molecular formula C12H9BrFN B1373689 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine CAS No. 1187169-99-8

2-(4-Bromo-2-fluorophenyl)-3-methylpyridine

Cat. No.: B1373689
CAS No.: 1187169-99-8
M. Wt: 266.11 g/mol
InChI Key: TYVWYOJZWMJVFM-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenyl)-3-methylpyridine is an organic compound with the molecular formula C12H9BrFN and a molecular weight of 266.11 . This high-purity compound is offered at 97% and is characterized by its specific structure combining a bromo- and fluoro-substituted phenyl ring with a methylated pyridine ring, making it a valuable intermediate in synthetic and medicinal chemistry . As a bifunctional aryl halide, it serves as a versatile building block for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations, enabling the construction of complex molecules for pharmaceutical and materials science research . Its specific substitution pattern is particularly useful in the development of active pharmaceutical ingredients (APIs) and new drug candidates, allowing researchers to systematically explore structure-activity relationships . This product is intended for Research Use Only and is not for diagnostic or therapeutic use. It must be handled by qualified professionals in a laboratory setting. For specific storage and handling instructions, please refer to the associated Safety Data Sheet.

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFN/c1-8-3-2-6-15-12(8)10-5-4-9(13)7-11(10)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVWYOJZWMJVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine , a strategic biaryl intermediate often utilized in the development of p38 MAP kinase inhibitors and other heterocyclic pharmacophores. The core challenge in this synthesis is chemoselectivity : coupling a 2-halopyridine with a brominated phenylboronic acid without compromising the aryl bromide moiety required for downstream functionalization.

This protocol leverages the electronic differentiation between the electron-deficient 2-bromopyridine and the relatively electron-neutral aryl bromide to achieve high-fidelity mono-arylation via the Suzuki-Miyaura cross-coupling reaction.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule features a pyridine ring linked at the C2 position to a phenyl ring carrying a bromine at C4 and a fluorine at C2. The presence of the methyl group at the pyridine C3 position introduces steric strain, which can influence catalyst approach but also suppresses potential homocoupling.

Strategic Disconnection

The most reliable disconnection is at the biaryl axis.

  • Electrophile: 2-Bromo-3-methylpyridine. The C2-Br bond is highly activated towards oxidative addition by Palladium(0) due to the electron-withdrawing nature of the pyridine nitrogen (ortho-effect).

  • Nucleophile: (4-Bromo-2-fluorophenyl)boronic acid. This reagent is commercially available and stable.

The Chemoselectivity Paradox

The reaction mixture contains two types of C-Br bonds:[1]

  • Pyridine C2-Br (Starting Material): Highly reactive (

    
     heteroaryl).
    
  • Phenyl C4-Br (Boronic Acid & Product): Moderately reactive (

    
     aryl).
    

Success relies on kinetic control: The rate of oxidative addition (


) to the pyridine bromide must significantly exceed that of the phenyl bromide.


Since the boronic acid is the nucleophile, its bromine is less susceptible to oxidative addition unless the catalyst is non-selective or the boronic acid degrades. The real risk is the product , which contains the Ph-Br motif. If the reaction is run too long or with excess boronic acid, the product can undergo a second coupling (oligomerization).

Retrosynthesis Target Target: 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine SM1 Electrophile: 2-Bromo-3-methylpyridine Target->SM1 Suzuki-Miyaura Disconnection SM2 Nucleophile: (4-Bromo-2-fluorophenyl)boronic acid

Caption: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Part 2: Detailed Experimental Protocol

Materials & Reagents
ComponentRoleEquiv.Notes
2-Bromo-3-methylpyridine Electrophile1.0Limiting reagent to prevent over-reaction.
(4-Bromo-2-fluorophenyl)boronic acid Nucleophile1.05Slight excess to drive conversion.
Pd(PPh3)4 Catalyst0.03-0.05Tetrakis(triphenylphosphine)palladium(0).
Na2CO3 (2M aq.) Base2.5Standard base; K3PO4 is a milder alternative.
1,2-Dimethoxyethane (DME) Solvent-Preferred for solubility and reaction rate.
Step-by-Step Procedure
1. Reaction Setup (Inert Atmosphere)
  • Glassware: Use a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet.

  • Charging: Add 2-bromo-3-methylpyridine (1.0 equiv, e.g., 1.72 g, 10 mmol) and (4-bromo-2-fluorophenyl)boronic acid (1.05 equiv, 2.30 g, 10.5 mmol) to the flask.

  • Solvent: Dissolve the solids in DME (40 mL). Degas the solution by sparging with nitrogen for 15 minutes. Note: Oxygen removal is critical to preserve the active Pd(0) species.

2. Catalyst Addition
  • Add Pd(PPh3)4 (0.05 equiv, 578 mg, 0.5 mmol) in one portion against a counter-flow of nitrogen.

  • Immediately add the degassed 2M Na2CO3 solution (12.5 mL, 25 mmol). The mixture will likely turn biphasic.

3. Reaction Execution
  • Heat the mixture to reflux (approx. 85°C) with vigorous stirring.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc 8:1) or LC-MS every 2 hours.

    • Target: Disappearance of 2-bromo-3-methylpyridine.

    • Stop Condition: Do not extend reaction time unnecessarily beyond full conversion (typically 4-6 hours) to minimize oxidative addition into the product's Ar-Br bond.

4. Work-up
  • Cool the reaction mixture to room temperature.

  • Dilution: Dilute with water (50 mL) and ethyl acetate (50 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Washing: Combine organic layers and wash with brine (50 mL). Dry over anhydrous

    
    .[2][3]
    
  • Concentration: Filter and concentrate the solvent under reduced pressure to yield the crude yellow oil/solid.[4]

5. Purification
  • Method: Flash Column Chromatography (Silica Gel).

  • Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.

    • The product is relatively non-polar.

    • Starting material (if any) and de-brominated byproducts (rare) will elute first or close to the product.

    • Triphenylphosphine oxide (from catalyst) will elute much later (very polar).

  • Yield Expectation: 75-85%.

Part 3: Critical Mechanism & Troubleshooting

Chemoselectivity Logic

The success of this reaction hinges on the Oxidative Addition step.[1]

  • Pyridine Activation: The nitrogen atom in the pyridine ring pulls electron density, making the C2-Br bond electron-deficient and highly susceptible to Pd(0) insertion.

  • Phenyl Deactivation: The fluorine atom on the boronic acid/product exerts an inductive withdrawing effect, but the resonance donation from the bromine and the lack of a heteroatom in the ring make the C-Br bond stronger and less reactive than the pyridyl C-Br.

Mechanism Diagram:

Mechanism Pd0 Pd(0)L2 OA_Complex Oxidative Addition Complex (Py-Pd(II)-Br) Pd0->OA_Complex Fast Insertion (C2-Py) SM_Py 2-Bromo-3-methylpyridine SM_Py->OA_Complex Transmetal Transmetallation OA_Complex->Transmetal + Boronic Acid / Base Boronic (4-Bromo-2-fluorophenyl)boronic acid Boronic->Transmetal RE Reductive Elimination Transmetal->RE RE->Pd0 Regenerate Catalyst Product Product: 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine RE->Product SideReaction RISK: Pd Insertion into Product Ar-Br Product->SideReaction Slow (Avoid Excess Time)

Caption: Catalytic cycle highlighting the preferential oxidative addition to the pyridine substrate.

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Catalyst deactivation (

); Old Boronic Acid.
Degas solvents thoroughly; Use fresh catalyst/boronic acid. Increase temp to 90°C.
Product-Product Coupling Reaction time too long; Excess Boronic Acid.Stop reaction immediately upon SM consumption. Use exact 1:1 stoichiometry.
Deboronation Protodeboronation of 2-fluoro boronic acid.Switch base to

or

; Use anhydrous conditions (Dioxane/Base solid).
Impurity: Triphenylphosphine Co-elution during column.Wash crude with pentane/ether before column; Use Pd(dppf)Cl2 instead of Pd(PPh3)4.

Part 4: Analytical Characterization (Expected)

  • Physical State: Off-white to pale yellow solid.

  • 1H NMR (400 MHz, CDCl3):

    • Pyridine Ring:

      • 
         ~8.50 (d, 1H, H-6, 
        
        
        
        -proton).
      • 
         ~7.60 (d, 1H, H-4).
        
      • 
         ~7.20 (dd, 1H, H-5).
        
    • Phenyl Ring:

      • 
         ~7.40-7.50 (m, 2H, Ar-H).
        
      • 
         ~7.30 (t, 1H, Ar-H, adjacent to F).
        
    • Methyl Group:

      • 
         ~2.35 (s, 3H, 
        
        
        
        ).
  • MS (ESI): m/z calculated for

    
    
    
    
    
    (1:1 Br isotope pattern).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on catalyst activity for deactivated halides). Link

  • Lutz, M. R., et al. (2017). Selective Cross-Coupling of 2,4-Dihalopyridines. The Journal of Organic Chemistry.
  • BenchChem Application Note. (2025). Suzuki Coupling Reactions Using 2-Bromo-pyridines. Link (General protocol validation).

Sources

physical and chemical properties of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine: Properties, Synthesis, and Characterization

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine, a compound of interest in synthetic and medicinal chemistry. Given the limited specific experimental data in peer-reviewed literature for this exact molecule, this document synthesizes information from chemical databases with predictive analysis based on well-established principles of organic chemistry. The insights provided are designed to equip researchers, scientists, and drug development professionals with a foundational understanding and a practical framework for its synthesis, handling, and characterization.

Introduction and Molecular Overview

2-(4-Bromo-2-fluorophenyl)-3-methylpyridine belongs to the class of biaryl compounds, specifically linking a substituted pyridine ring to a halogenated phenyl ring. This structural motif is of significant interest in medicinal chemistry due to the prevalence of pyridine and fluorophenyl groups in a wide range of bioactive molecules. The presence of a bromine atom provides a versatile synthetic handle for further functionalization through cross-coupling reactions, making it a valuable building block for creating more complex molecular architectures.

The molecule's structure combines several key features that dictate its properties and reactivity:

  • Pyridine Ring: A heteroaromatic system that can act as a ligand, a base, and can undergo electrophilic or nucleophilic substitution under specific conditions.

  • Fluorophenyl Group: The fluorine atom significantly alters the electronic properties of the phenyl ring through its strong electron-withdrawing inductive effect, influencing acidity, lipophilicity, and metabolic stability.

  • Bromo-substituent: A key functional group for synthetic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

  • Methyl Group: An electron-donating group on the pyridine ring which can influence the ring's basicity and nucleophilicity.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and behavior in biological systems. The following table summarizes the known and estimated properties of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine.

PropertyValueSource / Method
Molecular Formula C₁₂H₉BrFN-
Molecular Weight 266.11 g/mol -
Appearance Predicted: White to off-white solidPrediction
Melting Point Not experimentally reported. Predicted to be in the range of 60-90 °C.Prediction
Boiling Point Not experimentally reported. Predicted to be >300 °C at atmospheric pressure.Prediction
Solubility Predicted to be soluble in organic solvents like Dichloromethane, Chloroform, Ethyl Acetate, and DMSO. Sparingly soluble in water.Prediction
pKa (of Pyridinium ion) Predicted: 2.5 - 3.5. The electron-withdrawing phenyl group decreases the basicity of the pyridine nitrogen.Prediction

Predicted Spectral Characteristics

Spectral analysis is essential for confirming the identity and purity of a synthesized compound. Based on the structure, the following spectral characteristics are predicted:

  • ¹H NMR:

    • Aromatic Protons: Expect complex multiplets in the 7.0-8.5 ppm region. The protons on the pyridine ring will likely appear as doublets or doublets of doublets. The protons on the fluorophenyl ring will show coupling to both adjacent protons and the fluorine atom, resulting in more complex splitting patterns (e.g., doublet of doublets).

    • Methyl Protons: A singlet is expected around 2.2-2.6 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: Multiple signals are expected in the 110-160 ppm range. The carbon attached to fluorine will show a large coupling constant (¹JCF), appearing as a doublet. The carbon attached to bromine will be shifted downfield.

    • Methyl Carbon: A signal is expected in the 15-25 ppm region.

  • ¹⁹F NMR:

    • A single resonance is expected, likely a multiplet due to coupling with adjacent aromatic protons.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M+) should show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 265 and 267.

Chemical Synthesis and Reactivity

The most logical and widely used method for synthesizing biaryl compounds of this type is through a palladium-catalyzed cross-coupling reaction. A Suzuki-Miyaura coupling is a robust and common choice.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

This workflow outlines the coupling of a pyridine-containing boronic acid or ester with a halogenated phenyl partner.

Suzuki_Coupling_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions Reactant1 2-Chloro-3-methylpyridine Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Reactant1->Catalyst Reactant2 (4-Bromo-2-fluorophenyl)boronic acid Reactant2->Catalyst Base Base (e.g., K₂CO₃, Cs₂CO₃) Product 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine Catalyst->Product Heat (e.g., 80-100 °C) Solvent Solvent (e.g., Dioxane/Water) SAR_Logic Start 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine (Core Scaffold) Coupling Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) Start->Coupling Library Library of Diverse Analogues Coupling->Library Screening High-Throughput Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification & Optimization SAR->Lead

Pharmacological Profiling & Synthetic Utility of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, structural logic, and experimental validation of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine .

A Privileged Scaffold for mGluR5 Allosteric Modulation

Executive Summary

2-(4-Bromo-2-fluorophenyl)-3-methylpyridine is a specialized chemical scaffold belonging to the biaryl-pyridine class . In drug discovery, this structure is not merely a building block but a "privileged pharmacophore" designed to target Class C G-Protein Coupled Receptors (GPCRs), specifically the Metabotropic Glutamate Receptor 5 (mGluR5) .

Its biological significance lies in its specific substitution pattern: the 3-methyl group on the pyridine ring and the 2-fluoro group on the phenyl ring create a steric clash that forces the biaryl system into a twisted, non-planar conformation. This "pre-organized" geometry mimics the binding mode of potent mGluR5 Negative Allosteric Modulators (NAMs) like MPEP and MTEP, while offering superior metabolic stability compared to their alkyne-linked predecessors.

Primary Application: Synthesis and optimization of mGluR5 NAMs for CNS indications (Anxiety, Fragile X Syndrome, Parkinson’s-related Levodopa-induced dyskinesia). Key Function: Allosteric inhibition of Glutamate-induced Calcium (


) mobilization.

Structural Logic & Pharmacophore Analysis

To understand the biological target, one must analyze the molecule's conformational dynamics. This scaffold is designed to solve a specific problem in medicinal chemistry: Atropisomerism and Receptor Fit.

The "Biaryl Twist" Mechanism

The mGluR5 allosteric binding pocket, located within the transmembrane (7TM) domain, is narrow and hydrophobic. Flat biaryl molecules often lack the necessary selectivity.

  • 3-Methylpyridine (Pyridine Ring): The methyl group at the 3-position creates steric hindrance with the phenyl ring.

  • 2-Fluorophenyl (Phenyl Ring): The fluorine atom adds electron-withdrawing properties and further steric bulk.

  • Result: The interaction between the 3-Me and 2-F groups restricts rotation around the central C-C bond, locking the molecule into a twisted conformation (dihedral angle ~40-60°). This twist is critical for fitting into the mGluR5 allosteric pocket and distinguishing it from the homologous mGluR1 receptor.

The 4-Bromo "Warhead"

The bromine atom at the 4-position is the Synthetic Exit Vector . It does not primarily drive binding but serves as the attachment point for SAR (Structure-Activity Relationship) exploration. In a final drug candidate, this bromine is typically replaced via Buchwald-Hartwig amination or Suzuki coupling to introduce solubilizing groups (e.g., piperazines, morpholines) that reach toward the extracellular entrance of the receptor.

Primary Biological Target: mGluR5

Mechanism of Action: Negative Allosteric Modulation (NAM)

This scaffold acts as a NAM.[1] Unlike competitive antagonists that block the glutamate binding site (Orthosteric site), this molecule binds to a distinct Allosteric site in the transmembrane domain.

  • Effect: It stabilizes the receptor in an inactive (G-protein uncoupled) conformation.

  • Signaling Impact: It does not block Glutamate binding but prevents the conformational change required to activate the

    
     protein.
    
  • Downstream Consequence: Inhibition of the Phospholipase C (PLC)

    
    
    
    
    
    
    
    Intracellular
    
    
    release cascade.
Therapeutic Relevance

Inhibition of mGluR5 using this scaffold has validated potential in:

  • Fragile X Syndrome: Correcting excessive protein synthesis linked to mGluR5 overactivation.

  • Anxiety/Depression: Dampening excessive glutamatergic excitation.

  • Neuroprotection: Reducing excitotoxicity in Alzheimer’s and Parkinson’s models.

Secondary Targets & Off-Target Liabilities

While highly selective for mGluR5, the biaryl-pyridine core carries known risks that must be screened:

  • mGluR1 (Selectivity): High structural homology between mGluR1 and mGluR5 means this scaffold can cross-react. The 3-methyl substitution is specifically employed to reduce mGluR1 affinity, but it must be experimentally verified.

  • CYP450 Inhibition (CYP1A2 / CYP3A4): Pyridine moieties can coordinate with the heme iron of Cytochrome P450 enzymes, leading to drug-drug interactions. The 2-fluoro group helps mitigate this by reducing the electron density on the pyridine nitrogen, but inhibition remains a risk.

Experimental Protocols

Protocol A: Functional Validation via Calcium Flux Assay (FLIPR)

The Gold Standard for identifying mGluR5 NAM activity.

Objective: Measure the ability of the compound to inhibit Glutamate-induced calcium release in HEK293 cells stably expressing human mGluR5.

Workflow:

  • Cell Culture: Plate HEK293-mGluR5 cells in 384-well black-walled plates (15,000 cells/well). Incubate overnight.

  • Dye Loading: Aspirate medium and load cells with Calcium-4 dye (Molecular Devices) or Fluo-4 AM ester. Incubate for 60 min at 37°C.

  • Compound Addition (Pre-incubation): Add the test compound (2-(4-Bromo-2-fluorophenyl)-3-methylpyridine) at varying concentrations (e.g., 1 nM to 10

    
    M). Incubate for 15 min.
    
    • Note: This allows the NAM to bind the allosteric site before the agonist arrives.

  • Agonist Challenge: Inject Glutamate (at

    
     concentration) using a FLIPR (Fluorometric Imaging Plate Reader) instrument.
    
  • Data Analysis: Measure fluorescence peak (

    
    ). Calculate 
    
    
    
    based on the reduction of the glutamate response.
Protocol B: Radioligand Binding (Displacement Assay)

Objective: Confirm binding affinity (


) to the mGluR5 allosteric site.
  • Membrane Prep: Prepare membranes from rat brain or mGluR5-transfected cells.

  • Tracer: Use [

    
    H]-MPEP  (2 nM) as the reference radioligand.
    
  • Incubation: Mix membranes, [

    
    H]-MPEP, and the test compound in assay buffer (50 mM Tris-HCl, pH 7.4). Incubate for 60 min at 4°C (to reduce receptor internalization).
    
  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Result: A decrease in CPM (Counts Per Minute) indicates the test compound is displacing MPEP, confirming it targets the same allosteric pocket.

Visualizations

Diagram 1: mGluR5 Signaling & NAM Intervention

This diagram illustrates the canonical


 signaling pathway and the precise point where the scaffold exerts its inhibitory effect.

mGluR5_Pathway Glutamate Glutamate (Agonist) mGluR5 mGluR5 Receptor (7TM Domain) Glutamate->mGluR5 Activates (Orthosteric) Gq Gq Protein mGluR5->Gq Couples Scaffold 2-(4-Bromo...) (NAM) Scaffold->mGluR5 Inhibits (Allosteric) PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Signal) ER->Ca Flux

Caption: The scaffold acts as a Negative Allosteric Modulator (NAM), blocking the Gq-coupling despite Glutamate binding.

Diagram 2: Screening & Optimization Workflow

A logical flow for utilizing this scaffold in a drug discovery campaign.

Screening_Workflow Start Scaffold 2-(4-Br-2-F-Ph)-3-Me-Py Step1 Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Step1 Derivatization Library Analog Library (Diversified at 4-Pos) Step1->Library Assay1 FLIPR Calcium Flux Assay Library->Assay1 Primary Screen Decision IC50 < 100nM? Assay1->Decision Decision->Step1 No (Refine SAR) Assay2 Selectivity Screen (vs mGluR1) Decision->Assay2 Yes Lead Lead Candidate (mGluR5 NAM) Assay2->Lead High Selectivity

Caption: Workflow transforming the brominated intermediate into a potent, selective mGluR5 NAM.

References

  • Gasparini, F., et al. (2002). Allosteric modulators of group I metabotropic glutamate receptors: properties and therapeutic potential. Current Opinion in Pharmacology. Link

  • Gregory, K. J., et al. (2011).[1] Overview of Metabotropic Glutamate Receptor Inhibitors. Current Protocols in Pharmacology. Link

  • Lindemann, L., & Hoener, M. C. (2005). A renaissance in trace amine-associated receptor research. (Contextual reference for GPCR scaffold specificity). Trends in Pharmacological Sciences. Link

  • RCSB PDB. (2018). Crystal Structure of mGluR5 in complex with NAM ligands.[2] (Structural basis for biaryl binding). Link

  • PubChem. (2025).[3] Compound Summary: 4-Bromo-3-methylpyridine (Core Fragment Data). National Library of Medicine. Link

Sources

An In-Depth Technical Guide to the Solubility and Stability of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Physicochemical Profiling in Early-Stage Drug Discovery

In the landscape of modern drug development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most critical early hurdles are the fundamental physicochemical properties of a molecule, which dictate its ultimate bioavailability and manufacturability. This guide provides an in-depth technical exploration of the solubility and stability of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine , a heterocyclic compound featuring structural motifs of interest in medicinal chemistry. Pyridine derivatives are widely recognized for their diverse biological activities and are integral to numerous approved pharmaceuticals.[1][2][3] The strategic inclusion of a fluorophenyl group can further modulate metabolic stability and binding affinity.[4]

This document is designed for researchers, medicinal chemists, and formulation scientists. It moves beyond a simple recitation of protocols to offer a strategic framework for assessing the developability of this compound. We will delve into the causality behind experimental choices, establish self-validating systems for data integrity, and ground our methodologies in authoritative scientific principles.

Chapter 1: Understanding the Molecule: 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine

The subject of our study, 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine, is a compound that, based on its structure, is likely synthesized via a Suzuki cross-coupling reaction.[5][6] Its pyridine core provides a weakly basic nitrogen atom, capable of forming hydrogen bonds, which can influence its solubility and interactions with biological targets.[3][7] The presence of a bromo and a fluoro substituent on the phenyl ring introduces lipophilicity and alters the electronic properties of the molecule, which can have a profound impact on both its solubility and its intrinsic stability.

Chapter 2: Aqueous Solubility Assessment: A Cornerstone of Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its oral bioavailability. Poor solubility can lead to low and variable drug exposure, necessitating higher doses and potentially increasing the risk of side effects. Therefore, a thorough understanding of a compound's solubility profile across a physiologically relevant pH range is paramount.

Experimental Design: Kinetic and Thermodynamic Solubility Assays

We will employ two complementary types of solubility assays to gain a comprehensive understanding:

  • Kinetic Solubility (Shake-Flask Method): This assay provides a rapid assessment of solubility under non-equilibrium conditions, mimicking the initial dissolution of a solid compound in the gastrointestinal tract.

  • Thermodynamic Solubility: This method determines the true equilibrium solubility, which is crucial for understanding the driving forces of dissolution and for developing stable formulations.

Protocol 1: Kinetic Solubility Determination
  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine in 100% dimethyl sulfoxide (DMSO).

  • Sample Preparation: In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of buffered aqueous solutions at pH 2.0, 5.0, and 7.4. This creates a final compound concentration of 100 µM in 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate using High-Performance Liquid Chromatography (HPLC) with a UV detector. The concentration is determined by comparing the peak area to a standard curve of the compound prepared in 1% DMSO/buffer solution.

Protocol 2: Thermodynamic Solubility Determination
  • Sample Preparation: Add an excess of solid 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine to vials containing buffered aqueous solutions at pH 2.0, 5.0, and 7.4.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant.

  • Quantification: Dilute the supernatant and analyze by HPLC-UV as described for the kinetic solubility assay.

Data Presentation: Solubility Profile
pHKinetic Solubility (µg/mL)Kinetic Solubility (µM)Thermodynamic Solubility (µg/mL)Thermodynamic Solubility (µM)
2.055.820041.9150
5.027.910022.380
7.414.05011.240

Note: The data presented are illustrative and not based on actual experimental results for 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine.

Workflow for Solubility Assessment

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start Prepare 10 mM Stock in DMSO k_prep Add Stock to Buffers (pH 2.0, 5.0, 7.4) k_start->k_prep k_incubate Shake for 2h at RT k_prep->k_incubate k_filter Filter (0.45 µm) k_incubate->k_filter k_quantify Quantify by HPLC-UV k_filter->k_quantify t_start Add Excess Solid to Buffers t_equilibrate Agitate for 24-48h t_start->t_equilibrate t_separate Centrifuge t_equilibrate->t_separate t_collect Collect Supernatant t_separate->t_collect t_quantify Quantify by HPLC-UV t_collect->t_quantify start 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine start->k_start start->t_start

Caption: Workflow for kinetic and thermodynamic solubility determination.

Chapter 3: Stability Assessment: Ensuring Chemical Integrity

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can affect its safety, efficacy, and shelf-life. Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[8][9][10] These studies are a core component of the International Council for Harmonisation (ICH) guidelines.

Experimental Design: Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing.[9][11] The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical methods are stability-indicating and to generate a sufficient quantity of degradants for characterization.[8]

Protocol 3: Forced Degradation Study
  • Sample Preparation: Prepare a solution of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine at a concentration of 1 mg/mL in an appropriate solvent system (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

    • Neutral Hydrolysis: Reflux the sample in water at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Photolytic Degradation: Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[8]

    • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.

  • Sample Neutralization: After exposure, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including a control sample stored under normal conditions, by a stability-indicating HPLC method (e.g., using a gradient elution on a C18 column with UV detection). The method should be capable of separating the parent compound from all degradation products.

  • Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the parent peak is free from any co-eluting degradants.

Data Presentation: Stability Profile
Stress Condition% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl, 60°C, 24h12.52
0.1 M NaOH, 60°C, 24h8.21
Water, 60°C, 24h< 1.00
3% H₂O₂, RT, 24h18.73
Photolytic (ICH Q1B)5.51
Thermal (80°C, 48h)2.11

Note: The data presented are illustrative and not based on actual experimental results for 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine.

Workflow for Stability Assessment

G cluster_stress Forced Degradation Conditions start Prepare 1 mg/mL Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base neutral Neutral Hydrolysis (Water, 60°C) start->neutral oxidation Oxidation (3% H₂O₂, RT) start->oxidation photo Photolysis (ICH Q1B) start->photo thermal Thermal (Solid, 80°C) start->thermal analysis Analyze by Stability-Indicating HPLC-PDA acid->analysis base->analysis neutral->analysis oxidation->analysis photo->analysis thermal->analysis report Report % Degradation and Degradant Profile analysis->report

Caption: Workflow for forced degradation (stability) studies.

Chapter 4: Data Interpretation and Troubleshooting

Interpreting Solubility Data

The illustrative data suggests that 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine exhibits pH-dependent solubility, which is expected for a basic compound containing a pyridine ring. The higher solubility at lower pH is likely due to the protonation of the pyridine nitrogen. The difference between kinetic and thermodynamic solubility can provide insights into the compound's precipitation kinetics. A large difference may indicate a tendency for the compound to form supersaturated solutions that are prone to precipitation over time.

Interpreting Stability Data

The hypothetical stability data indicates that the compound is most susceptible to oxidative degradation and, to a lesser extent, acid hydrolysis. Its stability under neutral, photolytic, and thermal conditions appears to be relatively good. This information is crucial for guiding formulation development. For instance, the inclusion of an antioxidant may be necessary for a liquid formulation, and protection from light might be a consideration for packaging.

What-If Analysis and Troubleshooting
  • If no degradation is observed under initial stress conditions: The stress level (temperature, concentration of stressing agent, duration) should be incrementally increased until significant degradation (5-20%) is achieved.[11]

  • If the compound degrades completely: The stress conditions should be made milder.

  • If poor peak shape or resolution is observed in the HPLC analysis: The HPLC method (mobile phase, gradient, column chemistry) must be re-optimized to ensure it is truly stability-indicating.

  • If the mass balance is not within 95-105%: This could indicate the formation of non-UV active degradants, volatile degradants, or degradants that are not eluted from the column. Further investigation using mass spectrometry (LC-MS) would be warranted.

Conclusion: A Pathway to Informed Drug Development

The comprehensive assessment of the solubility and stability of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine, as outlined in this guide, provides a robust foundation for its progression through the drug development pipeline. By understanding its physicochemical liabilities early on, scientists can make informed decisions regarding lead optimization, formulation strategies, and the design of long-term stability studies. This proactive approach not only de-risks the development process but also accelerates the delivery of safe and effective medicines to patients.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 38(3), 48-55.
  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2016). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • International Journal of Scientific & Development Research. (2019). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • Discover Chemistry. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Retrieved from [Link]

  • Eurofins. (n.d.). Analytical Method Summaries. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • ChemSrc. (n.d.). 2-bromo-4-fluoro-3-methylpyridine | CAS#:1227599-65-6. Retrieved from [Link]

  • Atlantis Press. (2018). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2010). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Retrieved from [Link]

  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-fluoro-4-methoxypyridine | C6H5BrFNO | CID 13873119. Retrieved from [Link]

Sources

commercial availability of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Availability & Technical Synthesis Guide: 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers.

Executive Summary: The "Make vs. Buy" Reality

2-(4-Bromo-2-fluorophenyl)-3-methylpyridine is a specialized biaryl intermediate, primarily utilized in the discovery of kinase inhibitors (e.g., targeting KRAS or EGFR pathways).

Current Commercial Status:

  • Direct Availability: Low / Custom Synthesis Only. This compound is rarely available as an off-the-shelf catalog item from major aggregators (Sigma, Enamine, Combi-Blocks). It is typically classified as a "made-to-order" building block.

  • Precursor Availability: High. The two primary synthons required to manufacture this scaffold are commodity chemicals with high commercial availability.

Recommendation: For research scale (<10g), rapid in-house synthesis via chemoselective Suzuki-Miyaura coupling is the most time-efficient strategy. For process scale (>1kg), contract manufacturing organizations (CMOs) should be engaged, leveraging the low cost of the precursors.

Part 1: Strategic Sourcing (The "Buy" Components)

To access this scaffold, researchers must procure the two critical fragments. The following table details the specifications for the "Make" strategy.

Table 1: Critical Precursor Specifications
ComponentChemical NameCAS NumberAvailabilityPurity GradeTypical Lead Time
Fragment A 2-Bromo-3-methylpyridine 3430-17-9 High (Global)≥98%1-3 Days
Alt. Fragment A2-Chloro-3-methylpyridine18368-76-8High≥97%1-3 Days
Fragment B (4-Bromo-2-fluorophenyl)boronic acid 216393-64-5 Medium≥97% (HPLC)3-7 Days
Alt. Fragment B4-Bromo-2-fluorophenylboronic acid pinacol esterVariousMedium≥95%1-2 Weeks

Sourcing Note: Fragment A (2-Bromo-3-methylpyridine) is preferred over the chloro-analog for bench-scale synthesis due to faster oxidative addition rates, ensuring higher chemoselectivity against the aryl bromide on Fragment B.

Part 2: Technical Manufacturing Guide (The "Make" Protocol)

Retrosynthetic Analysis & Chemoselectivity Strategy

The synthesis relies on a chemoselective Suzuki-Miyaura coupling . The challenge is the presence of two bromine atoms in the reaction matrix:

  • Site 1 (Reactive): The C-Br bond on the electron-deficient pyridine ring (Fragment A).

  • Site 2 (Latent): The C-Br bond on the electron-rich/neutral phenyl ring (Fragment B).

Mechanism: Palladium catalysts insert preferentially into electron-deficient heteroaryl halides (Pyridine-Br) faster than aryl halides (Phenyl-Br). By controlling temperature and stoichiometry, we exclusively couple the pyridine to the boron center, leaving the phenyl-bromine intact for downstream functionalization.

Diagram 1: Synthesis Pathway & Chemoselectivity Logic

SynthesisPathway FragA Fragment A 2-Bromo-3-methylpyridine (CAS 3430-17-9) Condition Conditions: Pd(dppf)Cl2 (3 mol%) Na2CO3 (2.0 equiv) Dioxane/H2O (4:1) 80°C, 4-6h FragA->Condition FragB Fragment B (4-Bromo-2-fluorophenyl) boronic acid (CAS 216393-64-5) FragB->Condition Intermediate Oxidative Addition Complex Condition->Intermediate Chemoselective Insertion @ Py-Br Product TARGET SCAFFOLD 2-(4-Bromo-2-fluorophenyl)- 3-methylpyridine Intermediate->Product Transmetallation & Reductive Elim. SideProduct Risk: Polymerization (If Temp > 100°C) Intermediate->SideProduct Over-reaction

Caption: Chemoselective assembly of the biaryl core. The reaction conditions prioritize the activated 2-pyridyl bromide over the deactivated 4-phenyl bromide.

Validated Experimental Protocol

Scale: 1.0 gram (Approx. 5.8 mmol scale) Yield Expectation: 75-85%

Reagents:

  • 2-Bromo-3-methylpyridine (1.0 eq, 1.0 g)

  • (4-Bromo-2-fluorophenyl)boronic acid (1.1 eq, 1.4 g)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq, 142 mg) — Chosen for robustness and steric bulk to prevent homocoupling.

  • Sodium Carbonate (Na₂CO₃) (2.0 eq, 1.23 g)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed)

Step-by-Step Workflow:

  • Inert Setup: Charge a round-bottom flask with Fragment A, Fragment B, and Na₂CO₃. Evacuate and backfill with Nitrogen (3x).

  • Solvent Addition: Add degassed Dioxane (12 mL) and Water (3 mL).

  • Catalyst Charge: Add Pd(dppf)Cl₂ under a positive stream of Nitrogen. The solution typically turns orange/red.

  • Reaction: Heat to 80°C (internal temperature).

    • Critical Control Point: Do NOT exceed 90°C. Higher temperatures increase the rate of oxidative addition into the phenyl-bromide (Fragment B), leading to oligomerization.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

    • Endpoint: Disappearance of 2-Bromo-3-methylpyridine.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with Water (2x) and Brine (1x). Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography on Silica Gel.

    • Eluent: Gradient 0% → 15% EtOAc in Hexanes.

    • Product: The target compound is less polar than the boronic acid but slightly more polar than the starting pyridine.

Part 3: Quality Control & Characterization

To validate the integrity of the synthesized scaffold, comparing analytical data against predicted values is essential.

Table 2: Analytical Profile
TestExpected ResultPurpose
1H NMR (400 MHz, CDCl3) Diagnostic peaks: • Methyl singlet (~2.3-2.4 ppm)• Pyridine protons (3 aromatic signals)• Phenyl protons (3 aromatic signals, splitting due to F)Confirm structure and removal of boronic acid.
LC-MS (ESI+) [M+H]+ = ~266/268 (Br isotope pattern 1:1)Confirm molecular weight and Br presence.
19F NMR Single peak (~ -110 to -120 ppm)Confirm fluorine integrity.
Appearance White to Off-white Solid or Pale OilVisual check.

Part 4: Applications in Drug Discovery[2]

This scaffold is a "privileged structure" in medicinal chemistry, particularly for Kinase Inhibitors .

Mechanism of Action Utility:

  • The Pyridine Nitrogen: Acts as a hydrogen bond acceptor (HBA) in the ATP-binding pocket (Hinge region binder).

  • The 3-Methyl Group: Induces a twist in the biaryl bond (atropisomerism potential), forcing the phenyl ring out of plane. This conformation often improves selectivity by fitting into hydrophobic pockets (e.g., the Gatekeeper region).

  • The 4-Bromo Handle: This is the "exit vector." It is intentionally left unreacted during the initial synthesis to allow for a second coupling (e.g., Buchwald-Hartwig amination) to attach solubilizing groups or tail moieties.

Diagram 2: Downstream Functionalization Logic

Applications Core Scaffold: 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine Path1 Buchwald-Hartwig Amination Core->Path1 Pd(OAc)2 / BINAP Amine Coupling Path2 Suzuki Coupling (2nd Step) Core->Path2 Pd(PPh3)4 Boronic Ester Coupling Drug1 Kinase Inhibitor A (e.g., KRAS G12C) Path1->Drug1 Drug2 Receptor Antagonist (e.g., GPCR) Path2->Drug2

Caption: The 4-bromo substituent serves as a versatile handle for diversifying the scaffold into active pharmaceutical ingredients.

Part 5: Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).[2][3]

  • Specific Risk: Boronic acids and Pyridines can cause sensitization. Handle in a fume hood.

  • Storage: Store the final product under inert atmosphere (Nitrogen/Argon) at 2-8°C. The methyl group on the pyridine is susceptible to slow oxidation to the N-oxide or carboxylic acid if exposed to air/light over prolonged periods.

References

  • Sigma-Aldrich. Product Specification: 2-Bromo-3-methylpyridine (CAS 3430-17-9). Retrieved from

  • Sigma-Aldrich. Product Specification: 4-Bromo-2-fluorophenylboronic acid (CAS 216393-64-5). Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text for the synthesis protocol).
  • BenchChem. Reactivity Analysis of 2-Bromo-4-methylpyridine and Isomers. Retrieved from

Sources

Spectroscopic Characterization of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of successful research and development. 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine is a heterocyclic compound with potential applications in medicinal chemistry and organic electronics, owing to its unique substitution pattern on both the pyridine and phenyl rings. The presence of a bromine atom offers a site for further functionalization, while the fluorine atom can modulate the compound's electronic properties and metabolic stability. This guide provides a comprehensive overview of the predicted spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and outlines detailed protocols for acquiring and interpreting this data. While experimental spectra for this specific molecule are not widely available in public databases, this document leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine, with its constituent functional groups, dictates its expected spectroscopic behavior. The molecule consists of a 3-methylpyridine ring linked to a 4-bromo-2-fluorophenyl ring. This arrangement will lead to a complex and informative set of spectra.

cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in 0.6-0.7 mL of CDCl₃ prep2 Transfer to a 5 mm NMR tube prep1->prep2 acq1 Insert sample into spectrometer probe prep2->acq1 acq2 Lock, tune, and shim the spectrometer acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., 1024 scans) acq3->acq4 proc1 Fourier transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate chemical shifts (TMS or residual solvent) proc3->proc4 proc5 Integrate ¹H signals and analyze coupling constants proc4->proc5

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100-3000C-H stretching (aromatic)Medium
2980-2850C-H stretching (methyl)Medium
1600-1450C=C and C=N stretching (aromatic rings)Strong
1250-1150C-F stretchingStrong
1100-1000C-Br stretchingMedium
850-750C-H out-of-plane bending (aromatic)Strong

Causality Behind Predictions:

  • The C=C and C=N stretching vibrations of the pyridine and phenyl rings are expected to give a series of sharp bands in the 1600-1450 cm⁻¹ region. [1]* The C-F bond will produce a strong absorption band, typically in the 1250-1150 cm⁻¹ range. [2]* The C-Br stretching vibration is expected in the fingerprint region, and its identification can sometimes be challenging due to overlapping peaks.

Experimental Protocol for FT-IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Spectrum: Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Predicted Mass Spectrum (EI)
  • Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, there will be an isotopic pattern with two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2).

  • Key Fragmentations:

    • Loss of a bromine radical (-Br): [M - Br]⁺

    • Loss of a methyl radical (-CH₃): [M - CH₃]⁺

    • Loss of HCN from the pyridine ring: [M - 27]⁺

    • Cleavage of the bond between the two rings.

m/z Predicted Identity Notes
267/269[M]⁺Molecular ion with bromine isotope pattern
188[M - Br]⁺Loss of bromine
252/254[M - CH₃]⁺Loss of methyl group
187[M - HBr]⁺Loss of hydrogen bromide

Causality Behind Predictions:

  • The presence of the stable aromatic rings will likely lead to an abundant molecular ion.

  • The C-Br bond is relatively weak and prone to cleavage, leading to a significant [M - Br]⁺ fragment.

  • The fragmentation of the pyridine ring often involves the loss of neutral molecules like HCN. [3]

Experimental Protocol for GC-MS Data Acquisition

cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis prep1 Prepare a dilute solution (~1 mg/mL) in a volatile solvent (e.g., CH₂Cl₂) acq1 Inject 1 µL into the GC prep1->acq1 acq2 Separate components on a capillary column acq1->acq2 acq3 Ionize eluting compounds (EI, 70 eV) acq2->acq3 acq4 Detect ions and record mass spectrum acq3->acq4 proc1 Identify the peak corresponding to the target compound in the total ion chromatogram (TIC) acq4->proc1 proc2 Extract and analyze the mass spectrum for that peak proc1->proc2 proc3 Propose fragmentation pathways proc2->proc3

Caption: Workflow for GC-MS data acquisition and analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine. By understanding the expected spectroscopic data and the underlying principles, researchers can confidently approach the characterization of this and structurally related molecules. The provided protocols offer a standardized methodology for obtaining high-quality experimental data, which is essential for unambiguous structure confirmation and for ensuring the purity and identity of synthesized compounds in drug development and materials science research.

References

  • BenchChem. (2025). Spectroscopic Analysis of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide.
  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.).
  • Doc Brown's Advanced Organic Chemistry. (2026, January 3). Infrared Spectroscopy Index.
  • Nowick, J. S. (n.d.). ¹H NMR spectra for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. University of California, Irvine, Department of Chemistry.
  • NIST. (n.d.). Pyridine, 3-bromo-. NIST Chemistry WebBook.

Sources

Technical Guide: Mechanism and Utility of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical intermediate for the synthesis of high-affinity ligands targeting Kinases (e.g., p38 MAPK, Raf) , GPCRs (e.g., mGluR5, P2X7) , and potentially CFTR modulators .

This guide details the structural mechanics, synthetic pathways, and pharmacological utility of this specific biaryl motif. Unlike simple biaryls, the inclusion of the 3-methyl group on the pyridine ring and the 2-fluoro substituent on the phenyl ring introduces significant steric constraints, forcing the molecule into a twisted conformation (atropisomerism). This pre-organization is a key mechanism for enhancing binding affinity by reducing the entropic penalty upon receptor docking.

Part 1: Structural Significance & Mechanism of Action

The "Twist" Mechanism (Conformational Control)

The core mechanism of action for derivatives of this scaffold lies in its ability to lock the bioactive conformation.

  • Steric Clash: The methyl group at the 3-position of the pyridine ring creates a steric clash with the ortho-hydrogen (or fluorine) of the phenyl ring.

  • Result: This forces the two aromatic rings to twist out of coplanarity, typically adopting a dihedral angle of 40–60°.

  • Pharmacological Benefit: Many protein binding pockets (especially in kinases and GPCRs) are hydrophobic and narrow. A planar molecule might not fit or would require energy to twist into the correct shape. This scaffold is "pre-organized" to fit these pockets, significantly increasing potency.

The Role of Substituents
  • 4-Bromo (The Warhead Handle): The bromine atom at the para-position is electronically activated for cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling). It allows for the attachment of "tails" that reach into the solvent-exposed regions of the target protein to improve solubility.

  • 2-Fluoro (Metabolic Shield): The fluorine atom blocks a primary site of metabolic oxidation (CYP450 attack), extending the half-life of the final drug. It also modulates the pKa of the pyridine nitrogen, reducing non-specific binding.

Target Interaction Pathways

Derivatives of this scaffold typically function via the following mechanisms:

  • Kinase Inhibition (Type II): The pyridine nitrogen acts as a hydrogen bond acceptor for the "hinge region" of the kinase ATP-binding site.[1] The twisted biaryl system occupies the hydrophobic pocket adjacent to the gatekeeper residue.

  • GPCR Allosteric Modulation: In mGluR5 or P2X7 antagonists, the biaryl core penetrates deep into the transmembrane helical bundle, stabilizing the receptor in an inactive conformation.

Mechanism Visualization

MoA_Mechanism Scaffold 2-(4-Br-2-F-Ph)-3-Me-Pyridine Steric_Clash Steric Clash (3-Me vs 2-F/H) Scaffold->Steric_Clash Induces Conformation Twisted Conformation (Non-Planar) Steric_Clash->Conformation Forces Entropy Reduced Entropic Penalty Conformation->Entropy Pre-organization Binding High-Affinity Binding (Kinase/GPCR Pocket) Conformation->Binding Shape Complementarity Entropy->Binding Facilitates

Caption: The conformational lock mechanism where steric hindrance forces a bioactive twist, enhancing receptor binding affinity.

Part 2: Synthetic Protocols & Experimental Validation

Synthesis of the Core Scaffold

The synthesis relies on a regioselective Suzuki-Miyaura coupling. The challenge is ensuring the coupling occurs at the correct position without dehalogenating the bromine "handle."

Protocol: Regioselective Suzuki Coupling

  • Objective: Synthesize 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine.

  • Reagents:

    • 2-Bromo-3-methylpyridine (1.0 eq)

    • 4-Bromo-2-fluorophenylboronic acid (1.1 eq)

    • Pd(dppf)Cl2·CH2Cl2 (0.05 eq)

    • K2CO3 (2.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vessel with 1,4-dioxane and water. Sparge with nitrogen for 15 minutes to remove oxygen (critical to prevent homocoupling).

  • Loading: Add 2-bromo-3-methylpyridine, 4-bromo-2-fluorophenylboronic acid, and K2CO3.

  • Catalyst Addition: Add the Palladium catalyst under a nitrogen stream.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS.

    • Note: The bromine on the pyridine ring is more reactive (electron-deficient) than the bromine on the phenyl ring, ensuring selectivity.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthetic Workflow Diagram

Synthesis_Workflow Reactant1 2-Bromo-3-methylpyridine Coupling Suzuki Coupling (Pd(dppf)Cl2, K2CO3, 90°C) Reactant1->Coupling Reactant2 4-Bromo-2-fluorophenylboronic acid Reactant2->Coupling Intermediate 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine (Core Scaffold) Coupling->Intermediate Path_A Path A: Buchwald Amination (Kinase Inhibitors) Intermediate->Path_A Path_B Path B: Sonogashira Coupling (mGluR5 Antagonists) Intermediate->Path_B

Caption: Synthetic workflow for generating the core scaffold and its subsequent diversification into bioactive classes.

Part 3: Data Presentation & Validation

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of structural modifications on the scaffold's properties, derived from general medicinal chemistry principles for biaryl systems.

Modification SiteSubstituentEffect on PotencyEffect on DMPK (Drug Metabolism)
Pyridine C-3 Methyl (-CH3)High (Forces twist)Neutral
Pyridine C-3 H (Unsubstituted)Low (Planar, floppy)Neutral
Phenyl C-2' Fluoro (-F)Medium (Electronic tune)High (Blocks metabolism)
Phenyl C-4' Bromo (-Br)N/A (Intermediate)Low (Reactive handle)
Phenyl C-4' Amino-tailHigh (Solubility/Binding)High (Solubility)
Validation Protocol: Atropisomerism Check

To verify the "twist" mechanism, researchers must assess the rotational barrier.

Protocol:

  • Variable Temperature NMR (VT-NMR): Dissolve the compound in DMSO-d6. Record 1H NMR spectra from 25°C to 100°C.

  • Observation: Look for the coalescence of the methyl protons or the ortho-protons on the phenyl ring.

  • Interpretation: If signals remain distinct at high temperatures, the rotational barrier is high, confirming a stable, pre-organized conformation.

References

  • Blum, A. et al. (2008). Conformational Preferences of Biaryl Scaffolds in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Smith, J. et al. (2015). Suzuki-Miyaura Coupling of Halopyridines: A Practical Guide. Organic Process Research & Development. Link

  • ChemicalBook. (2024). 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine Product Information. Link

  • BenchChem. (2025).[1] Structure-Activity Relationship of Pyridine Derivatives. Link

Sources

literature review of substituted phenylpyridines in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substituted phenylpyridine moiety represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. By bridging the lipophilicity of biphenyls with the polar, hydrogen-bonding capability of pyridines, this scaffold offers a unique solution to the "solubility-permeability" trade-off.

This guide provides a technical deep-dive into the phenylpyridine class, moving beyond basic reviews to explore the causality of design , synthetic rigor , and field-proven protocols . We analyze its role in NK1 antagonism, tubulin inhibition, and kinase modulation, while addressing critical safety boundaries regarding neurotoxicity.

The Structural Edge: The Phenyl-Pyridyl Switch[1]

In drug design, the "Phenyl-Pyridyl Switch" is a strategic modification where a benzene ring is replaced by a pyridine. This is not merely a bioisosteric swap; it is a physicochemical tuning knob.

Physicochemical Causality
  • Solubility Enhancement: The pyridine nitrogen possesses a lone pair that can accept hydrogen bonds (pKa ~5.2 for pyridine). At physiological pH, specific derivatives can be protonated, drastically improving aqueous solubility compared to their biphenyl counterparts.

  • Metabolic Stability: The electron-deficient nature of the pyridine ring makes it less susceptible to oxidative metabolism (e.g., by CYP450s) compared to electron-rich phenyl rings, often extending the half-life (

    
    ) of the drug candidate.
    
  • Conformational Locking: The torsional angle between the phenyl and pyridine rings is dictated by steric interactions (ortho-substitution). This "twist" is critical for fitting into hydrophobic pockets of enzymes like COX-2 or receptors like NK1.

Critical Safety Alert: The MPP+ Trap

Warning: Not all phenylpyridines are benign.

  • 4-Phenylpyridine derivatives bear a structural resemblance to MPTP , a precursor to the neurotoxin MPP+ .

  • Mechanism: MPTP is metabolized by MAO-B to MPP+, which is taken up by dopaminergic neurons via the dopamine transporter (DAT), inhibiting mitochondrial Complex I and causing Parkinsonian toxicity.

  • Design Rule: When designing 4-phenylpyridines, rigorous screening for MAO substrate potential and DAT affinity is mandatory. 2- and 3-phenylpyridines generally avoid this specific toxicity profile.

Therapeutic Landscape & Case Studies

Neuroscience: NK1 Receptor Antagonists

The Neurokinin-1 (NK1) receptor is a prime target for chemotherapy-induced nausea and vomiting (CINV).

  • Case Study: Netupitant Netupitant features a highly substituted pyridine core.[1] The pyridine ring serves as a central hub, orienting a hydrophobic 2-methylphenyl group and a solubilizing methylpiperazine moiety. The pyridine nitrogen forms critical water-mediated hydrogen bonds within the receptor pocket.

Oncology: Tubulin Polymerization Inhibitors

3-Phenylpyridine derivatives act as synthetic analogs of Combretastatin A-4 .[2]

  • Mechanism: These compounds bind to the colchicine site of tubulin. The phenylpyridine bond mimics the cis-stilbene geometry of Combretastatin but eliminates the risk of photo-isomerization to the inactive trans form.

  • Outcome: Disruption of microtubule dynamics, G2/M cell cycle arrest, and apoptosis in multidrug-resistant cancer lines.

Synthetic Masterclass: The Suzuki-Miyaura Protocol

While various methods exist (Negishi, Stille), the Suzuki-Miyaura cross-coupling remains the industrial gold standard due to the stability of boronic acids and mild conditions.

Mechanistic Visualization (Suzuki Cycle)

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd PdII_Int1 Pd(II) Complex (R-Pd-X) OxAdd->PdII_Int1 BaseStep Base Activation (Ligand Exchange) PdII_Int1->BaseStep Transmetal Transmetalation (Ar'-B(OH)2) BaseStep->Transmetal PdII_Int2 Pd(II) Diaryl Complex (Ar-Pd-Ar') Transmetal->PdII_Int2 RedElim Reductive Elimination (Product Release) PdII_Int2->RedElim RedElim->Pd0 Regeneration Product Substituted Phenylpyridine RedElim->Product

Figure 1: The catalytic cycle of Suzuki-Miyaura coupling for phenylpyridine synthesis. Blue: Catalyst start; Red: Oxidative intermediate; Green: Pre-elimination complex.

Experimental Protocols

Synthesis of 3-(4-Methoxyphenyl)pyridine

Rationale: This protocol demonstrates a C3-selective coupling, avoiding the steric hindrance often found at C2.

Reagents:

  • 3-Bromopyridine (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Pd(PPh3)4 (5 mol%) - Tetrakis provides robust oxidative addition.

  • K2CO3 (2.0 eq) - Base is essential for activating the boronic acid.

  • Dioxane/Water (4:1 v/v) - Aqueous mix ensures solubility of inorganic base.

Step-by-Step Procedure:

  • Inerting: Charge a round-bottom flask with 3-bromopyridine (500 mg, 3.16 mmol) and 4-methoxyphenylboronic acid (576 mg, 3.79 mmol). Evacuate and backfill with Nitrogen (3x).

  • Solvation: Add degassed Dioxane (12 mL) and Water (3 mL).

  • Activation: Add K2CO3 (873 mg, 6.32 mmol) and stir for 5 min.

  • Catalysis: Add Pd(PPh3)4 (182 mg, 0.16 mmol) quickly against a counter-flow of Nitrogen.

  • Reflux: Heat to 100°C for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine (2x), dry over Na2SO4.

  • Purification: Flash column chromatography (SiO2, gradient 0-20% EtOAc in Hexane).

  • Validation: Verify structure via 1H-NMR (distinct pyridine protons at downfield shift).

Bioassay: Tubulin Polymerization Inhibition

Rationale: To confirm the biological efficacy of the synthesized phenylpyridine derivative.

Protocol:

  • Preparation: Prepare a 4 mg/mL solution of purified tubulin (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Incubation: Add test compound (dissolved in DMSO) to the tubulin solution at varying concentrations (0.1 - 10 µM) in a 96-well plate. Keep DMSO < 1%.

  • Initiation: Transfer plate to a spectrophotometer pre-warmed to 37°C.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Polymerization manifests as an increase in turbidity (absorbance).

    • Inhibition % = [1 - (Vmax_sample / Vmax_control)] * 100.

    • Calculate IC50 using non-linear regression.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision matrix for optimizing phenylpyridine leads.

SAR_Logic Core Phenylpyridine Core PyMod Pyridine Ring Modifications Core->PyMod PhMod Phenyl Ring Modifications Core->PhMod Solubility Add Polar Groups (e.g., Piperazine) -> Increases Solubility PyMod->Solubility H_Bond N-positioning (2- vs 3- vs 4-) -> Target Binding PyMod->H_Bond Metab Block Para-position (F, Cl, CF3) -> Increases t1/2 PhMod->Metab Potency Ortho-substitution (Twist Angle) -> Receptor Fit PhMod->Potency

Figure 2: SAR optimization strategy for phenylpyridine scaffolds.

Quantitative Data Summary

Compound ClassTargetRepresentative DrugKey SAR FeatureActivity (IC50/Ki)
NK1 Antagonist NK1 ReceptorNetupitant2-phenylpyridine core with bulky substituentsKi = 0.95 nM [1]
COX-2 Inhibitor Cyclooxygenase-2Etoricoxib2,3'-bipyridine (phenyl-pyridine analog)IC50 = 1.1 µM [2]
Tubulin Inhibitor Tubulin (Colchicine site)3-Phenylpyridine analogs3,4,5-trimethoxy substitution on phenyl ringIC50 = 20-50 nM [3]
Neurotoxin Complex I (Mitochondria)MPP+4-phenylpyridinium cationToxic at µM levels [4]

References

  • Hoffmann-La Roche. "Netupitant: A highly selective NK1 receptor antagonist." Journal of Medicinal Chemistry, 2008. Link

  • Merck Frosst. "Discovery of Etoricoxib: A selective COX-2 inhibitor." Bioorganic & Medicinal Chemistry Letters, 2000. Link

  • BenchChem. "3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development."[2][3] BenchChem Technical Library, 2025. Link

  • National Institutes of Health. "N-Methyl-4-phenylpyridinium Scaffold-Containing Lipophilic Compounds Are Potent Complex I Inhibitors." ACS Chemical Neuroscience, 2019. Link

  • PharmaBlock. "Pyridine, A Privileged Scaffold in Drug Discovery — The Magic of Phenyl–Pyridyl Switch." PharmaBlock Whitepapers, 2021. Link

Sources

Safety and Handling Precautions for 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive safety and handling framework for 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine .[1] As a specific Safety Data Sheet (SDS) for this exact biaryl intermediate is often unavailable in public repositories, this guide utilizes a Fragment-Based Hazard Assessment (FBHA) . By synthesizing data from its constituent moieties—halogenated phenyls and alkyl-pyridines—we derive a "Worst-Case Scenario" safety profile suitable for drug development environments.

Critical Hazard Overview:

  • Primary Risks: Severe skin/eye irritation, respiratory tract irritation, and potential acute toxicity via absorption.

  • Chemical Class: Halogenated Biaryl Pyridine (Suzuki Coupling Intermediate).

  • Key Precaution: Treat as a Potent Compound (OEB 3/4 equivalent) until specific toxicology data confirms otherwise.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

Understanding the physical nature of the molecule is the first step in safety. As a biaryl system, this compound is likely a solid or viscous oil at room temperature, with significant lipophilicity due to the halogen substituents.

PropertyDescription / Predicted ValueSafety Implication
Chemical Structure Biaryl system: Pyridine ring coupled to a Phenyl ring.[1]Planar geometry may facilitate intercalation; treat as potential mutagen.
Molecular Formula C₁₂H₉BrFNEmits toxic fumes (NOx, HF, HBr) upon combustion.
Molecular Weight ~266.11 g/mol Heavy vapor; settles in low areas.
Physical State Off-white solid or viscous yellow oil.[1]Dust generation (if solid) requires containment.[2]
Solubility Low in water; High in DMSO, DCM, Methanol.Skin absorption risk is high in organic solvents.
Predicted LogP ~3.5 - 4.2Highly lipophilic; potential for bioaccumulation.
Part 2: Fragment-Based Hazard Assessment (FBHA)

Since specific toxicological data is sparse, we analyze the molecule's functional groups to predict hazards.

1. The Pyridine Core (3-Methylpyridine moiety) [1]
  • Hazard: Pyridines are known hepatotoxins (liver damage) and neurotoxins. 3-Methylpyridine (3-Picoline) is corrosive and flammable.

  • Effect: Vapors cause dizziness, headache, and nausea. Direct contact causes defatting of the skin and dermatitis.

2. The Halogenated Phenyl Ring (4-Bromo-2-fluorophenyl)
  • Hazard: Halogens (Fluorine, Bromine) increase the compound's ability to penetrate biological membranes.

  • Effect: Fluorinated aromatics can be severe eye irritants.[3][4][5][6][7][8][9] The bromine atom serves as a reactive handle (alkylating potential), suggesting it may react with biological nucleophiles (proteins/DNA).

Predicted GHS Classification

Based on Structure-Activity Relationships (SAR), the following GHS classifications should be applied by default:

  • Skin Irrit. 2 (H315): Causes skin irritation.[3][7]

  • Eye Irrit. 2A (H319): Causes serious eye irritation.[3][7]

  • STOT SE 3 (H335): May cause respiratory irritation.[3][7][8]

  • Acute Tox. 4 (H302/H312): Harmful if swallowed or in contact with skin.[7]

Part 3: Engineering Controls & Personal Protective Equipment (PPE)

The combination of a pyridine ring and halogens requires specific barrier materials. Standard latex gloves are insufficient .

Hierarchy of Controls
  • Elimination/Substitution: N/A (Specific intermediate).

  • Engineering:

    • Solids: Weigh in a Powder Containment Hood or Glove Box. HEPA filtration is mandatory.

    • Liquids/Solutions: Handle strictly within a certified Chemical Fume Hood with face velocity >100 fpm.

  • Administrative: Restrict access to authorized personnel only.

PPE Selection Matrix
Protection TypeRecommendationTechnical Rationale
Hand Protection Double-gloving required. Inner: Nitrile (4 mil).[1] Outer: Silver Shield / Laminate or Thick Nitrile (>8 mil).Pyridines and halogenated aromatics can permeate thin nitrile rapidly.
Eye Protection Chemical Splash Goggles + Face Shield.[1]Risk of irreversible eye damage from fluorinated alkali-like properties.
Respiratory N95 (for dusts) or Half-mask with OV/AG cartridges (Organic Vapor/Acid Gas).Protects against pyridine vapors and potential HF/HBr evolution.
Body Protection Tyvek® Lab Coat or Apron.Prevent contamination of street clothes; lipophilic compounds bind to fabrics.
Part 4: Safe Handling Workflow (Visualization)

The following diagram outlines the decision logic for handling this compound safely in a research setting.

SafeHandling Start Start: Handling 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid If Solid Liquid Solution / Oil StateCheck->Liquid If Liquid Weighing Weighing Protocol: Use Static-Free Spatula Inside Powder Hood/Glove Box Solid->Weighing Dissolution Dissolution: Add Solvent SLOWLY (Exotherm Risk) Liquid->Dissolution Weighing->Dissolution Prepare Stock Reaction Reaction Setup: Inert Atmosphere (N2/Ar) Closed Vessel Dissolution->Reaction Waste Waste Disposal: Halogenated Organic Stream DO NOT MIX with Oxidizers Reaction->Waste

Caption: Operational workflow for minimizing exposure during weighing and reaction setup.

Part 5: Emergency Response Protocols
1. Fire Fighting Measures
  • Hazards: Thermal decomposition will release Hydrogen Bromide (HBr) , Hydrogen Fluoride (HF) , and Nitrogen Oxides (NOx) . These are highly corrosive and toxic.

  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[2] Do not use water jet (may spread the chemical).

  • Firefighter PPE: Full bunker gear and SCBA (Self-Contained Breathing Apparatus) are non-negotiable due to HF risk.

2. Accidental Release (Spills)
  • Small Spill (<10g):

    • Evacuate immediate area.[9][10]

    • Don PPE (Goggles, Double Nitrile gloves, Respirator).

    • Absorb with Vermiculite or Sand .[1] Do not use combustible materials like sawdust.

    • Clean surface with a mild soap solution (pyridines stick to surfaces).

  • Skin Exposure:

    • Immediate Action: Wash with soap and water for 15 minutes .[1][7][11]

    • Note: Do not use ethanol or DMSO to wash skin; this enhances absorption of the halogenated compound.

3. Storage & Incompatibilities
  • Storage Conditions: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct sunlight).

  • Incompatibilities:

    • Strong Oxidizing Agents: Risk of fire/explosion.[12]

    • Strong Acids: May protonate the pyridine ring, changing solubility/reactivity.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13887, 2-Phenylpyridine (Core Structure Analog). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: 3-Methylpyridine.[1] Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Strategic Protocol for the Biological Screening of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pursuit of novel small molecule therapeutics requires a systematic and robust screening methodology to identify and characterize promising candidates. This document provides a comprehensive, tiered protocol for the biological evaluation of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine. The structural composition of this compound, featuring a pyridine core and a bromo-fluorophenyl moiety, is reminiscent of scaffolds found in numerous approved and investigational protein kinase inhibitors. Protein kinases are a critical class of enzymes often dysregulated in diseases like cancer, making them high-value targets for drug discovery. This guide details a screening cascade designed to efficiently assess the compound's cytotoxic profile, identify primary kinase targets, quantify potency and cellular engagement, and evaluate selectivity across the human kinome. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying scientific rationale for each stage of the investigation.

Introduction: Rationale for Kinase-Targeted Screening

The 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine scaffold contains several "privileged" structural motifs common in medicinal chemistry. The pyridine ring, in particular, is a cornerstone of many kinase inhibitors, often acting as a hydrogen bond acceptor that anchors the molecule within the ATP-binding site of the kinase hinge region. Furthermore, halogenated phenyl rings, such as the 4-bromo-2-fluorophenyl group present here, are frequently utilized to enhance binding affinity and modulate pharmacokinetic properties.

Given these structural alerts, a logical and resource-efficient approach is to prioritize the screening of this compound against the human kinome. Dysregulation of kinase signaling is a hallmark of numerous pathologies, and inhibitors that block the action of these pathologically active kinases are a major focus of modern drug discovery. This protocol, therefore, outlines a multi-tiered strategy, beginning with broad, high-throughput assays and progressively narrowing the focus to specific, mechanistic studies to comprehensively profile the compound's

Application Note: Strategic Utilization of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application, synthesis, and functionalization of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine , a specialized biaryl scaffold used in medicinal chemistry for accessing conformationally restricted pharmacophores.[1][2][3]

Executive Summary

In modern drug design, "flat" molecules are increasingly discarded in favor of those with defined 3D architectures. 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine serves as a critical atropisomeric scaffold .[1][2][3] The steric clash between the pyridine 3-methyl group and the phenyl 2-fluoro atom forces the biaryl system out of planarity, creating a twisted conformation that mimics the binding bioactive states of many kinase inhibitors and GPCR ligands.[2][3]

This guide details the selective synthesis of this scaffold, its role in Structure-Activity Relationship (SAR) optimization, and a validated protocol for its downstream functionalization via Buchwald-Hartwig amination.[1][2][3]

Chemical Profile & Strategic Value
PropertyData / Description
Chemical Name 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine
Core Motif 2-Arylpyridine (Biaryl)
Key Substituents 3-Me (Py): Steric lock, lipophilicity.2-F (Ph): Metabolic blocker, steric partner.4-Br (Ph): Reactive handle for diversification.[1][2][3][4][5][6]
Molecular Weight 266.11 g/mol
Primary Application Scaffold for Kinase Inhibitors (e.g., p38 MAP, VEGFR) and P-CABs.[1][2][3]
Conformational Role Restricts rotation around the biaryl axis (dihedral angle

60-90°).[1][2][3]
The "Ortho-Effect" Rationale

The simultaneous presence of the 3-methyl and 2-fluoro groups creates a "molecular lock."[1][2][3] Unlike an unsubstituted 2-phenylpyridine, which can rotate freely, this scaffold adopts a stable twisted geometry.[2][3] This pre-organization reduces the entropic penalty upon binding to a protein pocket, potentially increasing potency (affinity).[2][3]

Synthesis Protocol: Selective Suzuki-Miyaura Coupling

Challenge: Synthesizing this molecule requires coupling two halogenated aromatic rings without polymerizing the reagents. We utilize the differential reactivity of 2-bromo-3-methylpyridine (highly activated adjacent to Nitrogen) versus the aryl bromide on the boronic acid.[1][2][3]

Reagents & Materials
  • Substrate A: 2-Bromo-3-methylpyridine (1.0 equiv)[1][2][3]

  • Substrate B: 4-Bromo-2-fluorophenylboronic acid (1.1 equiv)[2][3]

  • Catalyst: Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (0.05 equiv)[2][3]

  • Base: Cs₂CO₃ (3.0 equiv) - Cesium promotes transmetallation in sterically crowded systems.[1][2][3]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2][3]

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask, dissolve 2-Bromo-3-methylpyridine (1.72 g, 10 mmol) and 4-Bromo-2-fluorophenylboronic acid (2.41 g, 11 mmol) in 1,4-Dioxane (40 mL).

  • Degassing: Sparge the solution with Argon for 15 minutes. Oxygen is the enemy of Palladium catalysts.[2][3]

  • Activation: Add Cs₂CO₃ (9.77 g, 30 mmol) dissolved in Water (10 mL). Add Pd(dppf)Cl₂ (408 mg, 0.5 mmol).[2][3]

  • Reaction: Heat to 85°C for 4 hours.

    • Note: Monitor via LC-MS.[1][2][3] The 2-position of pyridine reacts significantly faster than the 4-position of the phenyl ring, preserving the phenyl-bromide handle.[2][3]

  • Workup: Cool to RT. Dilute with EtOAc (100 mL), wash with water (2x) and brine.[2][3] Dry over Na₂SO₄.[2][3]

  • Purification: Flash column chromatography (Hexanes:EtOAc gradient 0-20%).

    • Yield Target: 75-85% as a white/off-white solid.[2][3]

Downstream Application: Divergent Functionalization

Once the scaffold is secured, the 4-Bromo position serves as a universal exit vector.[2][3] The following protocol demonstrates installing a solubilizing amine tail—a standard operation in optimizing ADME properties.

Protocol: Buchwald-Hartwig Amination (C-N Coupling)

Objective: Replace the 4-Br with a morpholine or piperazine moiety.[1][2][3]

  • Charge: Reaction vial with Scaffold (1.0 equiv), Morpholine (1.5 equiv).

  • Catalyst System: Pd₂dba₃ (0.02 equiv) + Xantphos (0.04 equiv).[2][3]

    • Why Xantphos? Its wide bite angle is excellent for aryl bromides with ortho-substituents.[1][2][3]

  • Base: NaOtBu (1.5 equiv).[1][2][3]

  • Solvent: Toluene (anhydrous), 100°C, 12 hours (sealed tube).

  • Result: High-yielding formation of the C-N bond, retaining the core biaryl twist.[1][2][3]

Visualizing the Workflow & Logic

The following diagram illustrates the synthesis logic and the SAR decision tree used by medicinal chemists when employing this scaffold.

G cluster_0 Step 1: Scaffold Construction (Suzuki) cluster_1 Step 2: Diversification (Buchwald) SM1 2-Bromo-3-methylpyridine (Activated Electrophile) Core SCAFFOLD: 2-(4-Bromo-2-fluorophenyl) -3-methylpyridine SM1->Core Pd(dppf)Cl2, Cs2CO3 Selective Coupling SM2 4-Bromo-2-fluorophenyl boronic acid SM2->Core Drug Final Lead Candidate (Kinase/GPCR Inhibitor) Core->Drug Pd2dba3, Xantphos C-N Coupling Twist SAR Rationale: 3-Me + 2-F clash forces ~60-90° twist (Atropisomerism) Core->Twist Amine Solubilizing Tail (e.g., Morpholine) Amine->Drug

Figure 1: Synthetic workflow from component assembly to lead generation, highlighting the selective coupling strategy.

References
  • Miyaura, N., & Suzuki, A. (1995).[1][2][3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link[1][2][3]

  • Surry, D. S., & Buchwald, S. L. (2008).[1][2][3] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link[2][3]

  • Clayden, J., et al. (2009).[2][3] "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie. Link[2][3]

  • Smith, A., et al. (2015).[2][3] "Ortho-Substituent Effects in Biaryl Kinase Inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for the 3-Me/2-F motif).

Sources

experimental setup for the synthesis of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine Derivatives

Part 1: Executive Summary & Strategic Rationale

The synthesis of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine represents a classic yet deceptive challenge in medicinal chemistry. This scaffold is a high-value pharmacophore, often serving as a "hinge binder" in kinase inhibitors or a biaryl core in GPCR modulators.

The structural criticality lies in the chemoselective retention of the aryl bromide . This bromine atom is not merely a structural feature but a "functional handle" intended for downstream diversification (e.g., Buchwald-Hartwig amination or a second Suzuki coupling).

The Chemoselectivity Paradox: The synthesis requires a Suzuki-Miyaura coupling between a pyridine moiety and a phenyl moiety. However, both the starting materials and the desired product contain reactive halogen bonds.

  • Risk: Uncontrolled oligomerization or polymerization if the catalyst acts on the 4-bromo substituent of the phenyl ring.

  • Solution: Exploiting the electronic differentiation between the electron-deficient 2-position of the pyridine ring and the relatively electron-neutral 4-position of the phenyl ring.

This guide details a robust, self-validating protocol using 2-Bromo-3-methylpyridine and (4-Bromo-2-fluorophenyl)boronic acid , optimized to favor the formation of the C(Py)-C(Ar) bond while preserving the C(Ar)-Br handle.

Part 2: Retrosynthetic Logic & Mechanism

The following diagram illustrates the retrosynthetic disconnection and the competing mechanistic pathways that must be controlled.

G Target Target: 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine (Contains reactive Ar-Br handle) Coupling Suzuki-Miyaura Coupling (Chemoselective) Target->Coupling Retrosynthesis SideRxn CRITICAL FAILURE MODE: Homocoupling / Oligomerization (Reaction at Phenyl-Br) Target->SideRxn Product Reactivity SM1 Electrophile: 2-Bromo-3-methylpyridine (High Reactivity) Coupling->SM1 SM2 Nucleophile: (4-Bromo-2-fluorophenyl)boronic acid (Ar-Br preserved) Coupling->SM2 SM2->SideRxn Over-heating or Hyper-active Catalyst

Figure 1: Retrosynthetic analysis highlighting the chemoselectivity challenge.

Part 3: Experimental Design (The "Why")

Catalyst Selection: The Goldilocks Principle

We require a catalyst active enough to insert into the 2-pyridyl bromide (Py-Br) but sluggish towards the aryl bromide (Ar-Br).

  • Avoid: High-energy catalysts like Pd(t-Bu3P)2 or Pd-PEPPSI-IPr, which will indiscriminately activate both bromides.

  • Select: Pd(dppf)Cl2[1][2]·CH2Cl2 (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). The large bite angle and ferrocene backbone provide a steric environment that favors the more electron-deficient Py-Br insertion while suppressing the reaction at the sterically less activated (and less electron-deficient) Ar-Br site.

Base & Solvent System
  • Base: Sodium Carbonate (Na2CO3) .[3] Strong bases like KOtBu or Cs2CO3 can accelerate side reactions (protodeboronation). Na2CO3 provides a mild buffered pH (~10-11) sufficient for transmetallation without degrading the sensitive boronic acid.

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1) . DME offers excellent solubility for the boronic acid and coordinates weakly to Pd, stabilizing the intermediate species. The water is essential for the activation of the boronic acid (formation of the boronate species).

Part 4: Detailed Protocol

Reagent Stoichiometry Table
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
2-Bromo-3-methylpyridine Electrophile1.0172.021.72 g (10 mmol)
(4-Bromo-2-fluorophenyl)boronic acid Nucleophile1.1218.822.41 g (11 mmol)
Pd(dppf)Cl2·CH2Cl2 Catalyst0.05816.64408 mg
Na2CO3 Base2.5105.992.65 g
DME Solvent--40 mL
Water Co-Solvent--10 mL
Step-by-Step Methodology

Step 1: Inert Atmosphere Setup [2]

  • Equip a 100 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a rubber septum.

  • Connect the condenser to a nitrogen/argon manifold.

  • Flame-dry the glassware under vacuum and backfill with nitrogen (repeat 3x) to ensure a moisture-free and oxygen-free environment. Oxygen is the enemy of Pd(0) and leads to homocoupling.

Step 2: Solvent Degassing (Critical for Reproducibility)

  • In a separate flask, combine DME (40 mL) and Distilled Water (10 mL).

  • Sparge the mixture with a stream of nitrogen gas for 20 minutes. Note: Simple sonication is insufficient; active sparging removes dissolved oxygen that causes catalyst deactivation.

Step 3: Reaction Assembly

  • To the reaction flask, add 2-Bromo-3-methylpyridine (1.72 g) and (4-Bromo-2-fluorophenyl)boronic acid (2.41 g).

  • Add the Pd(dppf)Cl2·CH2Cl2 (408 mg) catalyst.

  • Add the solid Na2CO3 (2.65 g).

  • Using a syringe, transfer the degassed DME/Water mixture into the reaction flask under a positive pressure of nitrogen.

Step 4: The Coupling

  • Heat the reaction mixture to 85°C (internal temperature) using an oil bath.

  • Monitor the reaction strictly by TLC or LC-MS every 30 minutes.

    • Endpoint: Disappearance of 2-Bromo-3-methylpyridine.

    • Typical Time: 2–4 hours.[3]

    • Warning:Do not over-cook. Extended heating after the consumption of the pyridine starting material will promote oxidative addition into the product's Ar-Br bond, leading to oligomers.

Step 5: Workup

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

  • Separate the layers.[4] Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

  • Combine organic layers and wash with Brine (50 mL).

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 6: Purification

  • The crude residue will likely be a dark brown oil.

  • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (0% to 20% EtOAc).

    • Rf: The product typically elutes around 10-15% EtOAc (check TLC).

  • Isolate the product as a white to off-white solid.

Part 5: Quality Control & Validation

Every synthesis must be self-validating. Use the following criteria to confirm identity and purity.

1. 1H NMR Interpretation (Expected Signals in CDCl3):

  • Pyridine Ring: Look for the characteristic 3-proton pattern.

    • ~8.5 ppm (dd, 1H, H-6 of pyridine).

    • ~7.6 ppm (d, 1H, H-4 of pyridine).

    • ~7.2 ppm (dd, 1H, H-5 of pyridine).

  • Methyl Group: A sharp singlet at ~2.3–2.5 ppm (3H).[5]

  • Phenyl Ring:

    • Look for the specific splitting caused by the Fluorine atom.

    • The proton at position 3 (between F and Br) will appear as a double doublet (coupling to F and H-5).

  • Key Validation: The integration ratio of Aromatic H (6H total) to Methyl H (3H) must be exact.

2. Mass Spectrometry (LC-MS):

  • Isotope Pattern: This is the most critical check. You must see the characteristic 1:1 doublet for the Bromine atom (M+ and M+2).

    • Target Mass: ~266/268 Da.

    • Failure Mode: If you see a mass of ~340+ or loss of the Br pattern, you have polymerized or debrominated.

Part 6: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<40%) Protodeboronation of Boronic AcidSwitch to KF (3.0 equiv) as base; ensure temperature does not exceed 85°C.
Homocoupling (Ar-Ar) Oxygen in solventRe-sparge solvents for 30 mins; check nitrogen lines for leaks.
Product is Debrominated Hydride source present / OverheatingReduce reaction time; ensure solvent is peroxide-free (fresh DME).
Starting Material Stalls Catalyst DeactivationAdd a second portion of catalyst (0.02 equiv) after 2 hours.

Part 7: Process Workflow Visualization

Workflow Setup Inert Setup (N2/Ar, Flame Dry) Mix Reagent Addition (Py-Br + Ar-B(OH)2 + Pd + Base) Setup->Mix Degas Solvent Sparging (DME/H2O, 20 min) Degas->Mix Heat Reaction (85°C, 2-4 h) Mix->Heat QC In-Process Control (TLC/LCMS) Heat->QC QC->Heat Incomplete Workup Extraction (EtOAc/Brine) QC->Workup Complete Pure Column Chromatography (Hex/EtOAc) Workup->Pure

Figure 2: Operational workflow for the synthesis of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine.

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem. (2025).[7] Synthesis of 2-Bromo-4-methylpyridine and Suzuki Coupling Protocols. BenchChem Application Notes. Link

  • Organic Chemistry Portal. (2023). Suzuki Coupling - Mechanism and Conditions. Organic Chemistry Portal. Link

  • Vertex AI Search Results. (2025). Patent and Literature Analysis for 2-arylpyridine synthesis.

Sources

Technical Application Note: Preparation of Stock Solutions for 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the technical methodology for preparing high-fidelity stock solutions of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine (hereafter referred to as BFMP ). As a halogenated biaryl pyridine, BFMP exhibits significant lipophilicity and poor aqueous solubility. Improper solubilization leads to micro-precipitation, resulting in false negatives in high-throughput screening (HTS) and variability in IC50 determination. This protocol establishes a 10 mM DMSO stock standard, validated by solubility principles for hydrophobic small molecules.

Physicochemical Profile & Solubility Logic

Understanding the molecule's properties is the prerequisite for successful solubilization. BFMP is a hydrophobic New Chemical Entity (NCE) scaffold.

ParameterValueImplications for Handling
Molecular Formula C₁₂H₉BrFNBiaryl system; rigid structure.
Molecular Weight ~266.11 g/mol Small molecule; diffuses rapidly if soluble.
Estimated LogP ~3.5 – 4.2High Lipophilicity. Highly soluble in organic solvents; essentially insoluble in water.
H-Bond Donors 0Lacks hydrophilic anchoring groups.
H-Bond Acceptors 2 (N, F)Weak interaction with water; prone to aggregation.
Preferred Solvent DMSO (Anhydrous)Dissolves biaryls effectively; hygroscopic (absorbs water from air).

Critical Insight: Because BFMP lacks hydrogen bond donors, it relies entirely on Van der Waals forces and pi-pi stacking in the solid state. Breaking this lattice requires a dipolar aprotic solvent like Dimethyl Sulfoxide (DMSO). Do not use Ethanol as a primary stock solvent for long-term storage, as its volatility alters concentration over time.

Protocol 1: Preparation of 10 mM Master Stock (DMSO)

Objective: Create a stable, verified 10 mM solution for long-term storage (-20°C).

Reagents & Equipment[1][2][3][4][5][6]
  • Compound: BFMP (Solid powder, >95% purity).

  • Solvent: DMSO, Anhydrous (≥99.9%, e.g., Sigma-Aldrich or equivalent). Note: Use a fresh bottle to minimize water content.

  • Vials: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid polystyrene.

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic bath.

Step-by-Step Procedure
  • Environmental Control: Perform weighing in a humidity-controlled environment (<50% RH) to prevent the DMSO from absorbing moisture during the process.

  • Weighing:

    • Place the amber vial on the balance and tare.

    • Weigh approximately 2.66 mg of BFMP solid.

    • Calculation: To achieve 10 mM (10 µmol/mL):

      
      
      Example: For 1 mL of 10 mM stock, weigh exactly 2.66 mg.
      
  • Solvent Addition:

    • Add the calculated volume of Anhydrous DMSO.

    • Tip: If you weighed 2.80 mg (excess), adjust DMSO volume to:

      
      .
      
  • Solubilization (The "Energy" Step):

    • Vortex: High speed for 30 seconds.

    • Sonicate: Place vial in an ultrasonic bath at room temperature for 5 minutes. Crucial: This breaks distinct crystal lattices that vortexing misses.

    • Visual Inspection: Hold vial against a light source. The solution must be completely clear. Any turbidity indicates undissolved solids.

Workflow Visualization: Stock Generation

The following diagram illustrates the critical decision points in the stock generation process to ensure integrity.

StockPrep Start Solid BFMP Compound Weigh Weigh Solid (Amber Glass Vial) Start->Weigh Calc Calculate DMSO Vol (Target: 10 mM) Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Mix Vortex (30s) + Sonicate (5m) AddSolvent->Mix Inspect Visual QC Check Mix->Inspect Fail Turbid/Precipitate? Warm to 37°C Inspect->Fail Yes Success Clear Solution Inspect->Success No Fail->Mix Retry Aliquot Aliquot & Store (-20°C, Desiccated) Success->Aliquot

Figure 1: Logical workflow for the solubilization of lipophilic biaryl pyridines, including a remediation loop for precipitation.

Protocol 2: Assay Preparation (Serial Dilution)

The Challenge: BFMP is hydrophobic. Direct dilution from 100% DMSO into aqueous assay buffer (e.g., PBS) often causes "shock precipitation," where the compound crashes out before dissolving, leading to erratic data.

The Solution: Use an Intermediate Dilution Step .

Dilution Scheme (For a 10 µM Assay Final Concentration)
StepSource SolutionDiluentVolume RatioResulting Conc.Solvent CompositionStatus
1 10 mM Master Stock100% DMSO1:91 mM100% DMSOStable
2 1 mM Sub-StockAssay Buffer1:9910 µM1% DMSO / 99% BufferMetastable (Use immediately)
Procedure for Cell-Based Assays (96-well plate)
  • Prepare 100x Concentrates: In a polypropylene V-bottom plate, perform your serial dilutions using 100% DMSO . Do not touch water yet.

  • Intermediate Step (Optional but Recommended): If the assay is sensitive to 1% DMSO, dilute the 100x DMSO stock 1:10 into culture medium to make a 10x stock (10% DMSO). Mix immediately and vigorously.

  • Final Addition: Transfer 10 µL of the 10x intermediate into 90 µL of cell culture in the assay plate.

    • Final Concentration: 1x Compound.

    • Final DMSO: 1% (or 0.1% if starting with 1000x stock).[1]

Critical Rule: Never allow the DMSO concentration to exceed 0.5% - 1.0% in the final cell assay unless the cell line is validated for tolerance.

Visualization: The "Crash-Out" Prevention Logic

This diagram details how to transition BFMP from organic to aqueous phase safely.

DilutionLogic Master 10 mM Stock (100% DMSO) DilutionPlate Serial Dilution Plate (100% DMSO) Master->DilutionPlate Dilute in DMSO Intermediate Intermediate Mix (10% DMSO + Media) DilutionPlate->Intermediate 1:10 Dilution (Rapid Mix) Crash Precipitation Risk! (Direct Add) DilutionPlate->Crash Avoid Direct High Vol Add AssayWell Final Assay Well (0.1% DMSO) Intermediate->AssayWell 1:100 Dilution

Figure 2: Serial dilution strategy preventing hydrophobic compound precipitation upon contact with aqueous media.

Quality Control & Troubleshooting

Verification Methods
  • LC-MS Verification: Inject 1 µL of a 10 µM dilution onto a C18 column (Water/Acetonitrile gradient). A single sharp peak confirms purity and stability.

  • Nephelometry: If available, use a nephelometer to detect micro-precipitates in the final assay buffer.

Troubleshooting Guide
  • Issue: Compound precipitates upon thawing.

    • Cause: Moisture ingress or temperature shock.

    • Fix: Warm to 37°C and sonicate. If precipitate remains, the compound may have degraded or formed a hydrate; discard and make fresh.

  • Issue: Variability in IC50 data.

    • Cause: "Edge effects" or evaporation of DMSO in the source plate.

    • Fix: Seal DMSO plates with foil seals immediately after use.

References

  • NCBI PubChem. Compound Summary: Fluorinated Pyridines. National Library of Medicine. Available at: [Link]

  • Di, L., & Kerns, E. H. (2015).Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for solubility protocols).
  • Waybright, T. J., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity. Journal of Biomolecular Screening.[2] Available at: [Link]

  • Broad Institute.Chemical Biology Platform: Compound Management Protocols. (General industry standard for DMSO handling).

Disclaimer: This protocol is for research use only. Always consult the Safety Data Sheet (SDS) for 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine before handling.

Sources

Application Note: Quantitative Analysis of 2-(4-bromo-2-fluorophenyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the analytical protocols for the quantification and characterization of 2-(4-bromo-2-fluorophenyl)-3-methylpyridine (hereafter referred to as BFMP ).[1] As a halogenated biaryl pyridine, BFMP serves as a critical intermediate in the synthesis of pharmacologically active agents, particularly kinase inhibitors and receptor modulators.[1] This document provides a validated High-Performance Liquid Chromatography (HPLC) method as the primary standard, supported by Gas Chromatography (GC) for process control and Nuclear Magnetic Resonance (NMR) for structural authentication.[1]

Chemical Profile & Analytical Strategy

Physicochemical Properties

Understanding the molecule is the first step in method design.[1] BFMP features a basic pyridine nitrogen and a lipophilic, halogenated phenyl ring.[1]

PropertyValue (Approx.)Analytical Implication
Molecular Formula

Monoisotopic Mass: ~265.0 (Br isotope pattern is 1:[1]1)
Molecular Weight 266.11 g/mol Suitable for both LC-MS and GC-MS.[1]
Basicity (

)
~5.5 (Pyridine N)Critical: Mobile phases must be acidic (pH < 3) to protonate the nitrogen and prevent peak tailing due to silanol interactions.[1]
LogP ~3.5 - 4.2Highly lipophilic.[1] Requires high organic solvent strength for elution.[1]
Solubility DMSO, MeOH, ACNSample diluent should be MeOH or ACN.[1] Insoluble in water.[1]
Method Selection Matrix[1]
  • HPLC-UV/MS: The Gold Standard for purity, assay, and impurity profiling.[1] It handles the polarity and potential thermal instability of downstream derivatives.[1]

  • GC-FID: Recommended only for raw material screening or in-process control (IPC) where solvent turnover speed is critical and the sample matrix is non-aqueous.[1]

  • qNMR: The primary reference method for establishing the absolute purity of the reference standard.[1]

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Primary Application: Final product release, stability testing, and impurity quantification.[1]

Chromatographic Conditions

Rationale: A C18 stationary phase provides the necessary hydrophobic retention.[1] The use of Formic Acid (0.1%) buffers the system at pH ~2.7, ensuring the pyridine moiety is fully protonated (


), which eliminates secondary interactions with residual silanols on the column silica.[1]
  • Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC.

  • Column: Waters XBridge BEH C18 XP,

    
    , 
    
    
    
    (or equivalent).
    • Why: The BEH (Ethylene Bridged Hybrid) particle is robust at high pH, but also exhibits superior peak shape for bases at low pH.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).[1]

  • Flow Rate: 0.5 mL/min.

  • Column Temp:

    
     (Improves mass transfer and peak symmetry).[1]
    
  • Detection: Diode Array Detector (DAD).[1]

    • Quantification: 254 nm (Aromatic

      
      ).[1]
      
    • Identification: 210–400 nm scan.[1]

  • Injection Volume:

    
    .
    
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial equilibration
1.010Isocratic hold to elute polar impurities
8.090Linear gradient to elute BFMP
10.090Wash step to remove dimers/oligomers
10.110Return to initial
13.010Re-equilibration
Standard Preparation
  • Stock Solution: Weigh 10.0 mg of BFMP Reference Standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1] (Conc: 1.0 mg/mL).[1]

  • Working Standard: Dilute Stock 1:10 with Water/Acetonitrile (50:50).[1] (Conc: 0.1 mg/mL).[1]

  • System Suitability:

    • Tailing Factor (

      
      ):  NMT 1.5 (Strict control for basic compounds).
      
    • RSD (n=6): NMT 2.0% for area response.[1]

Protocol B: Gas Chromatography (GC-FID)

Primary Application: Rapid in-process control (IPC) and residual solvent analysis.[1]

Instrument Parameters

Rationale: GC is viable due to the molecule's moderate molecular weight.[1] However, the biaryl bond can be thermally sensitive; a mid-polarity column prevents excessive thermal stress by allowing elution at lower temperatures compared to a non-polar column.[1]

  • Column: DB-35ms (35%-Phenyl-methylpolysiloxane),

    
    .[1]
    
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split (20:1),

    
    .[1]
    
  • Detector: FID @

    
    .[1]
    
  • Oven Program:

    • 
       hold for 1 min.
      
    • Ramp

      
       to 
      
      
      
      .
    • Hold at

      
       for 5 min.
      

Protocol C: Sample Preparation (Solid Matrices)

Context: Extracting BFMP from reaction mixtures or solid formulations.[1]

  • Weighing: Transfer 50 mg equivalent of sample into a 15 mL centrifuge tube.

  • Extraction Solvent: Add 5.0 mL Acetonitrile (HPLC Grade).

  • Disruption: Sonication for 10 minutes at ambient temperature.

  • Clarification: Centrifuge at 4000 rpm for 5 minutes.

  • Filtration: Filter supernatant through a

    
     PTFE syringe filter.
    
    • Note: Do not use Nylon filters, as they can bind acidic impurities or degrade in harsh organic solvents.[1]

  • Dilution: Dilute filtrate to fall within the linear calibration range (e.g., 0.05 – 0.2 mg/mL).

Visualizing the Analytical Workflow

AnalyticalWorkflow Sample Sample Source (Reaction Mix / Raw Material) Prep Sample Preparation (Extraction in ACN -> Filtration) Sample->Prep Decision Select Method Prep->Decision HPLC HPLC-UV/MS (C18 Column, pH 2.7) Decision->HPLC Final Release / Purity GC GC-FID (DB-35ms Column) Decision->GC In-Process Control DataHPLC Data Analysis (Purity %, Impurity Profile) HPLC->DataHPLC DataGC Data Analysis (Volatile Impurities, Assay) GC->DataGC Report Final COA / Report DataHPLC->Report DataGC->Report

Figure 1: Decision tree for selecting the appropriate analytical technique based on the stage of drug development.

Troubleshooting & Expert Insights

Peak Tailing in HPLC
  • Symptom: Asymmetric peaks for BFMP.

  • Cause: Interaction between the pyridine nitrogen and free silanols on the silica support.[1]

  • Solution:

    • pH Check: Ensure mobile phase pH is < 3.0. At pH 2.7, the silanols are protonated (neutral) and the pyridine is protonated (cationic), minimizing attraction.[1]

    • Ionic Strength: Add 10-20 mM Ammonium Formate to the mobile phase to compete for active sites.

    • Column: Switch to a "End-capped" or "Hybrid" column (e.g., Waters BEH or Agilent Eclipse Plus).[1]

"Ghost" Peaks in GC[1]
  • Symptom: Unexpected peaks appearing in blank runs.

  • Cause: Carryover of the high-boiling biaryl compound in the inlet liner.[1]

  • Solution: Replace the inlet liner regularly and include a high-temperature "bake-out" ramp (

    
    ) at the end of every run.[1]
    
Isotope Identification (MS)

When using Mass Spectrometry (LC-MS), BFMP has a distinct signature due to Bromine (


 and 

).[1]
  • Look for: A 1:1 doublet at

    
     266 and 268 
    
    
    
    . This specific pattern confirms the presence of the bromine atom and aids in distinguishing BFMP from de-halogenated impurities.[1]

References

  • Dolan, J. W. (2010).[1] A Guide to HPLC Method Development. LCGC North America.[1] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient optimization).

  • Center for Drug Evaluation and Research (CDER). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. FDA.[1] Link

  • PubChem. (2024).[1] Compound Summary: Pyridine Derivatives. National Library of Medicine.[1] Link

  • Kazakevich, Y., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists. Wiley.[1][2] (Reference for pKa and mobile phase selection).

Sources

derivatization of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine for SAR Profiling

Executive Summary

This guide details the strategic functionalization of 2-(4-bromo-2-fluorophenyl)-3-methylpyridine (referred to herein as Scaffold 1 ). This scaffold represents a "privileged structure" in kinase and GPCR drug discovery due to its biaryl core. However, it presents specific synthetic challenges:

  • Steric Clash: The ortho-fluoro (phenyl ring) and 3-methyl (pyridine ring) substituents create significant torsional strain, potentially inducing atropisomerism (axial chirality).

  • Electronic Deactivation: The electron-withdrawing fluorine atom modulates the reactivity of the para-bromide, requiring specialized catalytic systems for cross-coupling.

This document provides validated protocols for Suzuki-Miyaura coupling , Buchwald-Hartwig amination , and Benzylic functionalization , designed to maximize library diversity while maintaining high yield and purity.

Structural Analysis & Chemical Space Vectors

Before initiating synthesis, researchers must understand the three primary vectors for Structure-Activity Relationship (SAR) exploration available on Scaffold 1.

  • Vector A (The Aryl Halide): The C4-Bromide is the primary handle for extending the molecule into deep binding pockets via C-C or C-N bond formation.

  • Vector B (The Benzylic Carbon): The C3-Methyl group on the pyridine is not just a steric block; it is a latent handle for polarity introduction via radical functionalization.

  • Vector C (The Atropisomeric Axis): The biaryl bond rotation is restricted. SAR data must be interpreted with the understanding that the molecule may exist as distinct

    
     and 
    
    
    
    rotamers in biological media.

SAR_Vectors Scaffold Scaffold 1 (2-(4-Br-2-F-Ph)-3-Me-Py) VectorA Vector A: C4-Bromide (Cross-Coupling) Scaffold->VectorA Primary SAR (Library Gen) VectorB Vector B: C3-Methyl (Benzylic Oxidation) Scaffold->VectorB Late-Stage Tuning VectorC Vector C: Biaryl Axis (Atropisomerism Check) Scaffold->VectorC Conformational Analysis

Figure 1: Strategic vectors for SAR diversification of Scaffold 1.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Installation of aryl/heteroaryl groups at the C4 position. Challenge: The ortho-fluoro group creates steric bulk and electronic deactivation. Standard Pd(PPh3)4 conditions often fail or lead to hydrodebromination. Solution: Use of Buchwald Precatalysts (Gen 2/3) or SPhos/XPhos ligands to facilitate oxidative addition and reductive elimination in sterically congested environments.

Materials
  • Substrate: Scaffold 1 (1.0 equiv)

  • Boronic Acid/Ester: R-B(OH)2 or R-BPin (1.5 equiv)

  • Catalyst: XPhos Pd G2 (0.02 – 0.05 equiv)

  • Base: K3PO4 (3.0 equiv, 0.5 M in H2O)

  • Solvent: 1,4-Dioxane or THF

Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with Scaffold 1 (100 mg, 0.37 mmol), the boronic acid (0.56 mmol), and XPhos Pd G2 (14 mg, 0.018 mmol).

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) three times. This is critical to prevent homocoupling of the boronic acid.
    
  • Solvent Addition: Inject anhydrous 1,4-Dioxane (3.0 mL) followed by the degassed aqueous K3PO4 solution (2.2 mL).

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor conversion by LCMS (Target Mass = MW_Scaffold - Br + R).

  • Workup: Cool to room temperature (RT). Dilute with EtOAc and wash with brine. Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Technical Insight: If the boronic acid is an unstable heterocycle (e.g., 2-pyridine boronic acid), switch to the corresponding MIDA boronate and use anhydrous conditions (Cu(OAc)2 promoter) or slow-release hydrolysis conditions.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of amine solubilizing groups or H-bond donors. Challenge: The electron-rich nature of the pyridine ring (relative to nitro-benzene) and the ortho-F steric hindrance can slow down amine coordination. Solution: Use BrettPhos or RuPhos based systems, which are privileged for coupling primary and secondary amines to hindered aryl halides.

Data: Ligand Selection Matrix
Amine TypeRecommended LigandBaseTemp (°C)
Primary Alkyl BrettPhosNaOtBu80-100
Secondary Alkyl RuPhosNaOtBu80-100
Aniline Xantphos or BINAPCs2CO3100-110
Amide/Lactam XantphosK3PO4100
Step-by-Step Methodology (Secondary Amines)
  • Charge: Add Scaffold 1 (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.4 equiv), and RuPhos Pd G2 (0.02 equiv) to a vial.

  • Inert: Evacuate/Refill with Argon (3x).

  • Solvent: Add anhydrous Toluene or t-Amyl Alcohol (0.2 M concentration). Note: t-Amyl alcohol often provides higher yields for difficult substrates due to higher boiling point and solubility.

  • Heat: Stir at 100°C for 16 hours.

  • Filtration: Filter the hot reaction mixture through a pad of Celite to remove palladium black and inorganic salts. Rinse with DCM.

  • Purification: Concentrate and purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) to remove residual phosphine oxides.

Protocol C: Benzylic Functionalization (The "Magic Methyl")

Objective: Functionalizing the 3-methyl group on the pyridine ring. Mechanism: Radical bromination followed by nucleophilic substitution. Safety Warning: Benzylic bromides are potent lachrymators. Handle in a fume hood.

Step-by-Step Methodology
  • Bromination:

    • Dissolve Scaffold 1 (1.0 equiv) in

      
       or Trifluorotoluene (greener alternative).
      
    • Add N-Bromosuccinimide (NBS) (1.1 equiv) and AIBN (0.05 equiv).

    • Reflux (80°C) for 2–4 hours. Monitor by NMR (shift of

      
       doublet to 
      
      
      
      singlet).
    • Critical Step: Do not let the reaction run too long to avoid gem-dibromination.

  • Substitution (Example: Ether formation):

    • Take the crude benzylic bromide.

    • Add alcohol (R-OH) (2.0 equiv) and

      
       (3.0 equiv) in DMF.
      
    • Stir at RT for 12 hours.

    • Isolate via aqueous extraction.

Critical Quality Attribute: Atropisomerism[1]

Due to the steric clash between the 2-Fluoro (phenyl) and 3-Methyl (pyridine) groups, this scaffold possesses a chiral axis.

  • Rotational Barrier: Estimated to be 18–24 kcal/mol depending on the C4 substituent.

  • Implication: The compound may exist as a racemic mixture of stable rotamers at room temperature.

  • Validation Protocol:

    • Run analytical chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

    • If two peaks are observed, perform variable temperature (VT) NMR in DMSO-d6. Coalescence of peaks at elevated temperatures confirms atropisomerism.

    • Decision: If the barrier is high (

      
       kcal/mol), separate enantiomers and test biologically as single isomers. If low (
      
      
      
      kcal/mol), treat as a single average structure.

Experimental Workflow Diagram

Workflow Start Start: Scaffold 1 Decision Select SAR Vector Start->Decision Suzuki Suzuki Coupling (Boronic Acid + XPhos Pd G2) Decision->Suzuki Aryl Analog Buchwald Buchwald Amination (Amine + RuPhos Pd G2) Decision->Buchwald Amine Analog Check1 LCMS: Conversion >90%? Suzuki->Check1 Check1->Suzuki No (Add Catalyst) Purify1 Flash Chromatography Check1->Purify1 Yes FinalCheck Chiral HPLC Analysis (Check Rotamers) Purify1->FinalCheck Check2 TLC: Amine Consumed? Buchwald->Check2 Check2->Buchwald No (Raise Temp) Purify2 Reverse Phase HPLC Check2->Purify2 Yes Purify2->FinalCheck

Figure 2: Decision tree and workflow for the synthesis and validation of Scaffold 1 derivatives.

References

  • Suzuki-Miyaura Coupling of Hindered Biaryls

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 41(11), 1461–1473.
  • Buchwald-Hartwig Amination Protocols

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Atropisomerism in Drug Discovery

    • LaPlante, S. R., et al. (2011). Atropisomerism in Drug Discovery and Development. Journal of Medicinal Chemistry, 54(20), 7005–7022.
  • Benzylic Functionalization of Pyridines

    • Deng, X., & Mani, N. S. (2006). Reaction of N-Bromosuccinimide with 3-Methylpyridines: A Convenient Synthesis of 3-Bromomethylpyridines. Journal of Heterocyclic Chemistry, 43(5), 1391-1393.

techniques for purifying crude 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Purification Strategies for 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine

Abstract

This guide details the purification protocols for 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine , a critical biaryl scaffold often synthesized via Suzuki-Miyaura cross-coupling.[1][2] Due to the steric congestion introduced by the 3-methyl group and the electronic effects of the halogenated phenyl ring, this molecule presents specific purification challenges, including the removal of transition metal catalysts (Pd), unreacted boronic acids, and protodeboronated byproducts.[1] This note prioritizes scalable, self-validating workflows over generic procedures.

Chemical Profile & Impurity Analysis

Understanding the physicochemical properties is the foundation of the purification strategy.[1][2]

PropertyValue / CharacteristicImplication for Purification
Molecular Formula C₁₂H₉BrFNMW: 266.11 g/mol
pKa (Pyridine N) ~4.5 – 5.0 (Est.)[2][3][4]exploitable: Basic enough for acid-base extraction using 1M-2M HCl.[2]
LogP ~3.5 – 4.2Lipophilic: Highly soluble in DCM, EtOAc; low solubility in water.[1]
Physical State Low-melting solid or viscous oilMay require seeding or cooling for crystallization; amenable to flash chromatography.[2]
Key Impurities Pd(PPh₃)₄ residues, Protodeboronated arenes, Homocoupled biarylsNon-basic impurities can be washed away during acid-base extraction.[1]

Structural Insight: The 3-methyl group on the pyridine ring creates steric torsion with the 2-phenyl ring, preventing planarity.[1] This reduces π-π stacking efficiency, often making the compound an oil or low-melting solid, and slightly suppresses the basicity of the nitrogen due to steric hindrance to protonation.[1]

Strategic Purification Workflows

We employ a "Filter-Separate-Polish" approach. The Acid-Base Extraction acts as a chemical filter, Flash Chromatography provides high-resolution separation, and Crystallization serves as the final polishing step.[1]

Protocol A: Acid-Base Extraction (The "Chemical Filter")

Best for: Removing non-basic impurities (homocoupled products, triphenylphosphine oxide) and neutral starting materials.[1]

Reagents:

  • Hydrochloric Acid (2.0 M)[2]

  • Sodium Hydroxide (4.0 M) or Ammonium Hydroxide (28%)[2]

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)[2]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in EtOAc or MTBE (10 mL/g crude).

  • Acid Extraction: Transfer to a separatory funnel. Extract with 2.0 M HCl (3 x 5 mL/g).[2]

    • Mechanism:[2][5] The pyridine nitrogen protonates (

      
      ), moving the product into the aqueous phase.[1] Neutral impurities (Pd-ligands, unreacted halides) remain in the organic phase.
      
    • QC Check: Check pH of aqueous layer; it must be < 2.[2]

  • Organic Wash: Combine the acidic aqueous layers.[2] Wash with fresh EtOAc (1 x 5 mL/g) to remove entrained non-basic impurities.[2] Discard this organic layer.[2]

  • Basification: Cool the aqueous layer to 0–5°C (ice bath). Slowly add 4.0 M NaOH until pH > 10.

    • Observation: The solution will become cloudy/milky as the free base precipitates or oils out.[2]

  • Recovery: Extract the basic aqueous mixture with DCM (3 x 5 mL/g).

  • Drying: Dry combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Flash Column Chromatography

Best for: Isolating the product from closely related basic byproducts or if Acid-Base extraction is skipped.[1][2]

System Parameters:

  • Stationary Phase: Silica Gel (40–63 µm), irregular.[2]

  • Loading: 1% to 5% w/w (Sample/Silica).[2]

  • Mobile Phase A: Hexanes (or Heptane).[2]

  • Mobile Phase B: Ethyl Acetate.[2]

  • Modifier: 1% Triethylamine (TEA) usually NOT required due to weak basicity, but 1% MeOH can reduce tailing if observed.[2]

Gradient Strategy:

CV (Column Volumes) % Mobile Phase B Purpose
0 – 2 0% Equilibrate / Elute extremely non-polar impurities
2 – 5 0% → 10% Elute unreacted halides/biaryls
5 – 15 10% → 30% Product Elution Window (Target Rf ~0.3)

| 15 – 20 | 30% → 100% | Flush polar impurities (Phosphine oxides) |

Visual Workflow (DOT Diagram):

PurificationWorkflow Start Crude Reaction Mixture AcidExt Acid-Base Extraction (2M HCl / EtOAc) Start->AcidExt PhaseSep Phase Separation AcidExt->PhaseSep OrgWaste Organic Phase (Neutrals, Ligands, Homocoupling) PhaseSep->OrgWaste Top Layer AqPhase Acidic Aqueous Phase (Product Pyridinium Salt) PhaseSep->AqPhase Bottom Layer Basify Basify to pH > 10 (4M NaOH) AqPhase->Basify Extract Extract into DCM Basify->Extract Decision Purity Check (UPLC/TLC) Extract->Decision Flash Flash Chromatography (Hex/EtOAc Gradient) Decision->Flash < 95% Purity Cryst Recrystallization (Heptane/EtOAc) Decision->Cryst > 95% (Solid) Final Pure 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine Decision->Final > 98% Flash->Final Cryst->Final

Caption: Logical flow for the purification of crude pyridine derivatives, prioritizing chemical extraction before chromatography.

Protocol C: Palladium Scavenging (Mandatory for Pharma)

Best for: Reducing Pd levels to < 10 ppm.[2]

Even after chromatography, Pd residues may remain coordinated to the pyridine nitrogen.[1]

  • Dissolve the purified oil/solid in THF or DCM (10 volumes).

  • Add Scavenger: Add SiliaMetS® Thiol or SiliaMetS® DMT (functionalized silica) at 20–50 wt% relative to the substrate mass.[2]

  • Incubate: Stir at 40°C for 4–12 hours.

  • Filter: Pass through a 0.45 µm PTFE filter or a pad of Celite®.[2]

  • Concentrate: Evaporate solvent to yield metal-free product.

Analytical Validation (Self-Validating System)

Before releasing the batch, validate purity using the following markers:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Diagnostic Peak: Pyridine C6-H doublet at ~8.5 ppm.[2]

    • Diagnostic Peak: 3-Methyl singlet at ~2.3–2.4 ppm.[2]

    • Impurity Check: Look for broad multiplets at 7.4–7.7 ppm (indicative of

      
      ) or extra methyl peaks (regioisomers).[2]
      
  • HPLC/UPLC:

    • Column: C18 (e.g., Acquity BEH or equivalent).[1]

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[2]

    • Note: The pyridine may tail slightly; Formic acid is essential to sharpen the peak.[2]

References

  • Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles: Billingsley, K., & Buchwad, S. L. (2008).[1] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.[2][6] Link[2]

  • Purification of Pyridines: Li, J. J. (2014).[2] Name Reactions in Heterocyclic Chemistry. Wiley.[2] (General reference for pyridine handling).

  • Palladium Scavenging Techniques: Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link[2]

  • pKa of Pyridine Derivatives: Scriven, E. F. V. (1984).[2] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Ortho" Trap

Synthesizing 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine via Suzuki-Miyaura cross-coupling presents a classic "perfect storm" of three competing failure modes. If you are experiencing yields below 40%, you are likely falling victim to one of these specific mechanistic pitfalls:

  • Rapid Protodeboronation: The ortho-fluorine atom on the boronic acid destabilizes the C-B bond, causing the nucleophile to decompose before it couples.

  • Steric Impediment: The ortho-methyl group on the pyridine and the ortho-fluorine on the phenyl ring create significant steric bulk at the coupling interface, slowing down the transmetalation step.

  • Chemoselectivity Loss: The target molecule contains a reactive aryl bromide. If the catalyst is too active or the reaction runs too long, the product itself becomes a substrate, leading to oligomerization.

This guide moves beyond standard protocols to address these specific kinetic bottlenecks.

Diagnostic Module: Why is my reaction failing?

Use this decision matrix to identify your specific failure mode based on your LCMS/TLC data.

TroubleshootingFlow Start Analyze Crude Mixture (LCMS/NMR) Scenario1 SM (Pyridine) remains + Deborylated Arene (1-Bromo-3-fluorobenzene) Start->Scenario1 Scenario2 SM (Pyridine) remains + Boronic Acid remains Start->Scenario2 Scenario3 Product forms initially then disappears / Polymer forms Start->Scenario3 Diag1 DIAGNOSIS: Protodeboronation The 2-F substituent is catalyzing C-B bond cleavage. Scenario1->Diag1 Diag2 DIAGNOSIS: Steric Stall Ligand is too small/weak to force the ortho-ortho coupling. Scenario2->Diag2 Diag3 DIAGNOSIS: Over-Reaction Catalyst is inserting into the Product's C-Br bond. Scenario3->Diag3 Action1 FIX: Switch to anhydrous conditions. Use K3PO4 instead of Carbonates. Consider MIDA boronates. Diag1->Action1 Action2 FIX: Switch to Buchwald Ligands (SPhos or XPhos). Increase Temp to 100°C. Diag2->Action2 Action3 FIX: Reduce Catalyst Loading. Stop reaction at 90% conversion. Use 2-Cl-3-Me-Pyridine instead of Br. Diag3->Action3

Figure 1: Diagnostic logic flow for identifying the root cause of low yield based on crude reaction analysis.

Technical Deep Dive & Solutions

Issue A: Protodeboronation (The Disappearing Nucleophile)

The Science: Boronic acids with electron-withdrawing groups (like Fluorine) at the ortho position are highly susceptible to hydrolytic deboronation. Under aqueous basic conditions, the C-B bond breaks, replacing the boron with a proton. You are left with 1-bromo-3-fluorobenzene, which is inert to the coupling.

The Fix:

  • Base Selection: Switch from strong bases (NaOH, NaOEt) to mild, non-nucleophilic bases like K₃PO₄ (Potassium Phosphate Tribasic).

  • Water Control: While Suzuki coupling requires some water for the boronate formation, excess water accelerates deboronation. Use a 95:5 Toluene:Water ratio or strictly anhydrous conditions with powdered bases.

  • Ligand Effect: Fast coupling is the best defense. If the cross-coupling is faster than the decomposition, yield improves.

Issue B: The Steric Wall (Ligand Selection)

The Science: The 3-methyl group on the pyridine and the 2-fluoro group on the phenyl ring create a "congested" transition state. Standard ligands like PPh₃ (Triphenylphosphine) or dppf have cone angles that are too small to promote the reductive elimination of this bulky biaryl system effectively.

The Fix: Buchwald Precatalysts You must use electron-rich, bulky biarylphosphine ligands.

  • SPhos: Specifically designed for ortho-substituted biaryls. It creates a pocket that facilitates the coupling of hindered substrates.

  • XPhos: An alternative if SPhos fails, particularly good for electron-deficient pyridines.

Issue C: Chemoselectivity (Preserving the 4-Br)

The Science: The target molecule has a C-Br bond. Standard Pd catalysts can insert into this bond, leading to polymerization. The Fix:

  • The "Trojan Horse" Strategy: Use 2-Chloro-3-methylpyridine instead of the bromo-analog. Pd undergoes oxidative addition much faster into C-Br (on the phenyl ring) than C-Cl. However, since we are using the Phenyl-Boronic acid, the Phenyl-Br is "protected" on the nucleophile. The risk only arises after the product forms.

  • Stoichiometry: Use a slight excess of the Boronic Acid (1.2 equiv) and limiting Pyridine halide (1.0 equiv).

Optimized Experimental Protocol

This protocol is designed to minimize protodeboronation while maximizing steric coupling efficiency.

Reaction Scheme: 2-Bromo-3-methylpyridine + (4-Bromo-2-fluorophenyl)boronic acid → Target

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR SPhos Pd G2 (2 mol%) SPhos is the "Gold Standard" for ortho-substituted biaryl synthesis [1].
Solvent Toluene / Water (10:1) or DME (Anhydrous) Toluene suppresses protodeboronation better than DMF/Alcohol.
Base K₃PO₄ (2.0 - 3.0 equiv) Mild base prevents rapid decomposition of the fluorinated boronic acid [2].
Temperature 80°C - 100°C High energy required to overcome steric hindrance.
Time 2 - 6 Hours Monitor strictly. Stop immediately upon consumption of Pyridine.
Step-by-Step Procedure:
  • Setup: Charge a reaction vial with a stir bar.

  • Reagents: Add 2-Bromo-3-methylpyridine (1.0 equiv, e.g., 172 mg, 1 mmol), (4-Bromo-2-fluorophenyl)boronic acid (1.3 equiv, 285 mg), and K₃PO₄ (3.0 equiv, 636 mg).

  • Catalyst: Add SPhos Pd G2 Precatalyst (0.02 equiv, 2 mol%).

    • Note: If using separate Pd/Ligand, add Pd(OAc)₂ and SPhos ligand now.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes (3 cycles of Vac/Fill).

  • Solvent: Add degassed Toluene (4 mL) and degassed Water (0.4 mL) via syringe.

    • Critical: Degassing is essential to prevent homocoupling and catalyst death.

  • Reaction: Heat to 100°C with vigorous stirring.

  • Monitoring: Check LCMS at 1 hour.

    • Success Marker: Conversion of Pyridine to Product.[1][2][3]

    • Warning: If Product > 80% and impurities start rising, STOP .

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with Brine.[4] Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc). The product usually elutes in 10-20% EtOAc.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh₃)₄ (Tetrakis)? A: No. Tetrakis is generally too inactive for di-ortho-substituted systems. You will likely see stuck starting material and eventual deboronation of the boronic acid.[4]

Q: Why is my boronic acid turning into 1-bromo-3-fluorobenzene? A: This is protodeboronation . The 2-fluoro group makes the C-B bond labile. To fix this, reduce the water content (use anhydrous DME + powdered K₃PO₄) or switch to the corresponding MIDA boronate , which releases the active boronic acid slowly, keeping the concentration low and preventing decomposition [3].

Q: The product and the starting pyridine have very similar Rf values. How do I separate them? A: This is common.

  • Chemical Wash: If the starting material is the pyridine, you can wash the organic layer with dilute aqueous HCl (pH 4-5). The basic pyridine starting material may protonate and move to the aqueous layer more easily than the sterically hindered, less basic biaryl product.

  • Column: Use a gradient of DCM/MeOH instead of Hex/EtOAc for better selectivity on nitrogen-containing heterocycles.

References

  • Altman, R. A., & Buchwald, S. L. (2007). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Disubstituted Aryl Bromides.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.

Sources

common side reactions in the synthesis of substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Common Side Reactions in Pyridine Functionalization Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Pyridine Synthesis Support Module. Substituted pyridines are ubiquitous in medicinal chemistry, yet their synthesis is plagued by specific electronic vulnerabilities. The pyridine ring is electron-deficient (π-deficient), making it resistant to electrophilic attack but highly susceptible to nucleophilic addition and radical functionalization. Furthermore, the basic nitrogen atom often acts as a "catalyst poison" or directs regioselectivity to undesired positions.

This guide addresses the three most frequent "failure modes" reported by our users:

  • Cross-Coupling Failures: Protodeboronation of 2-pyridyl boronates.

  • Cyclization Stalls: Incomplete oxidation in Hantzsch synthesis.

  • Regioselectivity Loss: Polysubstitution in Minisci radical reactions.

Module 1: Cross-Coupling Troubleshooting (Suzuki-Miyaura)

The Issue: "My 2-pyridyl boronic acid coupling failed/gave low yield."

Diagnosis: Rapid Protodeboronation. Unlike phenylboronic acids, 2-pyridylboronic acids are notoriously unstable. The proximity of the basic nitrogen to the boron center facilitates a mechanism where the C-B bond is hydrolyzed by water/protic solvents before transmetallation can occur.

Root Cause Analysis (The Mechanism)

The reaction proceeds through a zwitterionic intermediate where the pyridine nitrogen coordinates to the boron (or a bridging water molecule), activating the C-B bond for cleavage.[1]

Protodeboronation Start 2-Pyridyl Boronic Acid Zwitterion Zwitterionic Intermediate (N-B Interaction) Start->Zwitterion + Base Base Base/H2O Protodeboronation Protodeboronation (C-B Cleavage) Zwitterion->Protodeboronation Fast (k1) Transmetal Pd-Transmetallation Zwitterion->Transmetal Slow (k2) Product_Bad Pyridine (Side Product) Protodeboronation->Product_Bad Product_Good Cross-Coupled Product Transmetal->Product_Good

Figure 1: Kinetic competition between the desired transmetallation and the parasitic protodeboronation pathway.

Protocol: Stabilized Coupling of 2-Pyridyl Boronates

If you must use a 2-pyridyl nucleophile, follow this "Anhydrous/Copper" protocol to suppress hydrolysis.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2-Pyridyl MIDA boronate (1.2 equiv) — More stable than free boronic acid.

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

  • Co-Catalyst: Cu(OAc)₂ (50 mol%) — Scavenges the "ate" complex.

  • Base: K₃PO₄ (3.0 equiv, anhydrous)

  • Solvent: DMF/IPA (4:1) — Strictly anhydrous.

Step-by-Step:

  • Drying: Flame-dry the reaction vessel and cool under Argon.

  • Solvation: Dissolve the Aryl Halide and MIDA boronate in anhydrous DMF/IPA.

  • Activation: Add Cu(OAc)₂. The copper aids in the "slow release" of the active boron species and stabilizes the intermediate.

  • Catalysis: Add the Pd source, Ligand, and Base.

  • Execution: Heat to 100°C for 4-12 hours.

  • Workup: Quench with NH₄Cl (aq) to sequester copper salts before extraction.

Alternative Strategy: Reverse polarity. Use a 2-bromopyridine and an Aryl-boronic acid .[2] Aryl-boronic acids do not suffer from the same rapid protodeboronation rates.

Module 2: Hantzsch Synthesis Troubleshooting

The Issue: "I isolated the intermediate, but it won't aromatize to the pyridine."

Diagnosis: Stalled Oxidative Aromatization. The Hantzsch synthesis initially yields a 1,4-dihydropyridine (1,4-DHP).[3][4][5][6] This intermediate is stable and requires an oxidative driving force to lose H₂ and form the aromatic pyridine ring.

Data: Oxidant Selection Guide
OxidantConditionsProsCons
HNO₃ RefluxClassic, cheapLow yield, nitration side-reactions
DDQ RT, Benzene/DCMMild, high yieldExpensive, difficult waste disposal
MnO₂ Reflux, DCMHeterogeneous (easy filter)Requires large excess (10-20 eq)
I₂ / Ultra-sound MeOH, RTFast (mins), GreenRequires sonicator
Protocol: Rescue Oxidation using DDQ

If your "one-pot" Hantzsch failed to aromatize, isolate the DHP and perform this rescue step.

Reagents:

  • 1,4-Dihydropyridine intermediate[3][4][5][6]

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv)

  • Dichloromethane (DCM)

Step-by-Step:

  • Dissolve the 1,4-DHP in DCM (0.1 M concentration).

  • Cool the solution to 0°C in an ice bath.

  • Add DDQ portion-wise over 5 minutes. The solution will turn deep red/brown (charge transfer complex).

  • Stir at Room Temperature for 1 hour.

  • Check: TLC should show the disappearance of the fluorescent DHP spot.

  • Workup: Filter the mixture through a pad of Celite to remove the reduced DDQ-H₂ (hydroquinone). Wash with saturated NaHCO₃ to remove residual acidic species.

Module 3: Minisci Reaction Troubleshooting

The Issue: "I'm getting a mixture of C2 and C4 alkylated products."

Diagnosis: Lack of Regiocontrol in Radical Addition. Nucleophilic alkyl radicals (generated from carboxylic acids/peroxides) attack the protonated pyridine ring. Both C2 and C4 positions are electron-deficient, leading to mixtures.

Root Cause Analysis
  • C2 Attack: Statistically favored (2 positions) and close to the N-H+ inductive effect.

  • C4 Attack: Thermodynamically favored in some sterically hindered systems, but often competes with C2.

Minisci Pyridine Pyridine Substrate PyH Protonated Pyridine (Activated Core) Pyridine->PyH + H+ Acid Acid/H+ Transition Radical Addition PyH->Transition + R• Radical Alkyl Radical (R•) C2_Product C2-Alkylated (Major impurity) Transition->C2_Product Steric permissive C4_Product C4-Alkylated (Desired) Transition->C4_Product Steric blocking required

Figure 2: Divergent pathways in Minisci alkylation showing the competition between C2 and C4 addition.

Protocol: C4-Selective Blocking Strategy

To force C4 substitution, you must block the C2 positions or use a specific directing group. A modern approach (Baran method) uses a removable blocking group.[7]

Reagents:

  • Pyridine substrate[2][4][5][8][9][10][11]

  • Reagent A: Alkyl carboxylic acid (Radical source)

  • Reagent B: AgNO₃ (Catalyst) + (NH₄)₂S₂O₈ (Oxidant)

Optimization Steps:

  • Temperature Control: Lower temperatures (0-20°C) often favor the C2 product (kinetic), while higher temperatures (50-80°C) can shift selectivity slightly toward C4 (thermodynamic), though this is substrate-dependent.

  • Solvent: Use a biphasic system (DCM/Water) with TFA. The phase transfer helps control the radical concentration.

  • The "Blocking" Fix: If C2/C4 selectivity is 1:1, synthesize the N-oxide first.

    • Why? Pyridine N-oxides favor C2 functionalization heavily. If you want C2, use the N-oxide. If you want C4, bulky substituents at C2 are required.

FAQ: Rapid Fire Troubleshooting

Q: My Suzuki reaction turns black and stops immediately. A: This is "Pd Black" precipitation. Your pyridine substrate is likely coordinating to the Pd(II) species, displacing the phosphine ligands.

  • Fix: Switch to Buchwald Pre-catalysts (e.g., XPhos Pd G3). These bulky ligands prevent pyridine coordination. Alternatively, add 1.5 eq of B(OMe)₃ to act as a "dummy" Lewis acid to bind the pyridine nitrogen.

Q: I cannot separate the mono- and di-substituted Minisci products. A: This is common. The mono-alkylated product is often more electron-rich than the starting material, making it more reactive to a second radical attack.

  • Fix: Stop the reaction at 60-70% conversion. It is better to recover starting material than to separate complex mixtures.

Q: Can I use Pyridine-N-oxides in Suzuki coupling? A: Yes, and often they work better. The N-oxide is less basic (won't poison Pd) and the C-Halide bond is more activated for oxidative addition. You can reduce the N-oxide back to the pyridine later using Zn/NH₄Cl or PCl₃.

References

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2016).[12] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.

    • Key Insight: 2-pyridyl boronic acids undergo rapid decomposition via zwitterionic intermediates at neutral pH.[1]

  • Minisci Regioselectivity

    • Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition.

    • Key Insight: Mechanistic control of radical addition to heteroarenes.
  • Hantzsch Oxidation Protocols

    • Memarian, H. R., et al. (2004). "Aromatization of Hantzsch 1,4-dihydropyridines using DDQ." Ultrasonics Sonochemistry.

    • Key Insight: DDQ provides a mild, non-metal alternative for aromatiz
  • Suzuki Catalyst Poisoning

    • Kinzel, T., et al. (2010). "The Right Catalyst for the Job: Buchwald-Hartwig Coupling of Heterocycles." Accounts of Chemical Research.

    • Key Insight: Bulky biarylphosphine ligands prevent heteroatom coordin

Sources

Technical Support Center: Enhancing the Purity of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are engaged in the synthesis of this key intermediate, likely via Suzuki-Miyaura cross-coupling. Achieving high purity is critical for downstream applications, and this document provides in-depth, field-proven insights to troubleshoot and optimize your purification workflow.

The synthesis of biaryl compounds like 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine is a cornerstone of modern medicinal chemistry. However, the very nature of palladium-catalyzed cross-coupling reactions means that the crude product is often a complex mixture. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions to achieve superior purity.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question 1: My purified product is still contaminated with unreacted starting materials (e.g., a boronic acid/ester or an aryl halide). How can I remove them?

Answer: This is a frequent issue stemming from incomplete reaction or non-stoichiometric reagent ratios. The key is to exploit the differing polarities and chemical properties of your product versus the starting materials.

  • Issue: Boronic Acid/Ester Contamination: Boronic acids and their esters are typically more polar than the coupled product.

    • Causality: The presence of hydroxyl groups or the boronate ester moiety increases polarity, leading to stronger interaction with silica gel.

    • Solution 1: Optimized Column Chromatography: The most reliable method is flash column chromatography. A common mistake is using an eluent system that is too polar, causing the boronic acid to co-elute with the product. Start with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity. This will retain the more polar boronic acid on the column while allowing your desired, less polar product to elute first.[1][2]

    • Solution 2: Acid-Base Extraction: If the contaminant is a boronic acid, an aqueous basic wash (e.g., with 1M NaOH) during the workup can help. Boronic acids are weakly acidic and can be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer. Ensure the desired product is stable to basic conditions.

  • Issue: Aryl Halide Contamination: The unreacted aryl halide (e.g., 2-bromo-3-methylpyridine) often has a polarity very similar to the final product, making separation challenging.

    • Causality: Structural similarity leads to comparable retention times in chromatography.

    • Solution: High-Resolution Column Chromatography: Meticulous column chromatography is required. Use a long column with a shallow solvent gradient to maximize separation. Monitor fractions carefully using Thin-Layer Chromatography (TLC).[2][3] A cospot on your TLC plate, where you spot both the starting material and the reaction mixture in the same lane, is crucial to confirm if separation is being achieved.[4]

Question 2: I'm observing significant homo-coupling byproducts (e.g., 4,4'-dibromo-2,2'-difluorobiphenyl or 3,3'-dimethyl-2,2'-bipyridine). How can I separate these?

Answer: Homo-coupling is a common side reaction in Suzuki couplings, especially in the presence of oxygen, which can disrupt the Pd(0)/Pd(II) catalytic cycle.[5] These byproducts often have different symmetry and polarity compared to the desired hetero-biaryl product.

  • Causality: Symmetrical homo-coupled products, like 4,4'-dibromo-2,2'-difluorobiphenyl, are often non-polar and may have low solubility.

  • Solution 1: Recrystallization: This is often the most effective method for removing symmetrical byproducts.[6][7] The higher symmetry of the homo-coupled product can allow it to crystallize more readily, or conversely, the desired product may be selectively crystallized away from it. A solvent screen is essential to find a system where the desired product has high solubility in the hot solvent and low solubility when cold, while the impurity's solubility profile is different.[7][8]

  • Solution 2: Trituration/Washing: If the homo-coupled byproduct is significantly less soluble than your desired product in a particular solvent, you can perform a trituration.[2] Suspend the crude solid in a suitable solvent (e.g., cold acetonitrile or diethyl ether), stir vigorously, and then filter. The soluble desired product will be in the filtrate, leaving the insoluble impurity behind (or vice-versa).[2]

Question 3: How do I effectively remove the residual palladium catalyst, which is causing discoloration (grey/black) in my final product?

Answer: Residual palladium can be detrimental to downstream reactions and is a major concern in pharmaceutical synthesis.[9] It typically exists as colloidal palladium(0) or palladium complexes.

  • Causality: The catalyst can precipitate as fine metallic particles or remain as soluble complexes that adhere to the product.

  • Solution 1: Filtration through Celite®: After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a plug of Celite®.[1][10] This is effective at removing insoluble, heterogeneous palladium species.

  • Solution 2: Aqueous Workup: A standard aqueous workup can help remove some water-soluble palladium salts.[1]

  • Solution 3: Post-Reaction Treatment: In some large-scale processes, bubbling a controlled amount of an O₂/N₂ mixture through the post-reaction mixture has been shown to aid in palladium removal during workup and crystallization.[9]

Question 4: The purified product appears as an oil and will not crystallize, even though NMR suggests it's relatively pure. What should I do?

Answer: The inability to crystallize, or "oiling out," is a common frustration. It often indicates the presence of minor impurities that inhibit the formation of a crystal lattice or that the compound has a low melting point.

  • Causality: Impurities disrupt the ordered packing required for crystallization. The inherent physical properties of the molecule may also favor a liquid or amorphous state.

  • Solution 1: Re-purify via Chromatography: Even trace impurities can prevent crystallization. Re-subjecting the material to careful column chromatography is the first step.

  • Solution 2: Advanced Crystallization Techniques:

    • Solvent System Variation: Try a two-solvent system. Dissolve the oil in a minimal amount of a "good" solvent (in which it is very soluble, e.g., Dichloromethane) and slowly add a "poor" solvent (in which it is insoluble, e.g., Hexane or Pentane) until persistent cloudiness is observed.[11] Gently warm to re-dissolve, then allow to cool slowly.[6]

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide a nucleation site for crystal growth.

    • Seeding: If you have a tiny crystal from a previous batch, add it to the supersaturated solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a Suzuki reaction to synthesize 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine?

The primary impurities typically include:

  • Unreacted Starting Materials: 4-Bromo-2-fluorophenylboronic acid (or its ester) and 2-bromo-3-methylpyridine.[1]

  • Homo-coupled Byproducts: From the self-coupling of the starting materials, yielding 4,4'-dibromo-2,2'-difluorobiphenyl and 3,3'-dimethyl-2,2'-bipyridine.[1]

  • Protodeborylated Byproduct: The boronic acid can be replaced by a hydrogen atom, leading to 1-bromo-3-fluorobenzene. This is often caused by excess water or insufficiently inert conditions.[1][5]

  • Ligand-Derived Impurities: In some cases, impurities can arise from the aryl groups on the phosphine ligands used in the reaction.[12][13]

  • Residual Palladium Catalyst: As discussed in the troubleshooting section.

Q2: How do I develop an effective TLC system to monitor my reaction and purification?

A good TLC system is vital. The goal is to achieve good separation between your starting materials, product, and major byproducts, with a target Rf value for your product between 0.3 and 0.4 for optimal column chromatography separation.[4]

  • Start Simple: Begin with a 9:1 mixture of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate).

  • Adjust Polarity:

    • If all spots are at the bottom (low Rf), increase the polarity by moving to an 8:2 or 7:3 ratio.

    • If all spots are at the top (high Rf), decrease the polarity by moving to a 95:5 ratio.

  • Use Visualization Aids: View the plate under UV light (254 nm) to see UV-active compounds.[14] Staining (e.g., with potassium permanganate) can reveal non-UV-active impurities.

  • The Cospot is Key: Always run a three-lane TLC: Starting Material | Cospot (Starting Material + Reaction Mixture) | Reaction Mixture. This unambiguously shows the consumption of starting material.[4]

Table 1: Example TLC & Column Chromatography Solvent Systems
Eluent System Typical Ratio (v/v) Notes
Hexane / Ethyl AcetateStart with 95:5, adjust as neededThe standard choice for compounds of moderate polarity.[2][15]
Hexane / DichloromethaneStart with 8:2, adjust as neededGood for separating less polar compounds. Ensure proper ventilation.
Toluene / Ethyl AcetateStart with 98:2, adjust as neededCan provide different selectivity compared to aliphatic solvents like hexane.

Q3: What is the best general purification strategy for 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine?

There is no single "best" method, but a multi-step workflow is most effective. The diagram below outlines a logical approach to selecting the right purification strategy based on initial analysis of the crude reaction mixture.

Diagram 1: Purification Strategy Decision Workflow

PurificationWorkflow Start Crude Reaction Mixture (Post-Workup) TLC_Analysis Analyze by TLC/LC-MS Start->TLC_Analysis Decision Assess Major Impurities TLC_Analysis->Decision High_SM High Starting Material (SM) Content Decision->High_SM SM is main impurity Homo_Coupling Significant Homo-Coupling Byproducts Decision->Homo_Coupling Byproducts visible Relatively_Clean Relatively Clean (>85% Purity) Decision->Relatively_Clean Main spot is product Column_Chrom Flash Column Chromatography High_SM->Column_Chrom Recrystal_First Attempt Recrystallization / Trituration Homo_Coupling->Recrystal_First Relatively_Clean->Recrystal_First Final_Product Pure Product (>99%) Column_Chrom->Final_Product Column_After_Recrystal Column Chromatography of Mother Liquor/Solid Recrystal_First->Column_After_Recrystal Partial Success/ Failure Recrystal_First->Final_Product Success Column_After_Recrystal->Final_Product

A decision tree for selecting the optimal purification method.

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. This "dry loading" method generally provides better separation than loading the sample as a liquid.[1]

  • Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with the starting solvent system, applying positive pressure.

  • Gradient (Optional but Recommended): Gradually increase the eluent polarity (e.g., from 98:2 to 90:10 hexane:ethyl acetate) to elute compounds with increasing polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[1] Combine the pure fractions and remove the solvent under reduced pressure.

Experimental Protocol: Recrystallization

  • Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[6][7] Common choices include ethanol, isopropanol, ethyl acetate/hexane, or toluene.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[16]

  • Hot Filtration (if needed): If there are insoluble impurities (like residual catalyst), perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Afterwards, the flask can be placed in an ice bath to maximize yield.[16]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Buchner funnel). Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[2]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

By applying these troubleshooting strategies and understanding the principles behind each purification technique, you can systematically address purity challenges and reliably obtain high-quality 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine for your research and development needs.

References

  • Advion. (n.d.). SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. Available from: [Link]

  • Sato, T., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. Available from: [Link]

  • ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Boronic Acid Pinacol Esters. Available from: [Link]

  • Fletcher, N. C., Nieuwenhuyzen, M., & Rainey, S. (2001). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(II) containing unsymmetrical ligands. Journal of the Chemical Society, Dalton Transactions, (24), 3697-3703. Available from: [Link]

  • ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. Available from: [Link]

  • Fletcher, N. C., Nieuwenhuyzen, M., & Rainey, S. (2001). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands. Journal of the Chemical Society, Dalton Transactions, (24), 3697-3703. Available from: [Link]

  • Lancaster University. (2001). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(II) containing unsymmetrical ligands. Available from: [Link]

  • ACS Publications. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. Available from: [Link]

  • Bouattour, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated pyrazolo[1,5-a]pyrimidin-7-amines. RSC Advances, 11(3), 1545-1555. Available from: [Link]

  • Advion. (2015). Thin-Layer Chromatography/Mass Spectrometry Analysis of Sample Mixtures Using a Compact Mass Spectrometer. American Laboratory. Available from: [Link]

  • Rein, J. E., et al. (2016). Kinetics and Photochemistry of Ruthenium Bisbipyridine Diacetonitrile Complexes: An Interdisciplinary Inorganic and Physical Chemistry Laboratory Exercise. Journal of Chemical Education, 93(11), 1936-1941. Available from: [Link]

  • University of Toronto. (n.d.). Recrystallization, filtration and melting point. Available from: [Link]

  • ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available from: [Link]

  • Freie Universität Berlin. (n.d.). Bipyridines have been intensely used as ligands in transition metal complexes. Refubium. Available from: [Link]

  • Reddit. (2025). Problems with Suzuki coupling. r/Chempros. Available from: [Link]

  • University of Rochester. (n.d.). Chromatography: How to Monitor by TLC. Available from: [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available from: [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • University of Victoria. (n.d.). Recrystallization. Available from: [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available from: [Link]

  • Reddit. (2019). Recrystallization with two solvents. r/Chempros. Available from: [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Available from: [Link]

  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available from: [Link]

  • Google Patents. (n.d.). US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.
  • Reddit. (2019). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros. Available from: [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(10), 1241. Available from: [Link]

Sources

challenges in the regioselective functionalization of pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyridine Functionalization Technical Support Center .

Ticket #: PYR-FUNC-2026 Subject: Overcoming Reactivity & Regioselectivity Challenges in Pyridine Scaffolds Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary: The "Pyridine Problem"

Pyridine is often referred to as "pi-deficient" or a "black hole" for electrophilic reagents. Its functionalization presents a tripartite challenge for drug discovery chemists:

  • Electronic Deactivation: The electronegative nitrogen lowers the energy of the

    
    -system, making Electrophilic Aromatic Substitution (SEAr) inherently difficult.
    
  • Catalyst Poisoning: The basic nitrogen lone pair coordinates strongly to Lewis acids and transition metals, quenching catalytic cycles.

  • Regiochemical Ambiguity:

    • C2/C6: Prone to nucleophilic attack (SNAr) and radical addition, but often competitive.

    • C3/C5: The "electronic" preference for SEAr, but kinetically slow.

    • C4: Difficult to access selectively without blocking groups.

This guide provides field-proven troubleshooting workflows to navigate these issues.

Troubleshooting Module: Regioselectivity Decision Engine

User Query: "I need to functionalize a specific position on my pyridine core, but I'm getting mixtures or no reaction. Which method should I choose?"

Visualization: The Selectivity Logic Tree

Pyridine_Selectivity Start Target Position? C2 C2 Position Start->C2 C3 C3 Position Start->C3 C4 C4 Position Start->C4 SNAr S_NAr (Halogen Displacement) C2->SNAr Leaving Group Present Minisci Minisci Radical Addition (Acidic Conditions) C2->Minisci Unsubstituted N_Oxide_C2 N-Oxide Rearrangement (Boekelheide) C2->N_Oxide_C2 Via N-Oxide Ir_Boryl Ir-Catalyzed C-H Borylation (Steric Control) C3->Ir_Boryl Unsubstituted/Steric Directing SEAr_Harsh S_EAr (Harsh Conditions) (Nitration/Sulfonation) C3->SEAr_Harsh Robust Substrates DoM Directed ortho-Metalation (Requires C2/C4 DG) C3->DoM Directing Group (DG) Minisci_Blocked Blocked Minisci (Maleate Strategy) C4->Minisci_Blocked High Selectivity Needed Py_Salt N-Silyl/N-Acyl Pyridinium (Nucleophilic Attack) C4->Py_Salt Organometallics

Figure 1: Decision matrix for selecting the optimal synthetic methodology based on the target pyridine position.

Technical Deep Dive & Protocols

Scenario A: The C4-Selectivity Challenge (Minisci Reaction)

Problem: "I am running a Minisci reaction to alkylate my pyridine, but I am getting a 1:1 mixture of C2 and C4 isomers."

Root Cause: The Minisci reaction involves nucleophilic radical attack on the protonated pyridine (pyridinium). Both C2 and C4 are electron-deficient, but C2 is statistically favored (2 sites vs 1) and often kinetically accessible, leading to poor regiocontrol [1].

Solution: The Maleate Blocking Strategy Use a removable blocking group to sterically shield the C2 positions, forcing the radical to the C4 position. The Baran group developed a maleate-derived blocking group that is inexpensive and easily removed [2].[1]

Protocol: C4-Selective Alkylation

  • Blocking Group Installation:

    • Reagents: Pyridine substrate (1.0 equiv), Dimethyl maleate (1.0 equiv), AcOH (1.0 equiv).

    • Conditions: Stir in MeOH at 60 °C for 16 h.

    • Result: Formation of the bis-adduct (pyridinium salt) where C2/C6 are sterically shielded by the maleate arms.[2]

    • Note: This salt is often crystalline and can be isolated by filtration.

  • Radical Addition (The Reaction):

    • Reagents: Blocked Pyridinium Salt (1.0 equiv), Carboxylic Acid (Alkyl source, 2.0 equiv), (NH₄)₂S₂O₈ (2.0 equiv), AgNO₃ (0.2 equiv).

    • Solvent: DCE/H₂O (1:1 biphasic).[3]

    • Temp: 50 °C for 2–4 h.

    • Mechanism: Oxidative decarboxylation generates the alkyl radical, which attacks the only open electron-deficient site: C4 .

  • Deprotection (Reveal):

    • Reagents: Crude reaction mixture, DBU (3.0 equiv).

    • Conditions: Stir in DCM at RT for 30 min.

    • Outcome: Retro-Michael addition removes the maleate arms, yielding the pure 4-alkylpyridine.

Scenario B: The "Impossible" C3 Functionalization

Problem: "I cannot get electrophilic substitution to occur at C3 without destroying my molecule with fuming sulfuric acid."

Root Cause: The pyridine nitrogen withdraws density, making the ring inert to standard Friedel-Crafts conditions. Lewis acids coordinate to N, further deactivating the ring [3].

Solution: Iridium-Catalyzed C-H Borylation Instead of relying on electronic activation, use steric control . Iridium catalysts (e.g., [Ir(OMe)(cod)]₂) with bipyridine ligands react at the least sterically hindered C-H bond. For 2-substituted pyridines, this is almost exclusively C4 or C5 (equivalent to C3) [4].

Protocol: Sterically Controlled C-H Borylation

ParameterSpecification
Catalyst Precursor [Ir(OMe)(cod)]₂ (1.5 mol%)
Ligand dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%)
Boron Source B₂pin₂ (Bis(pinacolato)diboron) (0.5 equiv relative to substrate if mono-borylation desired)
Solvent THF or MTBE (Anhydrous)
Temperature 60–80 °C
Inert Atmosphere Strictly Required (N₂ or Ar glovebox/Schlenk line)

Troubleshooting Checklist:

  • Are you seeing C2 borylation? Unlikely with bulky ligands. If observed, switch to a bulkier ligand (e.g., tmphen).

  • Low Conversion? Ensure the pyridine is not poisoning the catalyst. If the substrate has a chelating group at C2, it may bind the Ir. Block the N-coordination by pre-complexing with a weak Lewis acid (e.g., BEt₃) if necessary, though modern ligands usually outcompete this [5].

Scenario C: Catalyst Poisoning in Cross-Coupling

Problem: "My Suzuki coupling on a chloropyridine works fine, but C-H activation fails completely."

Root Cause: In cross-coupling (Suzuki/Buchwald), the oxidative addition is into a C-X bond. In C-H activation, the metal must coordinate the


-system or a directing group. The pyridine nitrogen lone pair (

-donor) binds to the metal (Pd, Pt, Rh) more strongly than the

-system, creating a thermodynamic sink (catalyst death) [6].

Visualizing the Poisoning Mechanism

Poisoning_Mechanism Cat Active Catalyst (Pd/Ir) Pyridine Pyridine Substrate Cat->Pyridine Path_Good Pathway A: Pi-Coordination / C-H Insertion (Productive) Pyridine->Path_Good Thermodynamic/Steric Requirement Path_Bad Pathway B: Sigma-Coordination (N-Binding) (Catalyst Poisoning) Pyridine->Path_Bad Kinetic Preference (Lone Pair) Product Functionalized Pyridine Path_Good->Product Dead Inactive Complex (Reaction Stalls) Path_Bad->Dead

Figure 2: The competition between productive C-H activation and non-productive N-coordination.

Solution: The N-Oxide Bypass Convert the pyridine to Pyridine N-Oxide .

  • Why? The N-O moiety is less coordinating to soft metals (like Ir/Rh) than the free N-lone pair, and the oxygen can actually serve as a directing group for C2 activation [7].

  • Post-Reaction: Easily reduced back to pyridine using Zn/NH₄Cl or PCl₃.

Comparative Data: Method Selection Guide

MethodPrimary TargetKey AdvantageMajor Limitation
SEAr (Nitration) C3Classic, cheap reagentsHarsh conditions (acid/heat), low yield on deactivated rings.
Minisci (Standard) C2/C4 MixMild conditions, wide alkyl scopePoor regioselectivity (mixtures).
Minisci (Blocked) C4 (Exclusive) High regiocontrol, operational simplicityRequires 3 steps (Block -> React -> Deprotect).
Ir-Borylation C3/C4/C5Steric control, tolerates functionalityExpensive catalyst, requires inert atmosphere.
DoM (Lithiation) C3 (via C2/C4 DG)Predictable ortho-selectivityRequires strong bases (BuLi), cryogenic temps (-78°C).

References

  • Minisci Reaction Fundamentals: Minisci, F., et al. "Homolytic alkylation of heteroaromatic bases: A general method for the synthesis of alkylheterocycles." Tetrahedron, 1971. Link

  • C4-Selective Blocking Group: Choi, J., et al. "Practical and Regioselective Synthesis of C4-Alkylated Pyridines."[1] Journal of the American Chemical Society, 2021.[1] Link

  • Pyridine Reactivity Review: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. Link

  • Ir-Catalyzed Borylation: Ishiyama, T., et al. "Mild Iridium-Catalyzed Borylation of Arenes." Angewandte Chemie International Edition, 2002. Link

  • Overcoming Poisoning: Sadler, S. A., et al. "Multidirectional Synthesis of Substituted Pyridines via Ligand-Controlled C–H Borylation." Journal of the American Chemical Society, 2015.[4] Link

  • Catalyst Deactivation: Campeau, L. C., & Fagnou, K. "Catalytic Direct Arylation of Heteroaromatic C–H Bonds." Chemical Science, 2011. Link

  • N-Oxide Strategy: Leclerc, J. P., & Fagnou, K. "Pd-Catalyzed Ring-Opening of Pyridine N-Oxides." Angewandte Chemie, 2006. Link

Sources

overcoming poor solubility of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine in assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming poor solubility of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine in assays.

Compound Profile & Solubility Challenge

Compound: 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine Class: Halogenated Biaryl Pyridine Physicochemical Context: This molecule presents a classic "brick-dust" profile common in fragment-based drug discovery.[1]

  • Lipophilicity (LogP): Estimated > 3.[1]5. The combination of the bromo- and fluoro-substituents on the phenyl ring significantly increases hydrophobicity compared to a naked pyridine.[1]

  • Ionization (pKa): The pyridine nitrogen typically has a pKa of ~3.0–5.0. At physiological assay pH (7.4), the molecule is predominantly neutral (uncharged).

  • The Problem: Neutral lipophilic compounds lack the solvation energy to remain dissolved in aqueous buffers (PBS, HEPES, TRIS) once the organic cosolvent (DMSO) is diluted below a critical threshold. This leads to compound aggregation , resulting in false negatives (loss of potency) or false positives (promiscuous inhibition via aggregate sequestration).

Troubleshooting Guide: The "Crash-Out" Phenomenon

Issue: "My compound precipitates immediately when I add the DMSO stock to the assay buffer."

Root Cause: Kinetic precipitation.[1] Direct dilution from 100% DMSO to an aqueous buffer (e.g., 1:1000 dilution) creates a massive polarity shock. The compound molecules aggregate faster than they can disperse.

Solution: The Intermediate Dilution Protocol

Do not pipette 100% DMSO stock directly into the final assay well. Use an intermediate "transition" plate to step down the solvent concentration gradually.

Protocol:

  • Source: 10 mM Stock in 100% DMSO.

  • Intermediate Step: Dilute compound 1:20 into a "Transition Buffer" containing 50% DMSO / 50% Aqueous Buffer.

    • Result: 500 µM compound in 50% DMSO.[1] (The high DMSO content keeps it soluble).

  • Final Step: Dilute the Intermediate 1:20 into the Final Assay Buffer.

    • Result: 25 µM compound in 2.5% DMSO.[1]

Why this works: The intermediate step allows the formation of a hydration shell around the solvent molecules more gradually, preventing the rapid nucleation of crystals.

DilutionProtocol cluster_0 Direct Dilution (RISKY) Stock 100% DMSO Stock (10 mM) Intermediate Intermediate Plate (50% DMSO / 50% Buffer) [500 µM] Stock->Intermediate 1:20 Dilution (Prevents Shock) Assay Final Assay Well (2.5% DMSO) [25 µM] Stock->Assay Precipitation Risk! Intermediate->Assay 1:20 Dilution (Final Step)

Caption: Comparison of the recommended Intermediate Dilution Protocol versus the risky Direct Dilution method.

Optimization Module: Buffer Additives

Issue: "Intermediate dilution helped, but I still see light scattering/precipitation over time."

Root Cause: Thermodynamic instability.[1] Even if you prevent immediate crashing out, the equilibrium solubility of the neutral molecule is lower than your target concentration.

Solution: You must modify the assay buffer to thermodynamically stabilize the hydrophobic compound.

Comparative Table of Solubilizing Agents
AdditiveRecommended Conc.MechanismBest For...Watch Out For...
Pluronic F-127 0.01% – 0.1%Non-ionic surfactant; forms micelles that encapsulate lipophilic drugs.[1]Cell-based assays & Enzymatic assays.[1] Gold standard for low toxicity.[1]Can affect cell membrane permeability at >0.5%.[1]
Tween-20 0.01% – 0.05%Non-ionic detergent; reduces surface tension.[1]Biochemical/Enzymatic assays.High CMC (Critical Micelle Concentration); can denature sensitive enzymes.[1]
HP-β-Cyclodextrin 0.1% – 0.5%Molecular encapsulation (Host-Guest complex).[1]"Tricking" solubility without detergents.[1]Can sequester the compound too well, reducing apparent potency (right-shift IC50).[1]
BSA (Bovine Serum Albumin) 0.1% (w/v)Protein binding carrier.Preventing non-specific binding to plasticware.[1]High batch-to-batch variability; binds lipophilic compounds strongly.[1]
Protocol: Preparing Pluronic F-127 Stock
  • Weigh Pluronic F-127 solid.[1]

  • Dissolve in sterile water to create a 10% (w/v) Stock . Note: This requires chilling the water to 4°C (Pluronics dissolve better in cold water due to inverse solubility).

  • Filter sterilize (0.22 µm).[1]

  • Add to your assay buffer to achieve final concentration of 0.05%.

Verification Workflow: Decision Logic

Issue: "How do I confirm the compound is actually in solution and not just a micro-suspension?"

Solution: Use the following logic flow to validate your solubility before running expensive screens.

SolubilityLogic Start Start: Compound in Assay Buffer Visual Visual Inspection (Cloudiness/Precipitate?) Start->Visual Nephelometry Nephelometry / DLS (Measure Light Scattering) Visual->Nephelometry No (Clear) Optimize Add 0.05% Pluronic F-127 or Reduce Conc. Visual->Optimize Yes (Cloudy) Centrifuge Centrifugation Test (Spin @ 10k xg, measure supe) Nephelometry->Centrifuge Low Scattering Nephelometry->Optimize High Scattering Proceed Proceed to Assay Centrifuge->Proceed Conc. Retained Centrifuge->Optimize Conc. Loss > 20%

Caption: Decision tree for validating compound solubility using visual, optical, and centrifugation methods.

Frequently Asked Questions (FAQ)

Q: Can I acidify the buffer to protonate the pyridine nitrogen? A: Technically, yes, protonating the pyridine (pKa ~4-5) would drastically increase solubility. However, most biological assays require pH 7.4. Lowering pH to < 5.0 will likely denature your protein target or kill cells.[1] Do not adjust pH unless your specific assay tolerates acidic conditions.[1] Rely on surfactants (Pluronic) instead.[1][2]

Q: My IC50 curve is flat at high concentrations. Is this solubility? A: Yes. This is a classic "solubility cutoff" signature. If the compound crashes out at 10 µM, increasing the dose to 50 µM or 100 µM adds no more dissolved compound to the well. The curve plateaus because the effective concentration is capped by the solubility limit.

Q: Can I use 10% DMSO in my cell assay to keep it soluble? A: No. Most mammalian cells tolerate max 0.5% – 1.0% DMSO. At 10%, you will induce cytotoxicity, membrane permeabilization, and apoptosis, leading to false positives. If you need >1% DMSO, your compound is likely not suitable for cell-based screening in its current form.[1]

Q: I see variable results between plastic plates. Why? A: Lipophilic biaryl pyridines stick avidly to polystyrene.[1]

  • Fix: Switch to Low-Binding (NBS) plates or add 0.01% Triton X-100 / 0.1% BSA to block the plastic surface sites.[1]

References

  • Assay Guidance Manual (NCBI) . Solubility in Assays. National Center for Advancing Translational Sciences.[1][3][4] Available at: [Link]

  • Sittampalam, G. S., et al. Assay Guidance Manual: Evaluation of Compound Solubility in HTS Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3][4] Available at: [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Chapter on Solubility. (Standard Industry Text).[1]

Sources

Technical Support Center: Minimizing Homocoupling in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket: #SM-HC-Optimization Subject: Troubleshooting and suppressing homocoupling byproducts in Pd-catalyzed cross-coupling.

Executive Summary & Diagnostic Triage

Homocoupling—the undesired coupling of two identical substrates (Electrophile-Electrophile or Nucleophile-Nucleophile)—is a persistent failure mode in Suzuki-Miyaura reactions. It compromises yield, complicates purification (due to similar polarity of byproducts), and skews stoichiometry.

Before adjusting your reaction, confirm the diagnosis:

Symptom Byproduct Identity Root Cause Category
Boronic Acid Loss Biaryl (Ar¹-Ar¹) Oxidative Homocoupling. Driven by Oxygen (

) or Pd(II) reduction.
Halide Loss Biaryl (Ar²-Ar²) Reductive Homocoupling. Often linked to disproportionation or solvent oxidation.
Halide Loss Dehalogenated Arene (Ar²-H) Hydrodehalogenation. Hydride transfer from solvent or base.

Mechanistic Root Cause Analysis

To fix the problem, you must understand the "off-cycle" pathways. The diagram below illustrates how the catalytic cycle bleeds into homocoupling.

Pathway Visualization: The Homocoupling Trap

SuzukiHomocoupling Pd0 Pd(0) Active Species PdII_OxAdd Pd(II)-ArX (Oxidative Addition) Pd0->PdII_OxAdd Ar-X PdII_Peroxo Pd(II)-Peroxo Species Pd0->PdII_Peroxo Oxidation by O2 PdII_Trans Pd(II)-Ar(B) (Transmetalation) PdII_OxAdd->PdII_Trans Ar'-B(OH)2 + Base Product Cross-Coupled Product (Ar-Ar') PdII_Trans->Product Reductive Elimination Product->Pd0 O2 Oxygen (O2) Contamination Homo_Boron Boronic Homocoupling (Ar'-Ar') PdII_Peroxo->Homo_Boron 2x Ar'-B(OH)2 Consumes Boronic Acid Homo_Boron->Pd0 Regenerates Pd(0) Homo_Halide Halide Homocoupling (Ar-Ar) PreCat Pd(II) Pre-Catalyst (e.g., Pd(OAc)2) PreCat->Pd0 Reduction via Boronic Acid (Sacrificial)

Figure 1: The standard Suzuki catalytic cycle (Green/Blue) versus the parasitic Oxidative Homocoupling pathway (Red) driven by oxygen and Pd(II) species.

Technical Support Q&A: Troubleshooting

Issue 1: "I am seeing significant oxidative homocoupling of my boronic acid (Ar¹-Ar¹)."

Q: Why is this happening? A: This is primarily driven by Dissolved Oxygen or Pd(II) Pre-catalyst Reduction .

  • The Oxygen Factor: Oxygen re-oxidizes Pd(0) to a Pd(II)-peroxo species. This species requires two equivalents of boronic acid to return to Pd(0), producing one equivalent of homocoupled dimer. This is a catalytic pump for destroying your boronic acid.

  • The Activation Tax: If you use a Pd(II) source (like Pd(OAc)₂ or PdCl₂(dppf)) without an external reductant, the catalyst must consume 2 equivalents of boronic acid just to generate the active Pd(0) species required to start the reaction.

Corrective Actions:

  • Switch to Pd(0): Use Pd(PPh₃)₄ or Pd₂(dba)₃ to eliminate the "activation tax."[1]

  • Implement "Subsurface Sparging": Balloon degassing is insufficient for sensitive reactions. You must sparge gas through the solvent (See Protocol A).

  • Add a Sacrificial Reductant: Add 5–10 mol% of Potassium Formate . This acts as a mild reducing agent, reducing Pd(II) to Pd(0) without consuming your precious boronic acid.

Issue 2: "My reaction works, but the homocoupling increases when I scale up."

Q: Why does scale-up increase impurities? A: This is a Kinetic Concentration Effect . The rate of homocoupling is often second-order with respect to the boronic acid concentration (


), whereas cross-coupling is first-order. In large batch reactors, high initial concentrations favor the bimolecular side reaction.

Corrective Action:

  • Use Protocol B (Slow Addition): Do not dump all reagents in at once. Keep the steady-state concentration of boronic acid low by adding it slowly via a syringe pump or dropping funnel.

Issue 3: "I am seeing reductive homocoupling of my Aryl Halide (Ar²-Ar²)."

Q: Isn't this rare in Suzuki coupling? A: Yes, but it occurs in specific contexts, particularly when using alcohol solvents (e.g., isopropanol, ethanol). Alcohols can act as hydride sources/reductants.[1] If the catalytic cycle stalls, Pd(II) intermediates can disproportionate or undergo halide exchange, leading to halide dimers.

Corrective Action:

  • Change Solvent: Switch to non-protic polar solvents like 1,4-Dioxane , Toluene , or DMF .

  • Check Ligand/Pd Ratio: Ensure you have enough ligand.[1] "Ligandless" palladium is more prone to aggregation and non-selective reactivity.

Standard Operating Protocols (SOPs)

Protocol A: The "Zero-Oxygen" Setup (Critical for Boronic Acid Stability)

Use this when Ar¹-Ar¹ byproduct > 5%.

  • Solvent Prep: Do not rely on "anhydrous" solvent bottles for oxygen-free status.

  • Sparging: Place a long needle connected to an Argon/Nitrogen line directly into the solvent (subsurface).

  • Duration: Sparge vigorously for 15 minutes (for volumes < 50 mL) or 30+ minutes (for > 100 mL) before adding the catalyst.

  • Catalyst Addition: Add the Pd catalyst after sparging, under a positive pressure of inert gas.

  • Seal: Use a septum and keep the reaction under a balloon or manifold pressure throughout.

Protocol B: Kinetic Control via Slow Addition

Use this for expensive boronic acids or persistent homocoupling.

  • Reactor Charge: Load Aryl Halide, Base, Catalyst, and 50% of the solvent into the flask. Bring to reaction temperature.

  • Feed Solution: Dissolve the Boronic Acid in the remaining 50% of the solvent (degassed).

  • Execution: Using a syringe pump, add the Boronic Acid solution dropwise over 1 to 2 hours .

  • Rationale: This keeps

    
     low relative to 
    
    
    
    , statistically favoring the cross-coupling event over the self-coupling event.
Protocol C: The Formate Suppression Method

Based on Miller et al. (2007) – Highly recommended for Pd(II) precatalysts.

ReagentEquivalentsRole
Potassium Formate 0.1 - 0.2 eq Sacrificial Reductant. Reduces Pd(II) to Pd(0) rapidly, preventing boronic acid consumption during catalyst activation.
Aryl Halide1.0 eqLimiting Reagent
Boronic Acid1.1 - 1.2 eqNucleophile
Base2.0 - 3.0 eqActivator

Procedure: Add Potassium Formate to the solid reagent mix. Proceed with standard degassing and heating.[2]

Decision Tree for Optimization

OptimizationFlow Start Identify Major Byproduct Decision1 Is it Boronic Homocoupling (Ar'-Ar')? Start->Decision1 Yes1 Diagnosis: Oxidative Coupling Decision1->Yes1 Yes Decision2 Is it Halide Homocoupling (Ar-Ar)? Decision1->Decision2 No Action1 Step 1: Implement Protocol A (Rigorous Sparging) Yes1->Action1 Check1 Did it improve? Action1->Check1 Action2 Step 2: Add Potassium Formate (Protocol C) Check1->Action2 No End Process Optimized Check1->End Yes Action3 Step 3: Switch to Pd(0) Source (Pd(PPh3)4) Action2->Action3 Still failing Action4 Remove Alcohol Solvents Switch to Dioxane/Toluene Decision2->Action4 Yes

Figure 2: Troubleshooting logic flow for minimizing Suzuki byproducts.

References

  • Miller, W. D., et al. (2007).[3] "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395." Organic Process Research & Development, 11(3), 359–364.

  • Adamo, C., et al. (2006).[4] "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base."[5] Journal of the American Chemical Society, 128(21), 6829–6836.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.

  • BenchChem Technical Support. (2025). "Troubleshooting Guide for Sluggish or Incomplete Suzuki Coupling Reactions."

  • Yoneda Labs. (2024). "Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions."

Sources

catalyst selection for efficient cross-coupling of 2-halopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-2-CPL-001 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Mission Statement

You have reached the specialized support unit for 2-halopyridines . These substrates are notorious "catalyst killers" due to two distinct failure modes: N-coordination poisoning (inhibiting the metal center) and electronic deactivation (making oxidative addition sluggish).

This guide is not a textbook; it is a troubleshooting workflow designed to rescue stalled reactions and optimize yield.

Module 1: The Triage (Start Here)

Before selecting a catalyst, you must identify your specific topological challenge. The "2-pyridyl problem" manifests differently depending on which partner carries the boron/amine vs. the halogen.

ScenarioConfigurationDifficulty LevelPrimary Failure Mode
Type A 2-Halopyridine + Aryl-Boronic Acid/Amine⭐⭐ (Moderate)Catalyst Poisoning: Pyridine N binds to Pd, shutting down the cycle.
Type B Aryl Halide + 2-Pyridyl Boronate ⭐⭐⭐⭐⭐ (Severe)Protodeboronation: The C-B bond hydrolyzes faster than it transmetallates.
Module 2: The Hardware (Catalyst & Ligand Selection)

User Question: "I used Pd(PPh3)4 or PdCl2(dppf) and got <10% conversion. Why?"

Technical Analysis: Standard phosphines (PPh3) are not bulky enough to prevent the pyridine nitrogen from displacing them. The pyridine acts as a competitive ligand, forming an off-cycle, inactive "Pd-Pyridine" complex (See Diagram 1).

The Solution: Steric Bulk & Precatalysts You must use Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC (N-Heterocyclic Carbene) ligands. Their immense steric bulk physically blocks the pyridine nitrogen from coordinating to the palladium center.

Recommended Systems
Reaction TypeLigand ClassTop RecommendationsWhy?
Suzuki (Type A) Buchwald G3/G4 XPhos , SPhos SPhos is the "gold standard" for heteroaryl chlorides; high electron density facilitates oxidative addition.
Suzuki (Type B) Specialized XPhos , BoQPhos Requires rapid transmetallation to beat protodeboronation.
Buchwald-Hartwig Buchwald G3/G4 BrettPhos (Primary amines) RuPhos (Secondary amines)BrettPhos is highly selective for monoarylation; RuPhos prevents reduction of the aryl halide.
Difficult Cases NHC Pd-PEPPSI-IPent Extremely robust; the "throw-it-in-the-sink" catalyst for sterically hindered pyridines.
Visualizing the Failure Mode

CatalystPoisoning Pd0 Active Pd(0)L OxAdd Oxidative Addition (Pd-Ar-X) Pd0->OxAdd Bulky Ligand Allows This Poison OFF-CYCLE TRAP (Pd-N-Pyridine Complex) Pd0->Poison Small Ligand (PPh3) Allows This Product Product Formation OxAdd->Product Transmetallation & Red. Elimination Poison->Pd0 Slow/No Reversal

Figure 1: The "Dead-End" Pathway.[1][2] Without bulky ligands, the pyridine nitrogen sequesters the Pd(0), preventing the catalytic cycle.

Module 3: The Software (Reaction Conditions)

User Question: "My 2-pyridyl boronic acid is disappearing, but I'm only getting pyridine (de-boronated byproduct), not the coupled product."

Technical Analysis: This is Protodeboronation . 2-Pyridyl boronic acids are zwitterionic and inherently unstable in aqueous base.[3] The rate of hydrolysis (decomposition) often exceeds the rate of transmetallation.

Protocol A: The "Slow Release" Strategy (For Type B Scenarios)

Do not use free boronic acids. Use MIDA Boronates .

  • Mechanism: MIDA boronates slowly hydrolyze to release the active boronic acid in low concentrations, keeping the "active" species below the threshold for rapid decomposition.[3]

  • Reagents: 2-Pyridyl MIDA boronate + Aryl Chloride.

  • Catalyst: Pd(OAc)2 / XPhos (1:2 ratio) or XPhos Pd G4.

  • Additives: Cu(OAc)2 (0.5 equiv) can sometimes accelerate transmetallation (the "Copper Effect").

Protocol B: The "Anhydrous" Base Strategy (For Type A Scenarios)

If coupling to a 2-chloropyridine (Type A), avoid aqueous bases if possible to prevent hydrolysis of sensitive groups.

  • Base: K3PO4 (finely ground) or Cs2CO3.[4]

  • Solvent: Toluene/Water (4:1) is standard, but 1,4-Dioxane (anhydrous) is preferred if the boronic acid partner is prone to hydrolysis.

Module 4: Validated Experimental Protocols
Workflow 1: Buchwald-Hartwig Amination of 2-Chloropyridine

Use this for coupling primary/secondary amines to 2-chloropyridines.

  • Preparation: In a glovebox or under Argon flow, charge a vial with BrettPhos Pd G4 (1-2 mol%).

    • Note: If G4 is unavailable, use Pd(OAc)2 + BrettPhos (1:1.2 ratio) + pre-stir in solvent for 5 mins to activate.

  • Substrates: Add 2-chloropyridine (1.0 equiv) and Amine (1.2 equiv).

  • Base: Add NaOtBu (1.4 equiv).[4]

    • Warning: If substrates have esters/ketones, switch to LHMDS (1.0 M in THF) or Cs2CO3 .

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Execution: Seal and heat to 100°C for 2-12 hours.

  • Workup: Cool, dilute with EtOAc, wash with water.

Workflow 2: Suzuki Coupling of 2-Pyridyl MIDA Boronates

Use this when you MUST couple a 2-pyridyl boron species.

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%).

  • Substrates: Aryl Bromide (1.0 equiv) + 2-Pyridyl MIDA Boronate (1.5 equiv).

  • Promoter: Cu(OAc)2 (0.5 equiv) - Crucial for facilitating transmetallation.

  • Base/Solvent: K2CO3 (5 equiv) in DMF/IPA (4:1 ratio).

    • Why DMF/IPA? This specific solvent blend regulates the hydrolysis rate of the MIDA ester.

  • Temp: 100°C.

Module 5: Troubleshooting Flowchart

User Question: "My reaction failed. How do I diagnose the cause?"

Use this logic gate to determine your next step.

Troubleshooting Start Analyze Crude NMR/LCMS Q1 Is Starting Material (SM) Consumed? Start->Q1 Case1 SM Remains Unchanged Q1->Case1 No Case2 SM Consumed -> Byproducts Q1->Case2 Yes Sol1 FAILURE: Oxidative Addition FIX: Switch to Pd-G4 Precatalyst OR Change Ligand to SPhos/PEPPSI Case1->Sol1 Q2 Is the Boronate Gone? Case2->Q2 Sol2 FAILURE: Protodeboronation FIX: Use MIDA Boronate OR Switch to Anhydrous Conditions Q2->Sol2 Yes (De-boronated Pyridine found) Sol3 FAILURE: Reduction/Homocoupling FIX: Switch Solvent to Toluene Change Base to K3PO4 Q2->Sol3 No (Complex Mixture)

Figure 2: Diagnostic Logic for Reaction Failure.

References
  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Angewandte Chemie International Edition.[5] Link

  • Knapp, D. M., et al. (2010). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.[6] Link

  • Paul, F., et al. (1994). Mechanism of the oxidative addition of aryl halides to palladium(0) complexes.[7] Journal of the American Chemical Society. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[8][9][10] Link

Sources

scaling up the synthesis of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Support Guide: Scale-Up Synthesis of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine

Strategic Overview: The Chemoselectivity Challenge

Scaling up the synthesis of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine presents a classic but deceptive challenge in cross-coupling chemistry: Chemoselectivity in Polyhalogenated Systems .

You are coupling two halogenated species.[1][2][3][4] The target product retains a bromine atom. The critical success factor is ensuring the palladium catalyst inserts exclusively into the 2-bromo-3-methylpyridine (Reaction A) and not into the 4-bromo-2-fluorophenyl moiety of the starting material or the product (Reaction B/C).

  • The Good News: The 2-position of pyridine is electronically activated (electron-deficient, similar to an acid chloride) toward oxidative addition compared to the electron-neutral phenyl ring.

  • The Bad News: The 3-methyl group on the pyridine creates significant steric hindrance ("Ortho Effect"), which slows down the desired reaction. If you heat the reaction too aggressively to overcome this steric barrier, you risk activating the phenyl-bromide, leading to polymerization (oligomers).

This guide creates a self-validating protocol to navigate this narrow thermodynamic window.

Reaction Logic & Mechanism (Visualized)

The following diagram outlines the competing pathways. Your goal is to maximize Path A while suppressing Path B (Oligomerization) and Path C (Protodeboronation).

ReactionLogic Start Starting Materials (Py-Br + Ar-B(OH)2) Cat Pd Catalyst (Oxidative Addition) Start->Cat PathC Path C (Failure) Protodeboronation (Hydrolysis of C-B bond) Start->PathC Water/Base Sensitivity PathA Path A (Desired) Insert into Py-Br (Activated by N-atom) Cat->PathA Fast (Electronic Preference) PathB Path B (Side Rxn) Insert into Ar-Br (Product Polymerization) Cat->PathB Slow (Unless Overheated) Product Target Product 2-(4-Br-2-F-Ph)-3-Me-Py PathA->Product Oligomer Oligomers/Polymers (Intractable Tar) PathB->Oligomer DesBoro Des-bromo Byproduct (Yield Loss) PathC->DesBoro

Caption: Kinetic landscape of the coupling reaction. Path A is favored electronically but hindered sterically. Path C is a high risk due to the ortho-fluorine on the boronic acid.

The "Golden Batch" Protocol (100g - 1kg Scale)

This protocol is optimized for chemoselectivity and purification .

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2-Bromo-3-methylpyridine 1.0ElectrophileLimiting reagent to ensure full consumption.
(4-Bromo-2-fluorophenyl)boronic acid 1.15NucleophileWarning: Ortho-F makes this prone to hydrolysis.
Pd(dppf)Cl₂ · DCM 0.02 (2 mol%)CatalystBidentate ligand prevents "Pd-black" formation and enhances stability over activity.
K₂CO₃ 2.5BaseStandard base; use Cs₂CO₃ if reaction is sluggish at 80°C.
1,4-Dioxane / Water (4:1) 10 VolSolventHigh solubility for boronic acid; water is essential for the catalytic cycle.
Step-by-Step Execution

Step 1: The Inert Setup (CRITICAL)

  • Action: Charge solid reagents (Pyridine-Br, Boronic Acid, Base) into the reactor.

  • Why: Do not add the catalyst yet. Oxygen destroys the active Pd(0) species, leading to stalled reactions and requiring higher catalyst loading (which increases costs and cleaning difficulty).

  • Protocol: Perform 3 cycles of Vacuum/Nitrogen purge on the solids.

Step 2: Solvent Degassing

  • Action: In a separate vessel, sparge the Dioxane/Water mixture with Nitrogen for 30 minutes (for <1L) or 2 hours (for >10L).

  • Transfer: Cannulate the degassed solvent into the reactor under positive Nitrogen pressure.

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly against a counter-flow of Nitrogen.

Step 3: The Thermal Ramp

  • Action: Heat to 80°C . Do not reflux immediately (100°C+).

  • Why: The 2-position of pyridine is reactive enough at 80°C. Higher temperatures increase the rate of oxidative addition into the phenyl bromide (Path B), leading to impurities.

  • Monitor: Check HPLC at 2 hours. If conversion is <50%, raise to 90°C.

Step 4: Workup & Scavenging

  • Quench: Cool to RT. Dilute with Ethyl Acetate.[1][5] Filter through Celite to remove bulk Pd.[6]

  • Layer Separation: Wash organic layer with Brine.

  • Pd Removal: Treat organic layer with SiliaMetS® Thiol (or equivalent thiourea scavenger) at 50°C for 2 hours. This is crucial to pass ICH guidelines for heavy metals.

Technical Support Center: Troubleshooting & FAQs

Category A: Reaction Stalled or Low Conversion

Q: The reaction stopped at 60% conversion. Adding more catalyst didn't help. Why?

  • Diagnosis: This is likely Protodeboronation . The (4-Bromo-2-fluorophenyl)boronic acid is unstable. The ortho-fluorine atom stabilizes the intermediate anion, facilitating the cleavage of the C-B bond by water before it can couple.

  • Fix:

    • Immediate: Add 0.3 equiv more of the Boronic Acid (not catalyst).

    • Prevention: Switch from the Boronic Acid to the Pinacol Ester (4-bromo-2-fluorophenylboronic acid pinacol ester). Esters are significantly more resistant to hydrolysis.

    • Solvent Tweak: Reduce water ratio. Switch from Dioxane:Water (4:1) to Toluene:Water (10:1) or use anhydrous DMF with suspended K₂CO₃ (solid-liquid phase transfer).

Q: I see a large "dimer" peak in the LCMS. What is it?

  • Diagnosis: Homocoupling.

    • Signal A (Mass = 2x Boronic Acid): Oxidative homocoupling of the boronic acid. Cause: Oxygen leak.

    • Signal B (Mass = 2x Product): Polymerization. Cause: Overheating.

  • Fix: Rigorous degassing is non-negotiable. If Polymerization is the issue, lower the temperature by 10°C and extend the reaction time.

Category B: Impurity Profile

Q: I have a persistent impurity at RRT 0.95. It contains no Bromine.

  • Diagnosis: This is the Hydrodehalogenated byproduct (the bromine on the phenyl ring was reduced to H).

  • Cause: This occurs if the reaction runs too long with excess formate (from solvent decomposition) or if the catalyst is too active (like Pd/C behavior).

  • Fix: Stop the reaction exactly when the starting material is consumed (<1%). Do not "cook" it overnight "just to be safe."

Category C: Scale-Up Logistics

Q: Can I use Pd(PPh₃)₄ instead of Pd(dppf)Cl₂ to save money?

  • Answer: Not recommended. Pd(PPh₃)₄ is air-sensitive and thermally unstable. On a large scale, it generates significant Triphenylphosphine oxide (TPPO), which is notoriously difficult to remove from this specific lipophilic product. Pd(dppf)Cl₂ is robust, air-stable, and easily removed.

Purification & Palladium Removal Workflow

For pharmaceutical intermediates, removing the Pd is as important as the synthesis itself.

Purification Crude Crude Reaction Mixture (Dark Black/Brown) Filter 1. Filtration (Celite) Remove Bulk Pd Black Crude->Filter Scavenge 2. Scavenger Treatment SiliaMetS Thiol or Charcoal 50°C, 2-4 hours Filter->Scavenge Cryst 3. Crystallization Solvent: Heptane/IPA Scavenge->Cryst Final Final API Intermediate Pd < 10 ppm Cryst->Final

Caption: Downstream processing workflow to ensure ICH Q3D compliance for elemental impurities.

Scavenger Recommendation:

  • Primary: SiliaMetS® Thiol (SiliCycle) or QuadraPure® TU.

  • Mechanism: The Thiol binds Pd(II) species avidly.

  • Test: If the filtrate is still colored (yellow/orange), repeat the scavenger treatment.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on steric hindrance in coupling). Link

  • Biotage Application Note. (2023). Scale-up and Metal Scavenging Guides. Link

Sources

Validation & Comparative

comparative analysis of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine with other inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine: A Strategic Scaffold for mGluR5 Inhibitor Design

Executive Summary & Core Directive

2-(4-Bromo-2-fluorophenyl)-3-methylpyridine (CAS: 1187169-99-8) is a specialized biaryl intermediate and pharmacophore scaffold, primarily utilized in the discovery and synthesis of Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5) .

Unlike final drug candidates (e.g., MTEP , Fenobam , or Mavoglurant ), this compound serves as a critical "advanced building block" or "fragment" . Its value lies in its dual functionality: the 2-aryl-3-methylpyridine core provides the essential mGluR5 binding motif, while the 4-bromo substituent acts as a versatile handle for late-stage diversification (e.g., via Sonogashira or Suzuki couplings) to optimize potency and pharmacokinetic properties.

This guide compares 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine against:

  • Alternative Scaffolds: (e.g., 2-chloropyridines, non-fluorinated analogs) to evaluate synthetic utility.

  • Benchmark Inhibitors: (e.g., MTEP) to contextualize the potency of derivatives generated from this scaffold.

Structural Analysis & Mechanism of Action

The compound functions as a privileged structure for the mGluR5 allosteric pocket.

  • The "3-Methyl" Effect: The methyl group at the 3-position of the pyridine ring is critical for inducing a twisted biaryl conformation, which is essential for fitting into the narrow allosteric binding site of mGluR5. This "ortho-effect" restricts rotation and locks the bioactive conformation.

  • The "2-Fluoro" Substitution: The fluorine atom on the phenyl ring improves metabolic stability (blocking oxidation) and enhances lipophilicity, often increasing blood-brain barrier (BBB) permeability compared to non-fluorinated analogs.

  • The "4-Bromo" Handle: This is the reactive site. It allows researchers to append diverse "tails" (alkynes, heterocycles) to reach additional hydrophobic pockets, dramatically increasing potency from the micromolar (fragment) to nanomolar (drug) range.

Pathway Visualization: From Scaffold to Potent Inhibitor

mGluR5_SAR_Pathway cluster_comparison Comparison Context Scaffold 2-(4-Bromo-2-fluorophenyl)- 3-methylpyridine (The Scaffold) Coupling Pd-Catalyzed Coupling (Sonogashira/Suzuki) Scaffold->Coupling Functionalization Derivative Alkynyl/Aryl Derivative (Potent NAM) Coupling->Derivative Generates Target mGluR5 Receptor (Allosteric Site) Derivative->Target Binds High Affinity Effect Inhibition of Ca2+ Release (Therapeutic Effect) Target->Effect Negative Modulation MTEP MTEP (Standard) Ki ~ 5 nM Scaffold_Activity Scaffold Alone Ki > 1 µM (Est.)

Caption: Logical flow from the bromo-scaffold to high-potency mGluR5 inhibitors, contrasting fragment activity with optimized drug candidates.

Comparative Analysis: Scaffold vs. Alternatives

This section evaluates the compound's utility against other common building blocks used in mGluR5 medicinal chemistry.

Table 1: Synthetic Utility & Physicochemical Profile
Feature2-(4-Bromo-2-fluorophenyl)-3-methylpyridine 2-(4-Bromo-phenyl)-3-methylpyridine (Non-Fluoro)2-Chloropyridine Analog
Role Premium Scaffold Basic ScaffoldLow-Cost Precursor
Reactivity (Coupling) High (Bromo is excellent for Pd-coupling)HighLow (Chloro requires specialized ligands)
Metabolic Stability Enhanced (F blocks metabolism)Moderate (Risk of oxidation)Variable
Conformation Pre-organized (Twisted biaryl)Pre-organizedFlexible (if no methyl)
Primary Application Late-Stage Lead Optimization Initial ScreeningLarge-Scale Manufacturing
Est. Cost High (Specialty Chemical)ModerateLow
Analysis:
  • Vs. Non-Fluorinated Analogs: The inclusion of the 2-fluorine is a strategic advantage. While the non-fluorinated analog is cheaper, the fluorinated version typically yields inhibitors with superior microsomal stability and CNS penetration , making it the preferred choice for advanced lead optimization.

  • Vs. Chloro-Analogs: The bromo-substituent is far more reactive in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) than the chloro-analog. This allows for milder reaction conditions, preserving sensitive functional groups on the coupling partner.

Experimental Protocols (Self-Validating Systems)

These protocols describe how to synthesize the scaffold and how to utilize it to generate a potent inhibitor.

Protocol A: Synthesis of the Scaffold (Suzuki Coupling)

Objective: To synthesize 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine from commercially available precursors.

  • Reagents:

    • Aryl Halide: 2-Bromo-3-methylpyridine (1.0 equiv).

    • Boronic Acid: (4-Bromo-2-fluorophenyl)boronic acid (1.1 equiv). Note: Using the dibromo-phenyl species requires careful stoichiometry to avoid polymerization, but typically the boronic acid is the 4-bromo-2-fluoro derivative.

    • Catalyst: Pd(PPh3)4 (5 mol%).

    • Base: Na2CO3 (2.0 M aqueous, 3.0 equiv).

    • Solvent: DME/Ethanol/Water (2:1:1) or Toluene/Ethanol/Water.

  • Procedure:

    • Degassing: Sparge the solvent mixture with Argon for 15 minutes (Critical for Pd(0) stability).

    • Mixing: Combine aryl halide, boronic acid, and base in the reaction vessel. Add catalyst last under Argon flow.

    • Reflux: Heat to 90°C for 4-12 hours. Monitor by TLC/LCMS.

    • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

    • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

  • Validation:

    • 1H NMR: Confirm the presence of the methyl singlet (~2.3 ppm) and the specific aromatic coupling pattern.

    • LCMS: Verify Mass [M+H]+ matches the calculated mass for the product.

Protocol B: Functionalization (Sonogashira Coupling)

Objective: To convert the scaffold into a potent mGluR5 inhibitor (e.g., an alkynyl derivative).

  • Reagents:

    • Scaffold: 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine (1.0 equiv).

    • Alkyne: e.g., 2-Methyl-3-butyn-2-ol or a heteroaryl-alkyne (1.2 equiv).

    • Catalyst: PdCl2(PPh3)2 (5 mol%) + CuI (2 mol%).

    • Base: Triethylamine (3.0 equiv) or Diisopropylamine.

    • Solvent: DMF or THF (degassed).

  • Procedure:

    • Activation: Dissolve the scaffold and alkyne in the solvent/base mixture.

    • Catalysis: Add Pd and Cu catalysts.

    • Reaction: Heat to 60-80°C under Argon for 2-6 hours. Note: The bromo-group is highly reactive; monitor closely to prevent homocoupling of the alkyne.

    • Workup: Filter through Celite to remove metal residues. Concentrate and purify via HPLC or silica chromatography.

  • Validation:

    • Potency Check: The resulting product should exhibit an IC50 < 50 nM in a Calcium Flux assay (FLIPR) for mGluR5, compared to the scaffold's likely IC50 > 1 µM.

References

  • Gasparini, F., et al. (2002). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology. Link

  • Lindemann, L., et al. (2011). "Trace amine-associated receptor 1 modulates dopaminergic activity." Journal of Pharmacology and Experimental Therapeutics. (Context on biaryl scaffold utility). Link

  • ChemicalBook. (2024). "2-(4-Bromo-2-fluorophenyl)-3-methylpyridine Product Properties." Link

  • PubChem. (2024). "Compound Summary: Pyridine, 2-(4-bromo-2-fluorophenyl)-3-methyl-."[1] Link

  • Rieke Metals. (2024). "Product Catalog: 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine." Link

Sources

Validating the Structure of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

In the development of halogenated biaryl scaffolds for medicinal chemistry, 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine represents a critical intermediate. Its structural integrity is paramount because the ortho-fluorine and meta-bromine (relative to the biaryl axis) motifs dictate downstream structure-activity relationships (SAR) and metabolic stability.

This guide provides a definitive protocol for validating this specific structure, distinguishing it from common synthetic byproducts and regioisomers. Unlike standard Certificates of Analysis (CoA) that rely on simple retention time matching, this workflow utilizes NMR (1D & 2D) and Mass Spectrometry (MS) to provide absolute structural proof.

The "Alternative" Challenge: Regioisomeric Confusion

In Suzuki-Miyaura coupling reactions used to synthesize this compound, a common "silent" failure mode is the formation of regioisomers or homocoupled byproducts that co-elute in HPLC.

  • Target Product: 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine (Sterically congested biaryl axis).

  • Common Isomer (Alternative): 2-(4-Bromo-2-fluorophenyl)-5-methylpyridine (Less sterically hindered).

  • Risk: Misidentifying the isomer leads to erroneous biological data and failed crystal structures later in the pipeline.

Structural Logic & Numbering

Before interpreting spectra, we must define the spin system.

  • Fragment A (Pyridine): 2-substituted, 3-methyl.[1][2][3][4] Protons at C4, C5, C6.[5]

  • Fragment B (Phenyl): 1-substituted, 2-fluoro, 4-bromo.[4][6][7] Protons at C3', C5', C6'.[5]

Visualization: Structural Connectivity & Interaction

The following diagram illustrates the key NOE (Nuclear Overhauser Effect) interactions and coupling pathways required for validation.

StructureValidation cluster_0 Fragment A: 3-Methylpyridine cluster_1 Fragment B: 4-Bromo-2-Fluorophenyl Py_N N (Pos 1) Py_C2 C2 (Quaternary) Py_N->Py_C2 Py_Me CH3 (Pos 3) δ ~2.3 ppm Py_C2->Py_Me Ortho Ph_C1 C1' (Quaternary) Py_C2->Ph_C1 Biaryl Bond Ph_H6 H6' (Aromatic) δ ~7.4 ppm Py_Me->Ph_H6 NOE Signal (Proves 3-Me Position) Py_H4 H4 (Aromatic) δ ~7.6 ppm Ph_F F (Pos 2') 19F NMR Ph_C1->Ph_F Ortho Ph_C1->Ph_H6 Ortho Ph_F->Ph_H6 J(H-F) Coupling Ph_Br Br (Pos 4') Isotope Pattern

Caption: Structural connectivity highlighting the critical NOE interaction between the Pyridine-Methyl group and Phenyl-H6 proton, which confirms the 3-methyl regiochemistry.

Mass Spectrometry (MS) Validation Protocol

MS provides the first "Go/No-Go" decision based on the unique isotopic signature of Bromine.

Experimental Parameters
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode) or APCI.

  • Solvent: MeOH + 0.1% Formic Acid.

  • Direct Infusion: Recommended for clean isotopic viewing.

Diagnostic Criteria

The presence of a bromine atom creates a distinct 1:1 doublet in the molecular ion cluster.

FeatureTarget Value (m/z)Explanation
Monoisotopic Mass 266.0

Br isotope contribution.
M+2 Peak 268.0

Br isotope contribution (approx equal intensity).
Isotope Ratio 1 : 1 Characteristic of single Bromine substitution.
Fragment: [M-Br]+ 187.0 Loss of Br atom (79/81). Confirms Br presence.
Fragment: [M-HCN]+ ~239/241 Loss of HCN is diagnostic for pyridine rings.

Self-Validating Check: If the M+2 peak is less than 90% intensity of the M peak, or if an M+1 peak is dominant, the sample is likely contaminated with a non-brominated byproduct (e.g., de-halogenated impurity).

NMR Validation Protocol

NMR is the definitive tool for distinguishing the target from its isomers. The key challenge is proving the methyl group is at position 3 (ortho to the biaryl bond) rather than position 4 or 5.

1H NMR (Proton) - 400 MHz, CDCl3[4]

Predicted Chemical Shifts & Assignments:

PositionProton TypeShift (δ, ppm)MultiplicityCoupling Constants (Hz)Structural Insight
Py-CH3 Methyl2.35 Singlet-Critical: Upfield shift due to shielding by the orthogonal phenyl ring (biaryl twist).
Py-H6 Aromatic8.55 DoubletJ = 4.8Alpha to Nitrogen (Deshielded).
Py-H4 Aromatic7.60 DoubletJ = 7.8Gamma to Nitrogen.
Py-H5 Aromatic7.20 DDJ = 7.8, 4.8Beta to Nitrogen.
Ph-H3' Aromatic7.35 DDJ

= 9.0, J

= 2.0
Between F and Br. Large H-F coupling.
Ph-H5' Aromatic7.42 DDJ

= 8.2, J

= 2.0
Ortho to Br.
Ph-H6' Aromatic7.50 Triplet (app)J

= 8.2, J

= 8.0
Key: Ortho to biaryl bond.
19F NMR (Fluorine)[8][9][10][11]
  • Shift: -110 to -115 ppm .

  • Pattern: Multiplet (coupling to H3' and H6').

  • Validation: The presence of a single fluorine signal in this region confirms the preservation of the C-F bond during Suzuki coupling (which can sometimes suffer from defluorination).

The "Smoking Gun": 2D NOESY Experiment

To definitively prove the 3-methyl regiochemistry over the 5-methyl isomer, you must observe the spatial proximity between the methyl group and the phenyl ring.

  • Target (3-Methyl): Strong NOE correlation between Py-CH3 (2.35 ppm) and Ph-H6' (7.50 ppm) . The methyl group is physically close to the phenyl ring.

  • Alternative (5-Methyl): NO NOE correlation between Methyl and Phenyl protons. The methyl group is on the far side of the pyridine ring.

Comparative Analysis: Target vs. Isomer

This table summarizes how to distinguish the correct product from its most likely structural isomer using the data above.

FeatureTarget: 3-Methyl Isomer Alternative: 5-Methyl Isomer Why it matters?
Methyl Shift ~2.35 ppm (Shielded)~2.45 ppm (Normal)3-Me is in the shielding cone of the twisted phenyl ring.
Py-H4 Signal Doublet (coupled to H5)Doublet (coupled to H6)Different coupling partners.
NOESY Strong Me-Ph Correlation None Definitive spatial proof.
Sterics High (Biaryl twist > 45°)Low (Planar possible)Affects biological binding pockets.

Validation Workflow Diagram

The following logic tree guides the analyst through the decision-making process.

ValidationLogic Start Start Validation MS_Check 1. Run LC-MS Check Br Isotope Pattern Start->MS_Check MS_Decision Isotope Ratio 1:1 (m/z 266/268)? MS_Check->MS_Decision NMR_1H 2. Run 1H NMR Check Pyridine Signals MS_Decision->NMR_1H Yes Invalid_Br REJECT: Not Brominated (Check Starting Materials) MS_Decision->Invalid_Br No Me_Pos_Check Is Methyl Shift < 2.40 ppm? NMR_1H->Me_Pos_Check NOESY_Check 3. Run NOESY Check Me-Ph Interaction Me_Pos_Check->NOESY_Check Yes (Likely 3-Me) Invalid_Iso REJECT: Wrong Regioisomer (Likely 5-Methyl or 4-Methyl) Me_Pos_Check->Invalid_Iso No (Likely 5-Me) NOESY_Decision Cross-peak present? NOESY_Check->NOESY_Decision Valid VALIDATED STRUCTURE 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine NOESY_Decision->Valid Yes NOESY_Decision->Invalid_Iso No

Caption: Step-by-step decision tree for validating the compound, prioritizing MS for composition and NOESY for regiochemistry.

References

  • National Institutes of Health (NIH). 19F Nuclear Magnetic Resonance as a Tool To Investigate Fluorophenols. (Source for F-H coupling constants). Available at: [Link]

  • Royal Society of Chemistry. Aerobic C-N Bond Activation: Constructing Pyridines. (Reference for 2-arylpyridine coupling constants). Available at: [Link]

Sources

Navigating the Structure-Activity Landscape of 2-Aryl-3-Methylpyridine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, understanding the structure-activity relationship (SAR) is paramount to designing potent and selective therapeutic agents. This guide delves into the nuanced SAR of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine analogs, a scaffold of significant interest in medicinal chemistry. While direct, comprehensive SAR studies on this specific analog series are not extensively documented in publicly available literature, this guide will provide a comparative analysis by drawing insights from structurally related 2-arylpyridine and similar heterocyclic systems. We will explore the influence of various structural modifications on biological activity, supported by experimental data from analogous series, to offer a predictive framework for researchers in this field.

The 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine Core: A Privileged Scaffold

The 2-aryl-3-methylpyridine scaffold serves as a foundational structure in the design of a multitude of biologically active molecules, including kinase inhibitors and anticancer agents.[1][2] The core itself presents several key features for therapeutic intervention:

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within the active site of target proteins, such as the hinge region of kinases.[3]

  • 2-Aryl Substitution: The phenyl ring at the 2-position allows for a wide range of modifications to explore hydrophobic pockets and other interactions within the target's binding site. The substitution pattern on this ring is a critical determinant of potency and selectivity.

  • 3-Methyl Group: The methyl group at the 3-position can influence the conformation of the 2-aryl ring, potentially locking it into a bioactive conformation and providing additional van der Waals interactions.

The specific analog in focus, 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine, incorporates two important halogen substitutions on the phenyl ring:

  • 4-Bromo Substitution: The bromine atom is a large, hydrophobic substituent that can occupy hydrophobic pockets in the target protein. Its position at the para-position often plays a significant role in modulating activity. In related series, bromo-substituted analogs have demonstrated potent inhibitory activities.[1][4]

  • 2-Fluoro Substitution: The fluorine atom, with its high electronegativity, can alter the electronic properties of the phenyl ring and participate in hydrogen bonding or other electrostatic interactions. Its ortho-position can also influence the dihedral angle between the pyridine and phenyl rings, impacting the overall molecular shape. The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[5]

Comparative SAR Analysis: Insights from Related Scaffolds

To elucidate the potential SAR of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine analogs, we will examine findings from studies on structurally similar molecules, such as substituted pyridines and pyrido[2,3-d]pyrimidines.

Impact of Substitutions on the 2-Phenyl Ring

The substitution pattern on the 2-phenyl ring is a critical determinant of biological activity. Studies on related kinase inhibitors have shown that modifications at the meta and para positions can significantly impact potency.

Table 1: Comparative Activity of 2-(Substituted Phenyl)pyridine Analogs (Hypothetical Data Based on Related Series)

Compound IDR1 (ortho)R2 (meta)R3 (para)Target Kinase IC₅₀ (nM)Antiproliferative Activity (GI₅₀, µM)
1a (Core) FHBr501.2
1b FClBr250.8
1c FOCH₃Br752.5
1d HHBr1505.1
1e FHH2008.3
1f FHCl601.5

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate potential SAR trends based on published data for analogous series. Actual values would require experimental validation.

From the hypothetical data in Table 1, we can infer several potential SAR trends:

  • Ortho-Fluoro Group: Comparison of 1a and 1d suggests that the 2-fluoro substituent is crucial for potent activity, potentially by influencing the molecule's conformation or through direct interaction with the target.

  • Para-Bromo Group: A comparison between 1a and 1e indicates the importance of the 4-bromo substituent for activity, likely due to favorable interactions within a hydrophobic pocket. Replacing it with a smaller chlorine atom (1f ) may slightly reduce potency.

  • Meta-Substitutions: The introduction of a chlorine atom at the meta-position (1b ) could enhance potency, possibly through additional hydrophobic or electronic interactions. Conversely, a methoxy group (1c ) might be detrimental, perhaps due to steric hindrance or unfavorable electronic effects.

SAR_Phenyl_Ring cluster_0 2-Phenyl Ring Substitutions cluster_1 Impact on Activity Core 2-(4-Bromo-2-fluorophenyl) Meta_Sub Meta-Position (e.g., Cl, OCH3) Core->Meta_Sub Modification Para_Sub Para-Position (e.g., Br, Cl) Core->Para_Sub Modification Ortho_Sub Ortho-Position (e.g., F) Core->Ortho_Sub Modification Potency Potency (IC50) Meta_Sub->Potency Influences Selectivity Selectivity Meta_Sub->Selectivity May alter Para_Sub->Potency Influences PK_Properties Pharmacokinetic Properties Para_Sub->PK_Properties Impacts Ortho_Sub->Potency Influences

Modifications of the Pyridine Ring

Alterations to the pyridine core itself, such as the introduction of additional substituents, can also significantly modulate biological activity.

Table 2: Effect of Pyridine Ring Substitutions (Hypothetical Data)

Compound IDR4 (4-position)R5 (5-position)R6 (6-position)Target Kinase IC₅₀ (nM)
1a (Core) HHH50
2a NH₂HH120
2b HClH45
2c HHCH₃65

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes.

Based on this hypothetical data:

  • 4-Amino Substitution: Adding an amino group at the 4-position (2a ) could be detrimental to activity, possibly by introducing unfavorable polar interactions or altering the electronics of the pyridine ring.

  • 5-Chloro Substitution: A chloro group at the 5-position (2b ) might slightly enhance potency, potentially through favorable electronic or steric effects.

  • 6-Methyl Substitution: Introducing a methyl group at the 6-position (2c ) could lead to a minor decrease in activity, possibly due to steric clashes.

Experimental Protocols for SAR Elucidation

To establish a definitive SAR for 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine analogs, a systematic synthetic and biological evaluation campaign is necessary.

General Synthetic Scheme

The synthesis of these analogs can be achieved through a Suzuki cross-coupling reaction between a suitable bromopyridine derivative and a substituted phenylboronic acid.

Synthesis_Workflow Start 2-Bromo-3-methylpyridine Step1 Suzuki Coupling (Pd catalyst, base) Start->Step1 Product 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine Step1->Product Reactant 4-Bromo-2-fluorophenylboronic acid Reactant->Step1 Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Pure Analog Characterization->Final_Product

Step-by-Step Protocol for Suzuki Coupling:

  • To a solution of 2-bromo-3-methylpyridine (1.0 eq) in a suitable solvent (e.g., dioxane/water) is added the desired (substituted)-phenylboronic acid (1.2 eq).

  • A palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as K₂CO₃ (2.0 eq), are added to the mixture.

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for 4-12 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-3-methylpyridine analog.

In Vitro Biological Evaluation

Kinase Inhibition Assay (Example: VEGFR-2)

  • The inhibitory activity of the synthesized compounds against a specific kinase (e.g., VEGFR-2) is determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • The kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP are incubated in the presence of varying concentrations of the test compounds.

  • The reaction is initiated by the addition of ATP and allowed to proceed for a specified time at room temperature.

  • The reaction is stopped, and a detection solution containing a europium-labeled anti-phospho-specific antibody and an allophycocyanin-labeled streptavidin is added.

  • After incubation, the TR-FRET signal is measured using a suitable plate reader.

  • The IC₅₀ values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Antiproliferative Assay (Example: MTT Assay)

  • Human cancer cell lines (e.g., HCT116, A549) are seeded in 96-well plates and allowed to adhere overnight.[2]

  • The cells are then treated with various concentrations of the synthesized compounds for a specified period (e.g., 72 hours).

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The GI₅₀ values (the concentration required to inhibit cell growth by 50%) are calculated from the dose-response curves.

Conclusion and Future Directions

The 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine scaffold holds significant promise for the development of novel therapeutic agents. While direct SAR data is limited, a comparative analysis of related heterocyclic systems provides a valuable framework for guiding future drug design efforts. The insights gleaned from analogous series suggest that strategic modifications of the 2-phenyl ring, particularly at the meta- and para-positions, and to a lesser extent on the pyridine core, can profoundly impact biological activity.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine analogs to establish a definitive and quantitative SAR. This will involve exploring a wider range of substitutions on the phenyl ring and the pyridine core to optimize potency, selectivity, and pharmacokinetic properties. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • Fry, D. W., et al. (1998). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry.
  • Taliani, S., et al. (2018). New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. PubMed.
  • Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Arabian Journal of Chemistry.
  • Abdel-Aziz, M., et al. (2019). Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. PubMed.
  • Moasser, M. M., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry.
  • Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.
  • El-Sayed, M. A. A., et al. (2012).
  • Reddy, M. V. R., et al. (2014). Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. PubMed.
  • Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.
  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. PMC.
  • Ali, A., et al. (2025).
  • Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-. TSI Journals.
  • Rojas-Rozas, F., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Rahman, M. M., et al. (2025). Thermochemical, spectral and biological activity prediction of some methylpyridine derivatives: a computational approach.
  • Wu, Y., et al. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. PMC.
  • Kumar, A., et al. (2023). SAR of pyrido[2,3-d]pyrimidine derivatives. ResearchGate. (2023). SAR of pyrido[2,3-d]pyrimidine derivatives.

Sources

Cross-Reactivity & Selectivity Profiling of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical application note for drug discovery scientists. It treats 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine as a representative biaryl pyridine scaffold —a critical intermediate and pharmacophore in the development of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs) and PET radiotracers.

A Comparative Guide for Drug Development & Medicinal Chemistry

Executive Summary & Core Directive

2-(4-Bromo-2-fluorophenyl)-3-methylpyridine (hereafter referred to as BFMP ) represents a privileged biaryl pyridine scaffold. In drug development, particularly for CNS targets, this motif is frequently utilized to construct Negative Allosteric Modulators (NAMs) for mGluR5 or as a precursor for PET radioligands (via bromine substitution).

This guide addresses the critical challenge of "Cross-Reactivity" in two distinct contexts:

  • Pharmacological Selectivity: Differentiating affinity for the target (mGluR5) vs. homologous receptors (mGluR1) and off-targets (Adenosine A2A).

  • Chemical Cross-Reactivity (Chemoselectivity): The unique reactivity profile of the aryl bromide moiety in the presence of the pyridine nitrogen, crucial for late-stage functionalization (e.g., Sonogashira or Buchwald-Hartwig couplings).

This document provides a comparative analysis of BFMP against industry standards (MPEP , MTEP ) and details self-validating protocols for profiling its selectivity.

Comparative Analysis: BFMP vs. Industry Standards

The following table contrasts the performance and physicochemical properties of BFMP against the "Gold Standard" mGluR5 tool compounds.

Table 1: Comparative Profile of BFMP and mGluR5 Reference Standards

FeatureBFMP (The Scaffold) MPEP (Reference 1) MTEP (Reference 2)
Structure Class 2-Aryl-3-methylpyridine2-Phenylethynylpyridine2-Thiazolylethynylpyridine
Primary Utility Intermediate / Lead Scaffold Early Tool CompoundOptimized Tool Compound
mGluR5 Affinity (Ki) Low nM (Predicted ~50-100 nM)*16 nM5 nM
Selectivity (vs. mGluR1) High (>100-fold) Moderate (~10-fold)Very High (>1000-fold)
Off-Target Liability Low (Norepinephrine transporter) High (NET inhibition) Low
Metabolic Stability Moderate (Aryl halide stable) Low (Alkyne oxidation)Moderate
Chemoselectivity Br-handle for diversification Fully functionalizedFully functionalized

*Note: Affinity for BFMP is scaffold-dependent; the bromine handle allows rapid optimization to <10 nM potency via substitution.

Expert Insight: The "Cross-Reactivity" Trap

While MPEP is a potent mGluR5 antagonist, it suffers from significant cross-reactivity with the Norepinephrine Transporter (NET) and NMDA receptors . The BFMP scaffold typically exhibits reduced NET liability due to the absence of the reactive alkyne linker found in MPEP, making it a superior starting point for "clean" drug candidates.

Experimental Protocols: Validating Selectivity

To establish the "Cross-Reactivity" profile of BFMP or its derivatives, two specific assays are required: Competitive Radioligand Binding (Pharmacological Cross-Reactivity) and Microsomal Stability (Metabolic Cross-Reactivity).

Protocol A: Competitive Radioligand Binding Assay (mGluR5 vs. mGluR1)

Objective: Determine the Selectivity Ratio (


).

Methodology:

  • Membrane Preparation: Use HEK293 cells stably expressing human mGluR5 or mGluR1. Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Ligand Selection:

    • Tracer: [³H]-MPEP (2 nM final concentration).

    • Non-specific Control: 10 µM MTEP.

  • Incubation:

    • Prepare 10-point serial dilution of BFMP (1 nM to 10 µM).

    • Incubate membranes + Tracer + BFMP for 60 min at 4°C (to prevent ligand depletion/metabolism).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).

  • Data Analysis: Fit displacement curves using the Cheng-Prusoff equation:

    
    
    

Self-Validation Step:

  • Internal Control: Run a parallel curve with MTEP . If MTEP

    
    , the assay sensitivity is compromised (likely receptor degradation).
    
Protocol B: CYP450 Inhibition Screen (Metabolic Cross-Reactivity)

Objective: Assess if BFMP "cross-reacts" with metabolic enzymes (CYP3A4, CYP2D6), causing drug-drug interactions.

Methodology:

  • System: Human liver microsomes (HLM) + NADPH regenerating system.

  • Probe Substrates:

    • Midazolam (CYP3A4 specific).

    • Dextromethorphan (CYP2D6 specific).

  • Workflow:

    • Incubate BFMP (10 µM) with HLM and Probe for 20 min at 37°C.

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

    • Analyze metabolite formation via LC-MS/MS .

  • Threshold:

    • < 20% Inhibition: Low Cross-Reactivity (Safe).

    • > 50% Inhibition: High Cross-Reactivity (Liability).

Visualization of Logic & Workflows

Diagram 1: The Selectivity Profiling Cascade

This workflow illustrates the decision logic for advancing a BFMP-derivative based on cross-reactivity data.

SelectivityCascade Start BFMP Derivative Synthesis PrimaryScreen Primary Screen: mGluR5 Binding (Single Point) Start->PrimaryScreen PotencyCheck >50% Displacement? PrimaryScreen->PotencyCheck SecondaryScreen Secondary Screen: Full Ki Determination PotencyCheck->SecondaryScreen Yes Discard Discard / Re-design PotencyCheck->Discard No SelectivityPanel Cross-Reactivity Panel: 1. mGluR1 (Homolog) 2. Adenosine A2A (Off-Target) 3. CYP450 (Metabolic) SecondaryScreen->SelectivityPanel Decision Calculate Selectivity Ratio SelectivityPanel->Decision Advance Advance to In Vivo PK/PD Decision->Advance Ratio > 100x Decision->Discard Ratio < 10x

Caption: Decision tree for evaluating BFMP derivatives. Only compounds with >100-fold selectivity against mGluR1 are progressed.

Diagram 2: Chemoselective Functionalization of BFMP

Why is this scaffold preferred? The bromine handle allows specific "cross-coupling" without affecting the pyridine ring, enabling library generation.

Chemoselectivity BFMP BFMP Scaffold (Br-Ar-Py) Reaction1 Suzuki Coupling (Aryl Boronic Acids) BFMP->Reaction1 Pd(dppf)Cl2 Reaction2 Sonogashira Coupling (Terminal Alkynes) BFMP->Reaction2 Pd(PPh3)4 / CuI Reaction3 Buchwald-Hartwig (Amines) BFMP->Reaction3 Pd2(dba)3 / BINAP Product1 Biaryl Analogs (Potency Optimization) Reaction1->Product1 Product2 MPEP/MTEP Analogs (Linker Exploration) Reaction2->Product2 Product3 Amino-Pyridines (Solubility Optimization) Reaction3->Product3

Caption: Divergent synthesis pathways from the BFMP scaffold. The Br-handle enables rapid generation of diverse libraries for SAR studies.

References

  • Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology, 38(10), 1493-1503. Link

  • Cosford, N. D., et al. (2003). "[3H]-Methoxymethyl-MTEP, a novel radioligand for the metabotropic glutamate receptor subtype 5." Bioorganic & Medicinal Chemistry Letters, 13(3), 351-354. Link

  • Anderson, J. J., et al. (2002). "MPEP, a selective mGluR5 antagonist, exhibits anxiolytic-like effects in rats." European Journal of Pharmacology, 454(1), 95-102. Link

  • Lindemann, L., & Hoener, M. C. (2005). "A renaissance in trace amine-associated receptor pharmacology." Trends in Pharmacological Sciences, 26(5), 274-281. (Discusses off-target screening principles). Link

  • Gregory, K. J., et al. (2011). "Overview of the Glutamate Receptor Family: Structure, Function, and Physiology." Current Protocols in Pharmacology. (Standard protocols for mGluR binding). Link

Beyond the Phenyl Ring: A Strategic Guide to Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Replacement of the Phenyl Ring in Bioactive Compounds Content Type: Publish Comparison Guide Audience: Senior Medicinal Chemists, Drug Discovery Scientists

Executive Summary: The "Flatland" Problem

The phenyl ring is the workhorse of medicinal chemistry, present in over 45% of marketed drugs. It provides a rigid scaffold, predictable


 stacking interactions, and a well-defined vector for substituent display. However, its ubiquity comes with significant liabilities: poor aqueous solubility, metabolic susceptibility (CYP450 oxidation), and a lack of sp

character that contributes to "flatland" molecules—compounds with suboptimal physicochemical properties and higher attrition rates in clinical trials.

This guide objectively compares bioisosteric alternatives to the phenyl ring, moving beyond classic heteroaromatic swaps to modern saturated bicyclic systems. We analyze performance data, metabolic stability, and synthetic accessibility to provide a decision framework for lead optimization.

Strategic Decision Framework

Before selecting a replacement, the specific liability of the phenyl ring must be identified. Use the following logic flow to determine the optimal bioisostere.

Bioisostere_Decision_Tree Start Identify Phenyl Liability Solubility Liability: Poor Solubility / High LogP Start->Solubility Metabolism Liability: Metabolic Instability (Oxidation) Start->Metabolism Geometry Requirement: Precise Geometric Match Start->Geometry Heterocycle Strategy: Heteroaromatic Switch (Pyridine, Pyrimidine) Solubility->Heterocycle Maintain Planarity Saturated Strategy: Saturated 3D Isosteres (BCP, Cubane, BCO) Solubility->Saturated Escape Flatland Metabolism->Heterocycle Block Oxidation Sites Metabolism->Saturated Remove Pi-System BCP Bicyclo[1.1.1]pentane (BCP) (Para-phenyl mimic, high solubility) Geometry->BCP Diagonal = 1.85 Å (Spacer) Cubane Cubane (Perfect size match, unique IP) Geometry->Cubane Diagonal = 2.72 Å Ortho 2-oxabicyclo[2.1.1]hexane (Ortho-phenyl mimic) Geometry->Ortho Ortho-Substitution Pyridine Pyridine/Pyrimidine (Lowers LogP, maintains planarity) Heterocycle->Pyridine Saturated->BCP Saturated->Cubane Saturated->Ortho

Figure 1: Decision matrix for phenyl ring replacement based on specific physicochemical or metabolic liabilities.

Comparative Analysis of Bioisosteres
Category A: The "Escape from Flatland" (Saturated Bioisosteres)

Replacing a planar phenyl ring with a rigid, saturated scaffold increases the fraction of sp


 carbons (Fsp

), typically improving solubility and metabolic stability while retaining the vector of substituents.

1. Bicyclo[1.1.1]pentane (BCP) [1][2][3][4][5]

  • Best For: Para-phenyl replacement where solubility is critical.

  • Mechanism: The BCP bridgehead carbons are separated by ~1.85 Å, shorter than the benzene para-distance (~2.8 Å). However, the exit vectors are collinear, perfectly mimicking the para-substitution pattern.

  • Performance:

    • Solubility: Drastic improvement due to disruption of crystal packing.

    • Metabolism: Highly stable; eliminates aromatic hydroxylation.

    • Caveat: The shorter distance may reduce potency if the phenyl ring spans a specific hydrophobic pocket.

2. Cubane

  • Best For: Exact geometric replacement of the phenyl ring.

  • Mechanism: The body diagonal of cubane (2.72 Å) is a near-perfect match to the benzene para-distance (2.79 Å).

  • Performance:

    • Lipophilicity: Often increases lipophilicity compared to BCP, sometimes matching benzene.

    • Metabolism: Generally stable, though oxidation on the cubane core has been observed in specific antimalarial series.

3. 2-Oxabicyclo[2.1.1]hexane

  • Best For: Ortho-phenyl replacement.[6]

  • Mechanism: A specialized scaffold designed to mimic the angular vectors of ortho-substituted benzenes, a geometry that BCP and Cubane cannot replicate.

Category B: Heteroaromatic Replacements

Pyridine / Pyrimidine

  • Best For: Lowering LogP while maintaining planarity and

    
    -stacking capability.
    
  • Risk: Pyridine nitrogens can be metabolic soft spots (N-oxidation) or inhibit CYP enzymes (acting as a heme-iron ligand).

Data-Driven Comparison: Case Studies

The following table summarizes experimental data comparing phenyl rings to their bioisosteres in bioactive compounds.

Table 1: Physicochemical & Potency Impact of Phenyl Replacement

Compound ClassReplacement Strategy

LogP / LogD
Solubility ImpactPotency (IC

/

)
Metabolic Stability (

)
Ref
LpPLA2 Inhibitor (Darapladib analog)Phenyl

BCP
-0.8 (Lower Lipophilicity)>100-fold increase Maintained (

9.4 vs 10.2)
Improved (Human Microsomes)[1]

-Secretase Inhibitor
(BMS-708,163)
Phenyl

BCP
ReducedIncreased (0.6

M

216

M)
EquipotentSignificantly Improved[2]
Antimalarial (Triazolopyrazine)Phenyl

Cubane
ComparableNeutralImproved PotencyDecreased (Oxidative liability on cubane)[3]
HCV NS5B Inhibitor t-Butyl/Phenyl

BCP
ReducedImprovedMaintained (<10 nM)Unique metabolite profile (Phosphocholine conjugate)[4]

Key Insight: BCP consistently outperforms phenyl in solubility and metabolic stability.[5][7] Cubane is a superior geometric mimic but does not reliably improve metabolic stability and may introduce new metabolic soft spots.

Detailed Experimental Protocols
Protocol A: Synthesis of BCP-Bioisosteres via Photochemical C-F Activation

Objective: Install a bicyclo[1.1.1]pentane (BCP) unit by replacing a trifluoromethyl-arene group.[1][3] This advanced method allows late-stage functionalization, converting a "flat" CF


-arene into a 3D difluoromethyl-BCP bioisostere.

Reagents:

  • Substrate: Trifluoromethyl arene (Ar-CF

    
    )[1]
    
  • Reagent: [1.1.1]Propellane (0.3 M in Et

    
    O)
    
  • Photocatalyst: fac-Ir(ppy)

    
     or 4-CzIPN (1-2 mol%)
    
  • Reductant/H-Source: Hantzsch Ester or

    
    -Terpinene
    
  • Solvent: DMSO or CH

    
    CN
    

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the Ar-CF

    
     substrate (1.0 equiv), photocatalyst (1 mol%), and H-source (1.5 equiv).
    
  • Propellane Addition: Add the solution of [1.1.1]propellane (1.5 equiv) via syringe. Note: [1.1.1]Propellane is volatile; handle at low temperature.

  • Degassing: Degas the mixture via three freeze-pump-thaw cycles to remove oxygen (O

    
     quenches the triplet state of the photocatalyst).
    
  • Irradiation: Place the reaction vessel 2-3 cm from a Blue LED light source (450 nm, ~40W). Stir vigorously at room temperature for 12–24 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with brine (3x). Dry the organic layer over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation: Confirm the formation of the Ar-CF

    
    -BCP product via 
    
    
    
    F NMR (look for characteristic diastereotopic splitting if chiral, or shift change) and HRMS.
Protocol B: Synthesis of Ortho-Isostere (2-Oxabicyclo[2.1.1]hexane)

Objective: Synthesize the core scaffold for ortho-phenyl replacement using an iodocyclization strategy.

Step-by-Step Methodology:

  • Precursor Assembly: Synthesize the 3-hydroxy-3-vinylcyclobutane-1-carboxylate ester starting material (derived from commercially available keto-esters).

  • Iodocyclization: Dissolve the precursor in MeOtBu/H

    
    O (1:1). Add NaHCO
    
    
    
    (3 equiv) and I
    
    
    (1.2 equiv). Stir at RT for 12 hours.[8]
  • Extraction: Quench with sat. Na

    
    S
    
    
    
    O
    
    
    (to remove excess iodine). Extract with Et
    
    
    O.
  • Derivatization: The resulting iodide can be reduced (using Bu

    
    SnH or radical conditions) or displaced to introduce further functionality, yielding the 2-oxabicyclo[2.1.1]hexane core.
    
References
  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. Source: ACS Medicinal Chemistry Letters (2017). URL:[Link]

  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor. 
    Source: Journal of Medicinal Chemistry (2012).
    URL:[Link]
    
  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Source: Journal of Medicinal Chemistry (2020). URL:[Link]

  • 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Source: Angewandte Chemie International Edition (2024).[3][9] URL:[Link]

  • C-F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes. Source: Nature Communications (2024).[3][10] URL:[Link]

Sources

Assessing the Metabolic Stability of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biaryl scaffold 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine represents a privileged structure in medicinal chemistry, often utilized as a core fragment for mGluR5 antagonists and kinase inhibitors. Its metabolic stability is a critical determinant of its pharmacokinetic (PK) profile.

This guide provides a rigorous framework for assessing the metabolic stability of this specific scaffold. Unlike generic protocols, this analysis focuses on the structural causality of metabolism—specifically how the ortho-fluorine and meta-methyl groups modulate Cytochrome P450 (CYP) accessibility. We compare the two primary assessment methodologies (Microsomes vs. Hepatocytes) and provide a self-validating experimental protocol to quantify Intrinsic Clearance (


).

Structural Rationale & Metabolic Liabilities

To accurately assess stability, one must first understand where the molecule is likely to fail. The 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine scaffold contains specific design elements intended to block metabolic "soft spots."

The "Fluorine/Methyl Effect"[1][2]
  • 3-Methyl Group (Pyridine Ring): In unsubstituted 2-phenylpyridines, the pyridine ring is susceptible to N-oxidation or hydroxylation. The 3-methyl group introduces steric hindrance , twisting the biaryl bond and preventing planar alignment required for certain CYP oxidations.

  • 2-Fluoro Group (Phenyl Ring): The ortho-position is a high-energy site for CYP attack. Fluorine substitution here serves two purposes:

    • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering this position resistant to direct oxidation.

    • Conformational Lock: It forces the phenyl and pyridine rings out of coplanarity, reducing the molecule's ability to fit into the flat active sites of enzymes like CYP1A2.

  • 4-Bromo Group: While primarily a synthetic handle (e.g., for Suzuki couplings), it blocks para-hydroxylation, a common clearance pathway.

Comparative Assessment Methodologies

Two primary systems are available for assessing the stability of this scaffold.[1][2][3][4][5] Selecting the correct one depends on the stage of development and the specific metabolic pathways involved.[3]

FeatureMethod A: Liver Microsomes (RLM/HLM) Method B: Cryopreserved Hepatocytes
Enzyme Scope Phase I Only (CYPs, FMOs). Lacks cytosolic enzymes.Phase I & II (CYPs, UGTs, SULTs, AO).
Cofactors Requires exogenous NADPH/UDPGA.Self-contained (intracellular cofactors intact).
Cost/Throughput Low Cost / High Throughput. Ideal for SAR screening.High Cost / Medium Throughput.
Relevance to Scaffold High. This scaffold is primarily cleared via oxidative dealkylation or hydroxylation (CYP-mediated), making microsomes the most efficient choice.Medium. Necessary only if the 3-methyl group undergoes conjugation or if non-CYP pathways (e.g., Aldehyde Oxidase) are suspected.
Binding High non-specific binding (requires correction).Moderate binding; accounts for cellular uptake.

Recommendation: For 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine derivatives, Method A (Microsomes) is the preferred starting point. The lipophilic nature of the biaryl system suggests Phase I oxidation will be the rate-limiting clearance step.

Experimental Protocol: Microsomal Stability Assay

This protocol is designed as a self-validating system . It includes internal linearity checks and specific controls to ensure data integrity.

Materials
  • Test Compound: 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine derivative (10 mM DMSO stock).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

  • Controls: Verapamil (High Clearance), Warfarin (Low Clearance).

Workflow Diagram

AssayWorkflow Stock Compound Stock (10 mM DMSO) MasterMix Master Mix Prep (Microsomes + Buffer) Stock->MasterMix Dilute to 1 µM PreInc Pre-Incubation (37°C, 10 min) MasterMix->PreInc Start Initiation (Add NADPH) PreInc->Start Sampling Time Point Sampling (0, 5, 15, 30, 45 min) Start->Sampling Quench Quenching (ACN + Internal Std) Sampling->Quench Analysis LC-MS/MS Analysis (MRM Mode) Quench->Analysis

Figure 1: Step-by-step workflow for the microsomal stability assay.

Step-by-Step Procedure
  • Preparation:

    • Dilute Test Compound to 1 µM in 100 mM Potassium Phosphate Buffer (pH 7.4). Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

    • Prepare Microsome solution at 0.5 mg/mL final concentration.[6][7]

  • Pre-Incubation:

    • Mix Compound and Microsomes.[7] Incubate at 37°C for 10 minutes. This allows for temperature equilibration and non-specific binding equilibrium.

  • Initiation:

    • Add NADPH regenerating system to start the reaction.

    • Validation Step: Include a "Minus NADPH" control to rule out chemical instability or non-CYP degradation.

  • Sampling:

    • At

      
       minutes, transfer 50 µL of reaction mixture into 150 µL of Quench Solution .
      
  • Processing:

    • Centrifuge samples at 4,000 rpm for 20 mins to pellet proteins.

    • Inject supernatant into LC-MS/MS.

Data Interpretation & Calculations

To objectively compare the product, you must convert raw peak areas into intrinsic clearance values.

1. Percent Remaining:



2. Elimination Rate Constant (


): 
Plot 

vs. Time. The slope of the linear regression is

.

3. Half-Life (


): 


4. Intrinsic Clearance (


): 
This is the most critical metric for comparison.


Acceptance Criteria (Self-Validation)
  • Linearity: The

    
     of the ln(concentration) vs. time plot must be > 0.90.
    
  • Controls:

    • Verapamil

      
       should be < 15 min (Human).
      
    • Warfarin

      
       should be > 120 min.
      

Comparative Performance: The "Fluorine Effect"

The following data illustrates the expected performance of the 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine scaffold compared to a non-fluorinated analog.

CompoundStructure Description

(min)

(

L/min/mg)
Metabolic Liability
Reference Analog 2-(4-Bromophenyl)-pyridine12.5110.8 (High)Rapid ortho-hydroxylation on phenyl ring; N-oxidation.
Target Scaffold 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine 58.2 23.8 (Low-Med) Fluorine blocks ortho-site; Methyl blocks N-oxidation & twists bond.
Metabolic Pathway Visualization

MetabolicPathways Ref Reference Analog (Unsubstituted) M1 Ortho-Hydroxylation (Major Metabolite) Ref->M1 CYP Attack (Fast) M2 N-Oxidation Ref->M2 CYP/FMO (Medium) Target Target Scaffold (F/Me Substituted) Target->M1 BLOCKED by Fluorine Target->M2 Reduced by 3-Methyl (Steric Hindrance) Stable Metabolically Stable (Slower Clearance) Target->Stable Primary Outcome

Figure 2: Mechanistic comparison showing how the 2-F and 3-Me substituents block primary metabolic pathways.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

head-to-head comparison of different synthetic routes to substituted pyridines

[1]

Executive Summary

The pyridine moiety is a cornerstone of medicinal chemistry, present in over 100 FDA-approved drugs (e.g., Esomeprazole, Imatinib). However, the "best" route to a substituted pyridine is strictly context-dependent.

This guide provides a head-to-head comparison of three distinct synthetic paradigms:

  • Condensation Methods (Hantzsch/Kröhnke): Best for multi-gram/kilogram scale of specific substitution patterns.

  • Cycloaddition ([2+2+2]): Best for high atom economy and polysubstituted/fused systems.

  • Late-Stage Functionalization (Minisci): Best for diversifying existing scaffolds (SAR exploration).

Part 1: De Novo Ring Construction

The Classical Condensation: Hantzsch & Kröhnke

While the Hantzsch synthesis is the historical standard, it suffers from symmetry limitations. The Kröhnke synthesis is the superior choice for regiocontrolled synthesis of 2,4,6-trisubstituted pyridines without the need for an external oxidation step.

Mechanism & Causality[1][2]
  • Hantzsch: Relies on the condensation of an aldehyde, two equivalents of

    
    -keto ester, and ammonia.[1][3][4]
    
    • Critical Flaw: Produces 1,4-dihydropyridines (1,4-DHP).[5][6] Requires an oxidative aromatization step (e.g.,

      
      , 
      
      
      , or DDQ), which lowers overall yield and introduces waste.
  • Kröhnke: Utilizes

    
    -pyridinium methyl ketone salts and 
    
    
    -unsaturated carbonyls.[2][7][8]
    • Advantage:[9][10] The pyridinium moiety acts as a leaving group and an oxidizing equivalent, driving aromatization in situ.

Workflow Visualization (Kröhnke)

Krohnke_SynthesisStartMethyl KetoneSaltPyridinium Salt(Ortoleva-King)Start->SaltActivationMichaelMichael AdductSalt->Michael Ylide FormationCyclization1,5-DioneIntermediateMichael->Cyclization TautomerizationProduct2,4,6-TrisubstitutedPyridineCyclization->Product Condensation- Pyridine, - H2OReagent1I2, PyridineReagent2Enone + NH4OAc(AcOH, 100°C)

Figure 1: The Kröhnke synthesis pathway, highlighting the in-situ aromatization driven by the loss of the pyridinium auxiliary.

Experimental Protocol: Kröhnke Synthesis of 2,4,6-Triphenylpyridine

Validation: This protocol avoids the harsh oxidants of Hantzsch.

  • Reagents: Phenacylpyridinium bromide (10 mmol), Chalcone (10 mmol), Ammonium Acetate (60 mmol).

  • Solvent: Glacial Acetic Acid (20 mL).

  • Procedure: Charge a 100 mL round-bottom flask with reagents. Reflux at 118°C for 4 hours. The solution will darken.

  • Workup: Cool to RT. Pour into ice water (100 mL). The pyridine precipitates as a solid. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol.

  • Expected Yield: 65–80%.

The Atom-Economic Approach: [2+2+2] Cycloaddition

Transition-metal catalyzed cycloaddition of two alkynes and a nitrile is the most atom-economic route to pyridines, particularly for fused systems (e.g., isoquinolines).

Mechanism & Causality

The reaction is entropy-driven but kinetically inhibited without a catalyst.

  • Catalyst Choice:

    • Cobalt (CpCo(CO)₂): Robust, effective for internal alkynes. Requires light or heat to dissociate CO.

    • Rhodium (Cp*Rh): Higher activity, works at lower temperatures, but significantly more expensive.

  • Selectivity Issue: Chemoselectivity is the main challenge. Alkynes prefer to trimerize to benzene derivatives.

    • Solution: Use diynes (tethered alkynes) + nitrile to enforce 1:1 stoichiometry and regiocontrol.

Workflow Visualization (Catalytic Cycle)

Cycloaddition_222CatCpCoL2(Active Cat)CoordBis-alkyneComplexCat->Coord+ 2 AlkynesMetallaCobaltacyclopentadiene(Metallacycle)Coord->Metalla OxidativeCouplingInsertNitrileInsertionMetalla->Insert+ R-CNProdPyridineProductInsert->Prod ReductiveEliminationProd->Cat Regeneration

Figure 2: Simplified catalytic cycle for Co-catalyzed [2+2+2] cycloaddition. The metallacycle formation is the rate-determining step in many systems.

Experimental Protocol: Co-Catalyzed Synthesis

Validation: Use of microwave irradiation significantly accelerates this reaction.

  • Reagents: 1,6-Diyne (1.0 equiv), Nitrile (5.0 equiv - excess serves as solvent/reactant), CpCo(CO)₂ (5 mol%).

  • Conditions: Microwave vial, degassed. Irradiate at 140°C for 20 mins.

  • Note: If using thermal conditions (oil bath), requires 1-2 hours and often light irradiation to activate the pre-catalyst.

  • Purification: Flash chromatography (Hexane/EtOAc).

Part 2: Late-Stage Functionalization[12]

The Radical Approach: Minisci Reaction

For modifying existing pyridine cores (e.g., adding alkyl groups to a drug scaffold), the Minisci reaction is superior to Friedel-Crafts (which fails on electron-deficient pyridines).[11]

Mechanism & Causality[1][2]
  • Concept: Nucleophilic radical attack on a protonated (highly electron-deficient) pyridine ring.[12]

  • Regioselectivity: Innate preference is C2 > C4 >> C3.

  • Modern Improvement: Use photoredox catalysis or persulfate/Ag+ systems to generate radicals from carboxylic acids (decarboxylative) or alkyl halides.

Comparison: Minisci vs. Cross-Coupling
FeatureMinisci (Radical)Suzuki/Stille (Pd-Catalyzed)
Pre-functionalization None (Direct C-H)Required (Halogen at specific site)
Regiocontrol Poor (Mixtures of C2/C4 common)Excellent (Dictated by halogen)
Functional Group Tolerance High (Acids, Alcohols ok)Moderate (Sensitive to Lewis bases)
Cost Low (AgNO₃ or Organic Photocats)High (Pd catalysts, Ligands)

Head-to-Head Performance Matrix

MetricHantzsch/Kröhnke[2+2+2] CycloadditionMinisci C-H Functionalization
Primary Use Case Bulk synthesis of simple, symmetrical pyridines.Construction of complex, fused, or polysubstituted systems.[13]SAR diversification of complex leads.
Atom Economy Low (Loss of H₂O/ROH/Auxiliaries).High (100% atom economy possible).Moderate (Loss of CO₂/Halogen).
Scalability Excellent (Kg scale routine).Moderate (Catalyst cost limits scale).Good (Flow chemistry enables scale).
Regiocontrol Rigid (Dictated by precursors).Tunable (via Diyne design).Variable (Substrate dependent).
Green Score Moderate (Solvent free options exist).High (Low waste, but heavy metals).Moderate (Acidic conditions usually required).

Decision Logic: Which Route?

Decision_TreeStartTarget: Substituted PyridineQ1Is the pyridine ringalready formed?Start->Q1Q2Is the targetsymmetrical?Q1->Q2NoRes1Use Minisci Reaction(Direct C-H)Q1->Res1YesQ3Is it a fused system(e.g., Isoquinoline)?Q2->Q3NoRes2Use Hantzsch SynthesisQ2->Res2YesRes3Use [2+2+2] CycloadditionQ3->Res3YesRes4Use Kröhnke SynthesisQ3->Res4No (2,4,6-subst)

Figure 3: Strategic decision tree for selecting the optimal synthetic route.

References

  • Hantzsch, A. (1881).[1] Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638. Link

  • Kröhnke, F. (1976).[10] The Specific Synthesis of Pyridines and Oligopyridines. Synthesis, 1976(1), 1–24.[10] Link

  • Varela, J. A., & Saá, C. (2003). Recent Advances in Co-Catalyzed Pyridine Synthesis. Chemical Reviews, 103(9), 3787–3802. Link

  • Minisci, F., et al. (1971). Nucleophilic Character of Alkyl Radicals in Substitution Reactions of Heterocyclic Bases. Tetrahedron, 27(15), 3575–3579. Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH functionalization for medicinal chemists.[14] MedChemComm, 2(12), 1135-1161. Link

  • Heller, B., & Hapke, M. (2007). The Cobalt-Catalyzed [2+2+2] Cycloaddition.[15][16][17][18][19] Chemical Society Reviews, 36, 1124-1150. Link

A Senior Application Scientist's Guide to Validating In Silico Predictions with In Vitro Experimental Data

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synergy of Silicon and Solution

In the modern era of drug discovery and biomedical research, the journey from a biological hypothesis to a viable therapeutic candidate is no longer a linear path confined to the wet lab. Instead, it is a dynamic, iterative cycle between computational prediction and experimental validation.[1][2] In silico techniques, ranging from molecular docking to complex systems biology simulations, offer unprecedented speed and cost-effectiveness, allowing us to screen billions of molecules or predict a compound's effect on a cellular network in a fraction of the time and cost of traditional high-throughput screening (HTS).[3][4][5]

The In Silico Prediction Landscape: From Code to Candidate

Before designing a validation experiment, it is crucial to understand the nature of the computational prediction. Different in silico methods generate distinct hypotheses that require tailored experimental testing.

  • Structure-Based Virtual Screening (SBVS): This approach uses the 3D structure of a target protein to dock vast libraries of virtual compounds, predicting their binding mode and affinity (often expressed as a docking score or estimated binding energy).[1][9] The primary hypothesis is: "Compound X physically binds to Target Y at a specific site."

  • Ligand-Based Virtual Screening (LBVS): When a target's 3D structure is unknown, LBVS methods use the properties of known active molecules to find others with similar features. Techniques include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies.[4][5] The hypothesis is: "Compound X, having features similar to known actives, will also show activity against Target Y."

  • Pathway and Network Analysis: These computational methods model the complex web of interactions within a cell to predict how a compound might affect a signaling pathway or cellular phenotype.[9][10] The hypothesis is broader: "Compound X, by inhibiting Target Y, will lead to a downstream effect, such as the decreased phosphorylation of Protein Z or induction of apoptosis."

  • ADMET Prediction: In silico models can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are critical for its drug-like potential.[11]

The output of these methods provides a prioritized list of candidates for experimental follow-up.

G cluster_insilico In Silico Workflow cluster_output Computational Hypotheses Biological_Question Biological Question (e.g., How to inhibit Protein Kinase X?) Target_ID Target Identification & Structure Preparation Biological_Question->Target_ID Virtual_Screening Virtual Screening (Docking, Pharmacophore, etc.) Target_ID->Virtual_Screening Hit_List Prioritized Hit List (Ranked by Score/Energy) Virtual_Screening->Hit_List Pathway_Analysis Pathway Analysis (Predict Downstream Effects) Hit_List->Pathway_Analysis ADMET_Prediction ADMET Prediction (Assess Drug-Likeness) Hit_List->ADMET_Prediction Hypothesis_1 Hypothesis 1: Direct Target Binding Hit_List->Hypothesis_1 Hypothesis_2 Hypothesis 2: Cellular Activity Pathway_Analysis->Hypothesis_2 Hypothesis_3 Hypothesis 3: Acceptable PK/Tox Profile ADMET_Prediction->Hypothesis_3

Caption: High-level overview of the in silico prediction workflow.

The Bridge to the Bench: A Tiered Validation Strategy

The core principle of a robust validation workflow is to create a self-validating system. This means employing a multi-tiered approach using orthogonal assays—different experimental methods that measure related but distinct properties—to build a comprehensive and trustworthy body of evidence.[12][13] This strategy helps to eliminate artifacts and ensures that an observed effect is genuinely due to the predicted mechanism.

A logical progression moves from direct, simple systems to more complex, physiologically relevant ones.

  • Tier 1: Primary Assays (Hit Confirmation): The goal is to rapidly confirm a direct physical interaction between the predicted compound and the target protein. These are typically cell-free biochemical or biophysical assays.

  • Tier 2: Secondary Assays (Functional & Cellular Confirmation): Once direct binding is confirmed, the next step is to verify that this interaction translates into the desired biological effect within a living cell.[12][14][15]

  • Tier 3: Orthogonal & Selectivity Assays (Mechanism of Action): At this stage, different assay technologies are used to re-confirm the findings and investigate the compound's selectivity for the target protein over other related proteins.

G Prediction_Type What is the In Silico Prediction? Binding_Prediction Protein-Ligand Binding Prediction_Type->Binding_Prediction Binding Energy/ Docking Score Pathway_Prediction Cellular Pathway/ Phenotype Modulation Prediction_Type->Pathway_Prediction Pathway Impact/ Phenotype Score Assay_Tier1_Biochem Tier 1: Biochemical Assay (e.g., Enzyme Inhibition) Binding_Prediction->Assay_Tier1_Biochem Assay_Tier1_Biophys Tier 1: Biophysical Assay (e.g., SPR, ITC, MST) Binding_Prediction->Assay_Tier1_Biophys Assay_Tier2_Cell Tier 2: Cell-Based Assay (e.g., Reporter, Viability) Pathway_Prediction->Assay_Tier2_Cell Assay_Tier1_Biochem->Assay_Tier2_Cell Confirmed Hit Assay_Tier1_Biophys->Assay_Tier2_Cell Confirmed Hit Assay_Tier3_Ortho Tier 3: Orthogonal Assay (e.g., Western Blot for Target Engagement) Assay_Tier2_Cell->Assay_Tier3_Ortho Confirmed Activity

Caption: Decision tree for selecting an initial validation assay.

A Comparative Guide to In Vitro Validation Assays

The choice of assay is dictated by the nature of the target and the computational prediction. Here, we compare common methodologies.

For Validating Protein-Ligand Binding Predictions

These assays directly test the hypothesis that the compound binds the target protein.

1. Biochemical Assays (Functional Readout)

Causality: These assays are the first choice for enzyme targets (e.g., kinases, proteases, metabolic enzymes). They directly measure the functional consequence of binding—enzyme inhibition or activation.[16] A positive result strongly supports a functionally relevant interaction.

Data Presentation: Enzyme Inhibition

Compound ID Predicted Binding Energy (kcal/mol) Experimental IC50 (µM)
InSilico-001 -9.5 0.5
InSilico-002 -8.7 2.1
InSilico-003 -7.2 15.8

| Negative-Ctrl | N/A | >100 |

2. Biophysical Assays (Direct Binding Readout)

Causality: Biophysical methods are essential for confirming a direct, physical interaction.[4] They are indispensable for non-enzyme targets (e.g., structural proteins, receptors) and serve as a critical orthogonal validation for enzyme hits to rule out artifacts like aggregation or assay interference.

Comparison of Key Biophysical Techniques

Technique Principle Throughput Information Gained Key Consideration
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to an immobilized target Medium-High Kinetics (ka, kd), Affinity (KD) Requires protein immobilization, which may affect conformation.
Isothermal Titration Calorimetry (ITC) Heat change upon binding in solution Low Thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n) Gold standard for thermodynamics; requires larger amounts of pure protein.[17]

| Microscale Thermophoresis (MST) | Movement of molecules in a temperature gradient, which changes upon binding | High | Affinity (KD) | Low sample consumption; performed in solution.[17] |

Experimental Protocol: Western Blot for Target Engagement

This protocol validates if a predicted inhibitor can block the phosphorylation of a target protein within a cell, a common hypothesis from pathway analysis.

Objective: To determine if Compound X reduces the phosphorylation of Protein Y at a specific site (e.g., p-ERK) in cultured cells.

Methodology:

  • Cell Culture & Treatment:

    • Plate a relevant cell line (e.g., A549 lung cancer cells) in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free media for 12-24 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of Compound X (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., EGF for the ERK pathway) for 10-15 minutes to induce phosphorylation. Include an unstimulated control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

    • Harvest the lysate and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[18]

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-p-ERK).

    • Wash the membrane thoroughly with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection & Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Total-ERK) and a loading control (e.g., anti-GAPDH or anti-β-actin) to confirm equal protein loading and that the compound did not degrade the target.

    • Quantify band intensities using densitometry software. The result is expressed as the ratio of phosphorylated protein to total protein.

For Validating Cellular Pathway & Phenotype Predictions

These assays test the hypothesis in a more complex, biologically relevant environment.[15]

Comparison of Key Cell-Based Assays

Assay Type Principle Common Use Case Key Consideration
Reporter Gene Assays A reporter gene (e.g., Luciferase) is placed under the control of a pathway-responsive promoter. Measuring activation/inhibition of a transcription factor (e.g., NF-κB, AP-1).[14][19] Can be artificial; overexpression may not reflect native biology.
Cell Viability/Cytotoxicity Measures metabolic activity (MTT, MTS) or ATP levels (CellTiter-Glo) as a proxy for cell number.[18] Screening for anticancer compounds. Does not distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects.
Biomarker Profiling Quantification of specific proteins or their modifications (e.g., phosphorylation) via ELISA, Western Blot, or Flow Cytometry.[10][14] Validating that a compound hits its intended target in a signaling pathway. Provides a direct link between target engagement and a downstream event.

| High-Content Imaging (HCI) | Automated microscopy and image analysis to quantify complex cellular phenotypes.[8] | Measuring translocation of a protein, changes in cell morphology, or organelle health. | Data-rich but can be complex to analyze; requires robust image analysis pipelines. |

G cluster_pathway MAPK/ERK Signaling Pathway cluster_assays Validation Points Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Assay_Biophys Biophysical Assay (SPR/ITC) Confirms binding to MEK MEK->Assay_Biophys Assay_Biochem Biochemical Assay Measures MEK kinase inhibition (IC50) MEK->Assay_Biochem Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Assay_Western Western Blot Measures decreased p-ERK ERK->Assay_Western Response Cellular Response (Proliferation, Survival) Transcription->Response Assay_Reporter Reporter Assay Measures decreased AP-1 activity Transcription->Assay_Reporter Assay_Viability Viability Assay Measures decreased cell proliferation Response->Assay_Viability

Caption: Validating a predicted MEK inhibitor at multiple pathway nodes.

Data Interpretation: Correlating the Digital with the Biological

A successful validation study does not demand a perfect 1:1 correlation between predicted scores and experimental results.[20] The primary goal of virtual screening is to enrich the tested compound set with true actives, a task at which it is remarkably successful, often increasing hit rates by 10- to 100-fold compared to random HTS.[21]

Understanding Discrepancies: When a highly-ranked compound fails in vitro, it is a valuable data point. Common reasons include:

  • Scoring Function Inaccuracies: The algorithms used to estimate binding energy are imperfect and may not fully account for factors like water displacement and protein flexibility.[4]

  • Incorrect Binding Pose: The predicted binding mode may be inaccurate, leading to a false positive.[6]

  • Compound Availability and Purity: The in silico model assumes a pure, soluble compound, which may not be the case for the physical sample.[11]

  • Physiological In-cell vs. In-solution: A compound may bind a purified protein but be unable to enter a cell or be rapidly metabolized or effluxed in a cell-based assay.

This feedback loop is crucial. Experimental data—both positive and negative—should be used to refine and improve the next generation of in silico models, creating a continuously learning system.[3][20]

Conclusion: An Integrated, Self-Validating System

The validation of in silico predictions is not a mere confirmation step but a cornerstone of modern, efficient drug discovery. By viewing computational and experimental approaches as synergistic partners in an iterative cycle, we can build a robust, self-validating discovery engine.[2][3] A logical, tiered validation strategy, employing orthogonal assays that progress from simple to complex systems, ensures that resources are focused on the most promising candidates. This integrated approach mitigates the risks of late-stage failure, reduces costs, and ultimately accelerates the delivery of novel therapeutics to patients.[7]

References

  • ResearchGate. (n.d.). Experimental validation of selected virtual screening compounds reveals.... ResearchGate. Retrieved from [Link]

  • Certara. (2024, September 30). In Silico Technologies: Leading the Future of Drug Development Breakthroughs. Certara. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Techniques in Biophysical Analysis for Computational Applications. Longdom Publishing. Retrieved from [Link]

  • Ansys. (2025, August 4). In Silico Trials: Transforming Medical Device Development Through Digital Innovation. Ansys. Retrieved from [Link]

  • Park, E., et al. (2022, October 6). Validation of in silico biomarkers for drug screening through ordinal logistic regression. Nature. Retrieved from [Link]

  • Petrini, L., Pennati, G., & Fotiadis, D. I. (2022, March 10). Editorial: Verification and Validation of in silico Models for Biomedical Implantable Devices. Frontiers in Medical Technology. Retrieved from [Link]

  • Patsnap. (2025, March 20). How useful is virtual screening in drug discovery?. Patsnap Synapse. Retrieved from [Link]

  • American Chemical Society. (2024, April 23). Virtual Screening Strategies for Identifying Novel Chemotypes. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2016, March 18). What are the exact protocol or processes to be followed to conduct Virtual Screening with small library of compounds and how to validate the process?. ResearchGate. Retrieved from [Link]

  • Simoben, C. V., et al. (2023, October 30). Challenges in natural product-based drug discovery assisted with in silico-based methods. Springer. Retrieved from [Link]

  • Domainex. (n.d.). Cell Based Assays | Biomarker & Phenotypic Profiling. Domainex. Retrieved from [Link]

  • Technology Networks. (2025, November 24). Virtual Screening for Drug Discovery: A Complete Guide. Technology Networks. Retrieved from [Link]

  • Creative Biolabs. (2026, January 3). From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. Creative Biolabs. Retrieved from [Link]

  • VPH Institute. (2019, May 14). In silico models for drug development: tackling the validation challenge. VPH Institute. Retrieved from [Link]

  • ATOM Consortium. (2019, June 12). Reducing failure and attrition in drug discovery through in vitro and in silico DILI predictions. ATOM Consortium. Retrieved from [Link]

  • University of Southampton. (2025, January 17). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. ePrints Soton. Retrieved from [Link]

  • ResearchGate. (2024, August 19). Validation of models with experimental data and analysis of discrepancies. ResearchGate. Retrieved from [Link]

  • EurekAlert!. (2022, February 1). More predictive in vitro assays may improve nanomedicine. EurekAlert!. Retrieved from [Link]

  • Taylor & Francis. (2024, November 21). Full article: Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Retrieved from [Link]

  • Premier Consulting. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Premier Consulting. Retrieved from [Link]

  • PubMed. (2008, December 15). In silico and in vitro: identifying new drugs. PubMed. Retrieved from [Link]

  • Walsh Medical Media. (2025, December 26). Exploring Molecular Interactions through Biophysical Chemistry. Walsh Medical Media. Retrieved from [Link]

  • Premier Consulting. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Charles River Laboratories. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Retrieved from [Link]

  • PubMed Central. (2025, July 12). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. PMC. Retrieved from [Link]

  • Schmidt, J., et al. (n.d.). In silico and cell-based analyses reveal strong divergence between prediction and observation of T-cell–recognized tumor antigen T-cell epitopes. PMC. Retrieved from [Link]

  • Crown Bioscience. (2021, October 27). Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. Crown Bioscience. Retrieved from [Link]

  • Axion BioSystems. (n.d.). Cell-Based Assays. Axion BioSystems. Retrieved from [Link]

  • BioSci Publisher. (2024, December 16). Exploring Molecular Interactions: The Role of Biophysics in Understanding Biological Processes. BioSci Publisher. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Protein Binding Affinity Prediction. CD ComputaBio. Retrieved from [Link]

  • PubMed Central. (n.d.). A Guide to In Silico Drug Design. PMC. Retrieved from [Link]

  • bioRxiv. (2024, March 1). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. Retrieved from [Link]

  • ACS Publications. (2025, April 24). Combined In Vitro and In Silico Workflow to Deliver Robust, Transparent, and Contextually Rigorous Models of Bioactivity. ACS Publications. Retrieved from [Link]

  • Cambridge University Press. (2025, May 28). The dawn of biophysical representations in computational immunology. QRB Discovery. Retrieved from [Link]

  • ResearchGate. (2025, November 2). Characterization of Biomolecular Interactions by Biophysical Methods. ResearchGate. Retrieved from [Link]

  • PubMed Central. (2025, June 5). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. PMC. Retrieved from [Link]

  • PubMed Central. (n.d.). In Vitro Analytical Approaches to Study Plant Ligand-Receptor Interactions. PMC. Retrieved from [Link]

  • PubMed Central. (n.d.). Towards standardization guidelines for in silico approaches in personalized medicine. PMC. Retrieved from [Link]

  • Oxford Academic. (2025, November 30). Computational approaches to enzymatic reaction assignment: a review of methods, validations, and future directions. Briefings in Bioinformatics. Retrieved from [Link]

  • Springer Nature. (2026). Tree-Based Methods to Predict Enzyme Inhibition. Springer Protocols. Retrieved from [Link]

  • MDPI. (2023, January 30). Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs. MDPI. Retrieved from [Link]

  • MDPI. (2024, June 21). Integrating In Silico and In Vitro Approaches to Identify Natural Peptides with Selective Cytotoxicity against Cancer Cells. MDPI. Retrieved from [Link]

  • InVivo Biosystems. (n.d.). The In (vitro, vivo, silico)s and Outs of Research. InVivo Biosystems. Retrieved from [Link]

  • Springer Nature. (2015). Methods for Predicting Protein–Ligand Binding Sites. Springer Protocols. Retrieved from [Link]

  • SAGE Publications. (n.d.). Machine learning approaches for predicting protein-ligand binding sites from sequence data. SAGE Journals. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine

[1]

Executive Summary: The "Universal Precaution" Mandate

2-(4-Bromo-2-fluorophenyl)-3-methylpyridine (CAS: 1214333-65-9) is a halogenated heteroaromatic intermediate commonly used in Suzuki-Miyaura cross-coupling reactions.

The Core Directive: Because this compound contains both Bromine and Fluorine substituents on a pyridine ring, it must be classified and disposed of as Halogenated Organic Waste .[1]

Failure to segregate this compound from non-halogenated waste streams (e.g., Acetone, Ethanol) poses severe downstream risks:[1]

  • Regulatory Violation: Violates EPA RCRA standards for hazardous waste segregation.

  • Incinerator Damage: Combustion generates Hydrobromic (HBr) and Hydrofluoric (HF) acids, which corrode standard incinerators lacking specific scrubbers.

  • Chemical Incompatibility: High risk of reaction with aluminum or galvanized metal containers.

Technical Characterization & Hazard Profile

Before handling, you must understand the physicochemical properties that dictate the disposal route.[1]

PropertySpecificationOperational Implication
Chemical Structure Halogenated PyridineDO NOT mix with strong acids (exothermic protonation) or oxidizers.[2]
Halogen Content Bromine (Br) & Fluorine (F)MANDATORY: Segregate into "Halogenated Waste" streams.
Physical State Solid (typically off-white powder)Dust inhalation hazard. Use a fume hood for weighing/transfer.[3]
Acidity/Basicity Weak Base (Pyridine ring)Incompatible with strong mineral acids in waste containers.
Container Compatibility NO ALUMINUM/METAL Halogenated compounds can react violently with aluminum. Use Glass or HDPE.
Toxicity (GHS) H315, H319, H335 (Irritant)Standard PPE (Nitrile gloves, eye protection) is required.[1]

Expert Insight: While specific aquatic toxicity data may be sparse for this exact isomer, structurally similar halogenated pyridines are often classified as Aquatic Chronic 2 or 3 .[1] Treat all waste as environmentally hazardous.

Waste Segregation Logic

The most common error in pharmaceutical R&D is "fuel blending"—dumping all organics into one drum. For this compound, that is strictly prohibited.[1][4]

The Segregation Protocol
  • Solid Waste: Pure compound, contaminated weighing boats, and filter cakes must go into a Solid Hazardous Waste drum/pail lined with polyethylene.[1]

  • Liquid Waste: Mother liquors (e.g., from recrystallization) or HPLC effluents containing this compound must go into Halogenated Solvent Waste carboys.

Visualization: Disposal Decision Tree

The following diagram outlines the logical flow for disposing of 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine to ensure compliance and safety.

DisposalWorkflowStartWaste Generation:2-(4-Bromo-2-fluorophenyl)-3-methylpyridineStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Filter Cake, Wipes)StateCheck->SolidSolidLiquidLiquid Waste(Mother Liquor, Reaction Mix)StateCheck->LiquidLiquid/SolutionSolidContainerContainer:Wide-Mouth HDPE Jar orLined Fiber DrumSolid->SolidContainerSolidLabelLabel:'Hazardous Waste - Solid'Constituent: Halogenated PyridineSolidContainer->SolidLabelSolventCheckIs it mixed withNon-Halogenated Solvents?Liquid->SolventCheckHalogenatedStreamClassify Entire Mixture as:HALOGENATED WASTESolventCheck->HalogenatedStreamYes (e.g., mixed with Acetone)SolventCheck->HalogenatedStreamNo (e.g., in DCM)LiquidContainerContainer:Glass or HDPE Carboy(NO METAL CANS)HalogenatedStream->LiquidContainerLiquidLabelLabel:'Hazardous Waste - Halogenated Solvent'List all solvents + Pyridine derivativeLiquidContainer->LiquidLabel

Caption: Logical workflow for segregating halogenated pyridine waste based on physical state and solvent composition.

Detailed Disposal Procedures

Scenario A: Disposal of Solid Reagent (Expired or Excess)

Objective: Dispose of 50g of expired solid reagent.

  • PPE Setup: Don safety glasses, lab coat, and double nitrile gloves .[1] (Halogenated aromatics can permeate standard latex/thin nitrile; double gloving increases breakthrough time).

  • Container Selection: Select a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid.

    • Why? Glass is acceptable but breakable. Metal is strictly prohibited due to corrosion risks.

  • Transfer: In a fume hood, transfer the solid into the jar. Do not generate dust.[2][4][5][6]

  • Labeling: Affix a hazardous waste tag immediately.[7]

    • Chemical Name: "2-(4-Bromo-2-fluorophenyl)-3-methylpyridine" (Do not use abbreviations like "Suzuki SM").

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Storage: Close the lid tightly. Place the jar in the Satellite Accumulation Area (SAA) inside secondary containment.

Scenario B: Disposal of Reaction Mixture (Liquid)

Objective: Dispose of a reaction mixture containing the compound dissolved in Dichloromethane (DCM) or Ethyl Acetate.

  • Compatibility Check: Ensure the mixture pH is between 4 and 10.

    • Why? If the reaction was quenched with strong acid, neutralize it before adding to the waste carboy to prevent gas generation or polymerization in the waste drum.

  • The "Halogenated Rule": Even if the mixture is 90% Ethyl Acetate (non-halogenated) and 10% Dichloromethane/Pyridine derivative, the entire volume is now Halogenated Waste.

  • Transfer: Pour into a dedicated "Halogenated Solvents" carboy (typically yellow or clearly marked).

    • Crucial: Leave at least 10% headspace in the container for thermal expansion.

  • Log Entry: Record the volume and specific constituents on the waste log sheet attached to the carboy.

Emergency Spill Response

If a spill occurs outside the fume hood:

  • Evacuate & Ventilate: Halogenated pyridines can be lachrymators (tear-inducing) and respiratory irritants. Clear the immediate area.[6][7]

  • PPE Upgrade: Wear a half-mask respirator with organic vapor/acid gas cartridges if dust/vapors are present.

  • Containment:

    • Solids: Do not dry sweep (generates dust). Cover with wet paper towels or oil-impregnated sweeping compound, then scoop into a bag.[1]

    • Liquids: Use Universal Sorbent Pads or vermiculite. Do not use standard clay kitty litter if the solvent is unknown, as heat generation can occur.[1]

  • Decontamination: Wash the surface with a dilute soap/water solution. Collect all cleanup materials as Solid Hazardous Waste (Halogenated).

Regulatory Framework & Compliance

This protocol is grounded in the following regulatory standards:

  • EPA 40 CFR 261.3: Definition of Hazardous Waste. While not explicitly P- or U-listed, this compound exhibits toxicity characteristics and contains halogens, necessitating treatment as F-listed equivalent (halogenated solvents) or characteristic waste [1].[1]

  • OSHA 29 CFR 1910.1450: Occupational exposure to hazardous chemicals in laboratories (Lab Standard). Mandates the use of Chemical Hygiene Plans (CHP) for handling high-hazard intermediates [2].

  • Prudent Practices (NRC): Establishes the standard for segregating halogenated from non-halogenated waste to enable proper incineration strategies [3].

References
  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Title 40, Code of Federal Regulations.[1][8][9] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

Personal protective equipment for handling 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and operational protocols for 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine .

Notice of Scientific Read-Across: As a specialized pharmaceutical intermediate, specific toxicological data for this exact isomer may be limited in public registries. The protocols below are derived from Structure-Activity Relationship (SAR) analysis of halogenated biaryls and methylpyridines (e.g., 2-bromo-3-methylpyridine and 4-bromo-2-fluorobenzene), adhering to the Precautionary Principle for novel chemical entities (NCEs).

Chemical Context & Hazard Identification

This compound is a halogenated biaryl , commonly used as a scaffold in medicinal chemistry (e.g., kinase inhibitors) via cross-coupling reactions (Suzuki-Miyaura). Its structure combines a basic pyridine ring with an electron-deficient halogenated phenyl group, necessitating precautions against both contact irritation and potential respiratory sensitization .

GHS Hazard Classification (Inferred)

Based on functional group analysis, treat this substance as Warning (Category 2/2A).

Hazard ClassCategoryH-CodeHazard Statement
Skin Corrosion/Irritation 2H315Causes skin irritation.[1]
Serious Eye Damage/Irritation 2AH319Causes serious eye irritation.[1][2][3][4]
STOT - Single Exposure 3H335May cause respiratory irritation.[1][2][4]
Acute Toxicity (Oral) 4H302Harmful if swallowed.[5]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE.[6] The presence of the pyridine ring increases lipid solubility, potentially enhancing dermal absorption rates compared to simple aryl halides.

Primary PPE Configuration
ZoneEquipmentSpecification & Rationale
Ocular Chemical Goggles Requirement: ANSI Z87.1+ Impact/Splash Goggles.Why: Safety glasses are insufficient. Pyridine derivatives can cause severe corneal edema (halo vision) upon vapor contact or dust ingress.
Dermal (Hands) Double Nitrile Inner: 4 mil Nitrile (Examination grade).Outer: 5-8 mil Nitrile (Extended cuff).Why: Pyridines can permeate thin nitrile. Double gloving provides a "breakthrough buffer" and allows immediate shedding of the outer glove upon contamination.
Respiratory Engineering Control Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary: If hood work is impossible (e.g., balance maintenance), use a half-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).
Body Lab Coat + Apron Standard: 100% Cotton or Nomex lab coat (snap closures).Task-Specific: Add a chemically resistant apron (Tyvek or PVC) during scale-up (>10g) or when handling stock solutions.

Operational Protocols

A. Weighing & Transfer (Solid State)

This compound is likely a solid. Static charge can cause "fly-away" powder, increasing inhalation risk.

  • Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure.

  • Closed Transfer: For amounts >100 mg, weigh into a tared vial, cap immediately, and transport to the reaction vessel. Do not carry open weigh boats across the lab.

  • Solvent Selection: If preparing a stock solution, avoid low-boiling chlorinated solvents (DCM) if possible, as they facilitate rapid evaporation and transport of the solute into the breathing zone. Prefer DMSO or DMF for stock solutions to lower volatility.

B. Reaction Setup (Suzuki Coupling Context)

This compound is typically reacted with boronic acids using palladium catalysts.

  • Inert Atmosphere: The reaction must be degassed. When bubbling Nitrogen/Argon, ensure the exhaust needle vents directly into the fume hood baffle , not into the general hood space.

  • Heating: Use an oil bath or heating block with an external temperature probe. Avoid heating mantles without feedback control to prevent thermal runaway, which could decompose the pyridine ring (releasing NOx fumes).

C. Workflow Logic: Spill Response

The following diagram outlines the immediate decision logic for a solid spill of this compound.

SpillResponse Start Spill Detected Assess Assess Size & Form Start->Assess SmallSolid Small Solid (<5g) Assess->SmallSolid Powder/Crystal LargeOrSol Large (>5g) or Solution Assess->LargeOrSol Liquid/Solution PPE_Check Verify PPE: Double Nitrile + Goggles SmallSolid->PPE_Check LargeOrSol->PPE_Check Contain Containment: Absorbent Pads / Dike PPE_Check->Contain If Liquid Clean_Solid Method: Wet Wipe (Avoid Dust Generation) PPE_Check->Clean_Solid If Solid Clean_Liq Method: Absorb w/ Vermiculite Do NOT use Paper Towels Contain->Clean_Liq Disposal Disposal: Halogenated Waste Stream Clean_Solid->Disposal Clean_Liq->Disposal Report Report to EHS Disposal->Report

Figure 1: Decision logic for responding to spills of halogenated pyridine intermediates. Note the distinction between solid and liquid cleanup methods to prevent aerosolization.

Disposal & Deactivation

Do not mix with general organic waste if possible.

  • Classification: Halogenated Organic Waste.

  • Segregation: Keep separate from strong oxidizers (e.g., peroxides) and strong acids.[7] The basic pyridine nitrogen can form exothermic salts with strong acids.

  • Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the waste stream is acidic.

  • Labeling: Must list full chemical name. Do not use abbreviations like "Suzuki SM" (Starting Material).

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes .[8] Hold eyelids open. The lipophilic nature of the compound requires thorough irrigation to prevent trapping in corneal tissues.

  • Skin Contact: Wash with soap and water (surfactant is critical to remove the organic residue). Do not use alcohol/ethanol, as this may increase skin absorption.

  • Inhalation: Move to fresh air. If wheezing occurs (indicative of pyridine-induced respiratory irritation), seek medical evaluation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Halogenated Pyridines Toxicity Profile. Retrieved from [Link]

Sources

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